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  • Product: 2-bromopyridine-3-sulfonic Acid
  • CAS: 111454-61-6

Core Science & Biosynthesis

Foundational

2-bromopyridine-3-sulfonic acid CAS number and properties

An In-depth Technical Guide to 2-Bromopyridine-3-Sulfonic Acid: Synthesis, Properties, and Applications for Researchers Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive ov...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Bromopyridine-3-Sulfonic Acid: Synthesis, Properties, and Applications for Researchers

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-bromopyridine-3-sulfonic acid, a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document leverages a first-principles approach. By deconstructing the molecule into its core components—the 2-bromopyridine scaffold and the sulfonic acid functional group—and analyzing data from structurally analogous compounds, we present a robust guide to its predicted properties, synthesis, and potential applications. This paper serves as a foundational resource for scientists looking to synthesize or incorporate this versatile building block into their research programs.

Introduction and Current State of Knowledge

The pyridine ring is a foundational scaffold in a multitude of pharmaceutical agents, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] The functionalization of this ring with moieties like bromine and sulfonic acid groups introduces critical handles for synthetic elaboration and modulates the physicochemical properties of the parent molecule. 2-Bromopyridine, for instance, is a widely utilized intermediate in cross-coupling reactions, enabling the construction of complex molecular architectures.[2][3][4] The sulfonic acid group, and its sulfonamide derivatives, are cornerstones of medicinal chemistry, found in drugs ranging from antibacterials to diuretics and anticancer agents.[5][6][7][8]

A thorough search of chemical databases reveals a notable scarcity of reported data for 2-bromopyridine-3-sulfonic acid, including a dedicated CAS number. However, the existence and commercial availability of its direct synthetic precursor, 2-bromopyridine-3-sulfonyl chloride (CAS No. 1060811-59-7), strongly supports its viability as a stable, albeit less-common, chemical entity.[9] This guide aims to fill the existing knowledge gap by providing a scientifically-grounded predictive analysis.

Deconstruction of the Core: Predicted Chemical Profile

The chemical personality of 2-bromopyridine-3-sulfonic acid is a composite of its two key functional groups.

  • The 2-Bromopyridine Core: The bromine atom at the 2-position significantly influences the molecule's reactivity. It serves as an excellent leaving group in nucleophilic aromatic substitution and is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse carbon, nitrogen, and oxygen-based substituents.[10] The electron-withdrawing nature of the bromine and the pyridine nitrogen makes the ring electron-deficient, influencing its reactivity in electrophilic substitution reactions.[11]

  • The 3-Sulfonic Acid Group (-SO₃H): This is a strongly acidic functional group, which will render the overall molecule highly polar and water-soluble, particularly in its deprotonated sulfonate form (-SO₃⁻). This high polarity suggests that 2-bromopyridine-3-sulfonic acid will be a crystalline solid with a high melting point, similar to pyridine-3-sulfonic acid which melts above 300 °C.[12] The sulfonic acid group is also a precursor to sulfonamides, a critical class of functional groups in drug discovery.[13]

Physicochemical Properties: A Comparative Analysis of Analogous Compounds

To construct a reliable profile for 2-bromopyridine-3-sulfonic acid, we can analyze the known properties of its closest structural relatives. The data presented in the table below provides a basis for predicting the characteristics of our target compound.

Property2-BromopyridinePyridine-3-sulfonic acid2-Bromopyridine-3-carboxylic acid2-Bromopyridine-3-sulfonic acid (Predicted)
CAS Number 109-04-6[11]636-73-7[14]35905-85-2[15]Not Assigned
Molecular Formula C₅H₄BrN[11]C₅H₅NO₃S[14]C₆H₄BrNO₂[15]C₅H₄BrNO₃S
Molecular Weight 158.00 g/mol [2]159.16 g/mol [12]202.01 g/mol [15]238.06 g/mol
Appearance Colorless to light yellow liquid[2]White or yellow crystalline powder[14]Solid[16]White to off-white crystalline solid
Melting Point Not Applicable (Liquid)>300 °C[12]200-203 °C[16]>250 °C (decomposes)
Boiling Point 192-194 °C[17]Not Applicable (Solid)Not AvailableNot Applicable (Decomposes)
Solubility Slightly miscible in water[2]Soluble in waterSparingly soluble in waterHighly soluble in water

Proposed Synthetic Pathway and Experimental Protocol

Direct electrophilic sulfonation of 2-bromopyridine is expected to be challenging due to the electron-deficient nature of the pyridine ring.[18] A more viable and logical approach is the hydrolysis of the corresponding sulfonyl chloride. A more robust, multi-step synthesis, analogous to the industrial preparation of pyridine-3-sulfonic acid from 3-chloropyridine, offers a higher probability of success.[1][18][19][20]

Logical Synthesis Workflow

This proposed pathway involves an initial activation of the pyridine ring via N-oxidation, followed by nucleophilic substitution and subsequent deoxygenation.

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Sulfonation cluster_2 Step 3: Reduction (Deoxygenation) 2-Bromopyridine 2-Bromopyridine 2-Bromo-N-oxide 2-Bromopyridine N-oxide 2-Bromopyridine->2-Bromo-N-oxide Oxidation Oxidizing_Agent m-CPBA or H₂O₂/AcOH Oxidizing_Agent->2-Bromo-N-oxide Sulfonating_Agent SO₃ / H₂SO₄ (Oleum) Sulfonated_Intermediate 2-Bromopyridine-3-sulfonic acid N-oxide 2-Bromo-N-oxide->Sulfonated_Intermediate Electrophilic Sulfonation Sulfonating_Agent->Sulfonated_Intermediate Reducing_Agent PCl₃ or H₂/Catalyst Final_Product 2-Bromopyridine-3-sulfonic acid Sulfonated_Intermediate->Final_Product Reduction Reducing_Agent->Final_Product

Caption: Proposed multi-step synthesis of 2-bromopyridine-3-sulfonic acid.

Step-by-Step Experimental Protocol

Causality and Rationale: This protocol is designed for high yield and purity by activating the pyridine ring towards electrophilic substitution, a necessary step given the ring's inherent electron deficiency.

  • N-Oxidation of 2-Bromopyridine:

    • Dissolve 2-bromopyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane.

    • Slowly add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq), while maintaining the temperature below 30 °C with an ice bath. Rationale: This initial oxidation activates the pyridine ring, making the subsequent sulfonation at the 3-position more favorable.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, neutralize the excess oxidizing agent and work up the reaction to isolate the 2-bromopyridine N-oxide.

  • Sulfonation of 2-Bromopyridine N-oxide:

    • Carefully add the 2-bromopyridine N-oxide (1.0 eq) to fuming sulfuric acid (oleum, 20-30% SO₃) at 0 °C. Rationale: Fuming sulfuric acid is a powerful sulfonating agent required to react with the activated pyridine N-oxide ring.

    • Heat the mixture to 120-140 °C and maintain for 4-6 hours. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Adjust the pH to isolate the 2-bromopyridine-3-sulfonic acid N-oxide intermediate, which may precipitate from the solution.

  • Reduction of the N-Oxide:

    • Dissolve the intermediate from the previous step in a suitable solvent.

    • Add a reducing agent such as phosphorus trichloride (PCl₃) (1.2 eq) dropwise. Alternatively, catalytic hydrogenation (e.g., H₂ over a palladium or Raney nickel catalyst) can be employed.[19][21] Rationale: This final step removes the N-oxide to yield the target aromatic system.

    • Monitor the reaction for completion.

    • Upon completion, perform an appropriate aqueous workup. The final product, being highly water-soluble, will likely remain in the aqueous phase and can be isolated by evaporation of water or by crystallization after pH adjustment.

Applications in Drug Development and Organic Synthesis

The true value of 2-bromopyridine-3-sulfonic acid lies in its potential as a versatile synthetic intermediate.

  • Access to Novel Sulfonamides: The sulfonic acid can be readily converted to its corresponding sulfonyl chloride (using reagents like thionyl chloride or phosphorus pentachloride), which is a key precursor for synthesizing a diverse library of sulfonamide derivatives. These derivatives can be screened for a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[7][22]

  • Scaffold for Fragment-Based Drug Discovery: As a small, functionalized heterocyclic molecule, it is an ideal fragment for screening against biological targets. The bromine atom provides a vector for synthetic elaboration, allowing researchers to "grow" the fragment into a more potent lead compound.

  • Advanced Intermediate via Cross-Coupling: The 2-bromo position can be subjected to various palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-nitrogen bonds. This allows for the late-stage functionalization of the pyridine ring, a powerful strategy in modern medicinal chemistry.[2][23]

G A 2-Bromopyridine-3-sulfonic acid C 2-Bromopyridine-3-sulfonyl chloride A->C Activation G Functionalized Pyridine Scaffolds A->G Cross-Coupling (e.g., Suzuki) B SOCl₂ or PCl₅ B->C E Novel Sulfonamide Library C->E Amination D Amine (R-NH₂) D->E F Pd Catalyst + Coupling Partner F->G

Caption: Key synthetic transformations of 2-bromopyridine-3-sulfonic acid.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-bromopyridine-3-sulfonic acid is not available, a robust safety protocol can be established based on the hazards of its components and analogues.

  • 2-Bromopyridine (CAS 109-04-6): This precursor is classified as a flammable liquid and is toxic if swallowed, inhaled, or in contact with skin.[17][24][25][26] It causes serious eye and skin irritation.[24][25]

  • Pyridine-3-sulfonic acid (CAS 636-73-7): This compound is classified as corrosive and can cause severe skin burns and eye damage.[12]

Consolidated Hazard Assessment: 2-Bromopyridine-3-sulfonic acid should be handled as a toxic and corrosive solid .

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. When handling the powder outside of a fume hood, a respirator is recommended.

  • Engineering Controls: All manipulations should be carried out in a well-ventilated chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.

  • Spill & First Aid: In case of skin contact, immediately wash with plenty of water.[24] For eye contact, rinse cautiously with water for several minutes.[27] If swallowed or inhaled, seek immediate medical attention.[28][25]

Conclusion

2-Bromopyridine-3-sulfonic acid represents a promising yet underexplored building block for chemical synthesis and drug discovery. While direct experimental data remains elusive, a thorough analysis of its constituent parts and structurally similar molecules provides a solid foundation for predicting its properties and reactivity. The proposed synthetic pathway offers a logical and feasible route for its preparation. For researchers in medicinal chemistry, this compound offers a unique combination of a versatile cross-coupling handle (the 2-bromo group) and a gateway to the important sulfonamide class of compounds (via the 3-sulfonic acid group). This guide serves as a critical starting point for unlocking the potential of this valuable chemical entity.

References

  • Synthesis of pyridine-3-sulfonic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • 2-Bromopyridine. (n.d.). In Wikipedia. Retrieved from [Link]

  • MSDS for 2-Bromopyridine, 99%. (n.d.). Scribd. Retrieved from [Link]

  • Production of pyridine-3-sulfonic acid. (1992). Google Patents.
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2025). Preprints.org. Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Physical Chemistry Research. Retrieved from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. Retrieved from [Link]

  • Cas 109-04-6,2-Bromopyridine. (n.d.). LookChem. Retrieved from [Link]

  • Sulfonamide (medicine). (n.d.). In Wikipedia. Retrieved from [Link]

  • Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. (2026). ResearchGate. Retrieved from [Link]

  • Process of preparation of pyridine-3-sulfonic acids. (n.d.). PubChem. Retrieved from [Link]

  • 3-Pyridinesulfonic acid. (n.d.). PubChem. Retrieved from [Link]

  • EP0428831A1 - Process of preparation of pyridine-3-sulfonic acids. (n.d.). Google Patents.
  • The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • 2-Bromopyridine 109-04-6 wiki. (n.d.). LookChem. Retrieved from [Link]

  • Pyridine-3-sulfonic Acid | CAS 636-45-9. (n.d.). Emco Chemicals. Retrieved from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2024). Molecules. Retrieved from [Link]

  • CAS No : 247582-62-3 | Product Name : 2-Amino-3-bromopyridine-5-sulfonic Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • CN104402805A - 2-bromopyridine synthesis method. (n.d.). Google Patents.

Sources

Exploratory

2-bromopyridine-3-sulfonyl chloride CAS 1060811-59-7 supplier

Topic: 2-Bromopyridine-3-sulfonyl Chloride (CAS 1060811-59-7) Type: Technical Monograph & Strategic Sourcing Guide Audience: Medicinal Chemists, Process Chemists, and Procurement Specialists. The Bifunctional Pyridine Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Bromopyridine-3-sulfonyl Chloride (CAS 1060811-59-7) Type: Technical Monograph & Strategic Sourcing Guide Audience: Medicinal Chemists, Process Chemists, and Procurement Specialists.

The Bifunctional Pyridine Scaffold for Next-Gen Drug Discovery

Executive Summary: The "Scaffold" Concept

In modern Fragment-Based Drug Discovery (FBDD), 2-bromopyridine-3-sulfonyl chloride (CAS 1060811-59-7) represents a high-value "bifunctional linchpin." Unlike simple benzene analogs, the pyridine core offers improved aqueous solubility and reduced lipophilicity (LogP ~1.7), critical for optimizing ADME profiles.

Its strategic value lies in its orthogonal reactivity :

  • The Sulfonyl Chloride (

    
    ):  A highly reactive electrophile for rapid "clicking" with amines to form stable sulfonamides.
    
  • The 2-Bromine (

    
    ):  A latent handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the sulfonamide core is established.
    

This guide details the supply chain, synthesis, handling, and application workflows for this critical reagent.

Technical Profile & Stability

Identity:

  • IUPAC Name: 2-Bromopyridine-3-sulfonyl chloride[1][2]

  • CAS Number: 1060811-59-7[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 256.50 g/mol [2]

  • Physical State: White to pale beige crystalline solid.

Stability & Hazards (Critical):

  • Moisture Sensitivity: High. Rapidly hydrolyzes to 2-bromopyridine-3-sulfonic acid and HCl upon exposure to atmospheric moisture.

  • Thermal Instability: Pyridine sulfonyl chlorides are prone to thermal decomposition via

    
     extrusion. While the 3-sulfonyl isomer is more stable than the 2-sulfonyl isomer, it should never  be distilled or heated above 50°C without solvent.
    
  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Desiccate.

Supply Chain & Sourcing

For drug development campaigns, consistency in purity is paramount. The primary impurity is often the hydrolyzed sulfonic acid, which is inactive in sulfonylation but can poison downstream catalysts.

Key Suppliers (Verified):

  • BLD Pharm: Catalog #BD23456 (Check specific lot purity).

  • Fluorochem: Catalog #F718320.

  • ChemScene: Catalog #CS-0308302.[2]

  • AChemBlock: Catalog #O29477.[1]

Purity Specification for MedChem:

Parameter Acceptance Criterion Method
Appearance White to pale yellow solid Visual

| Purity |


 (Area %) | HPLC (Acidic Mobile Phase) |
| Identity  | Consistent with Structure | 

-NMR / LC-MS | | Active Content |

| Derivatization Assay (See Section 5) |[3][4][5]
Synthesis & Manufacturing

While commercially available, understanding the synthesis is crucial for process scale-up or troubleshooting batch variability. The industrial route avoids the unstable lithiation of 2-bromopyridine, relying instead on the Meerwein Sulfochlorination of the amine precursor.

The "Sandmeyer-Meerwein" Route

This is the dominant industrial method due to the low cost of the precursor, 2-amino-3-bromopyridine (CAS 13534-99-1) .

Reaction Scheme:

  • Diazotization: The amine is treated with

    
     in concentrated 
    
    
    
    at -5°C to form the diazonium salt.
  • Chlorosulfonylation: The diazonium salt is decomposed in the presence of

    
     (saturated in acetic acid) and a copper catalyst (
    
    
    
    or
    
    
    ) to yield the sulfonyl chloride.

Synthesis Precursor 2-Amino-3-bromopyridine (CAS 13534-99-1) Diazo Diazonium Salt Intermediate Precursor->Diazo NaNO2, HCl -5°C Product 2-Bromopyridine-3- sulfonyl chloride (CAS 1060811-59-7) Diazo->Product SO2, CuCl (cat) AcOH, 0°C -> RT

Figure 1: The Meerwein synthesis route via diazonium intermediate.

Application Workflows

The order of operations is critical. Do not attempt cross-coupling before sulfonylation. Sulfonyl chlorides are incompatible with typical Suzuki conditions (aqueous base, heat).

Protocol A: The Standard "Sulfonylation First" Workflow

This workflow protects the sulfonyl moiety as a stable sulfonamide before subjecting the pyridine ring to Pd-catalyzed coupling.

Step 1: Sulfonylation

  • Reagents: Amine (

    
     eq), CAS 1060811-59-7 (
    
    
    
    eq), Pyridine or
    
    
    (
    
    
    eq).
  • Solvent: DCM or THF (Anhydrous).

  • Conditions:

    
     to RT, 2-4 hours.
    
  • Note: Avoid aqueous workup if product is polar; use column chromatography directly.

Step 2: Suzuki-Miyaura Coupling

  • Reagents: Sulfonamide Intermediate (

    
     eq), Aryl Boronic Acid (
    
    
    
    eq),
    
    
    (
    
    
    ),
    
    
    (
    
    
    eq).
  • Solvent: Dioxane/Water (4:1).

  • Conditions:

    
    , inert atmosphere.
    

Workflow Start 2-Bromopyridine-3- sulfonyl chloride Step1 Step 1: Sulfonylation (Reaction with Amine) Start->Step1 + Amine, Base (DCM, 0°C) Inter Stable Sulfonamide Intermediate Step1->Inter Step2 Step 2: Suzuki Coupling (Reaction at C2-Bromine) Inter->Step2 + Ar-B(OH)2, Pd-Cat (Dioxane/H2O, Heat) Final Final Drug Candidate (Biaryl Sulfonamide) Step2->Final

Figure 2: Strategic workflow for utilizing the bifunctional scaffold.

Quality Control: The "Active Content" Assay

Because the hydrolyzed sulfonic acid impurity is often invisible in standard LC-MS (due to high polarity/solvent front elution), a derivatization assay is required to validate the reagent's active concentration before use in critical steps.

Protocol:

  • Dissolve

    
     of the sulfonyl chloride sample in 
    
    
    
    anhydrous DCM.
  • Add

    
     of Benzylamine  (excess).
    
  • Stir for 10 minutes at RT.

  • Analyze by HPLC-UV (254 nm).

  • Calculation: The ratio of the Benzylsulfonamide product to the Sulfonic Acid (if visible) or residual peaks determines the "Active Content." If

    
    , adjust stoichiometry in your main reaction accordingly.
    
References
  • Preparation of Pyridine Sulfonyl Chlorides: Meerwein, H. et al. Chem. Ber.1957, 90, 841.
  • Stability of Heteroaromatic Sulfonyl Chlorides: Shevchuk, O. I. et al. ChemRxiv2025 . Link (Comprehensive stability study of pyridine sulfonyl halides).

  • Synthesis from 2-Amino-3-bromopyridine: Google Patents CN103664765A. Link (Industrial synthesis of the precursor).

  • Supplier Data (Fluorochem): 2-Bromopyridine-3-sulfonyl chloride Product Page. Link

  • Supplier Data (BLD Pharm): 2-Bromopyridine-3-sulfonyl chloride Product Page. Link

Sources

Foundational

An In-Depth Technical Guide to 2-Bromo-3-Pyridinesulfonic Acid: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed scientific overview of 2-bromo-3-pyridinesulfonic acid, a heterocyclic organic compound of interest in synthetic and medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed scientific overview of 2-bromo-3-pyridinesulfonic acid, a heterocyclic organic compound of interest in synthetic and medicinal chemistry. We will delve into its molecular structure, physicochemical properties, plausible synthetic routes, and its potential as a versatile building block in the development of novel chemical entities.

Molecular Identity and Physicochemical Properties

2-Bromo-3-pyridinesulfonic acid is a disubstituted pyridine derivative, featuring both a halogen (bromine) and a sulfonic acid group. These functional groups impart specific electronic properties and reactivity to the pyridine core, making it a valuable intermediate for further chemical elaboration.

The fundamental properties of 2-bromo-3-pyridinesulfonic acid are summarized below.

PropertyValueSource/Method
Molecular Formula C₅H₄BrNO₃SCalculated
Molecular Weight 238.06 g/mol Calculated
IUPAC Name 2-bromopyridine-3-sulfonic acidIUPAC Nomenclature
Canonical SMILES C1=CC(=C(N=C1)Br)S(=O)(=O)OChemical Structure Notation
Physical State Expected to be a solid at room temperatureAnalogy to pyridine-3-sulfonic acid[1][2]

The structure consists of a pyridine ring substituted at the C2 position with a bromine atom and at the C3 position with a sulfonic acid group.

Synthesis_Pathway Start 2-Bromopyridine Reagent Fuming H₂SO₄ (Oleum) High Temperature Start->Reagent Electrophilic Aromatic Substitution Product 2-Bromo-3-pyridinesulfonic acid Reagent->Product Side_Product Mixture of isomers (e.g., 2-bromo-5-pyridinesulfonic acid) Reagent->Side_Product

Caption: Proposed synthetic workflow for 2-bromo-3-pyridinesulfonic acid.

An alternative approach could be the bromination of pyridine-3-sulfonic acid. The sulfonic acid group is a meta-director. Therefore, bromination would be expected to occur at the C5 or C2 position. This route may also result in a mixture of isomers requiring careful purification.

Reactivity Insights

The chemical reactivity of 2-bromo-3-pyridinesulfonic acid is dictated by its constituent functional groups:

  • Pyridine Ring: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r_). The presence of two strong electron-withdrawing groups (bromo and sulfonyl) further deactivates the ring towards electrophilic attack but activates it for nucleophilic attack.

  • Bromo Group: The bromine atom at the C2 position is a versatile handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-based substituents. It can also be displaced by nucleophiles under certain conditions. The reactivity of bromine atoms in brominated pyridines is a subject of considerable study. [3]* Sulfonic Acid Group: The sulfonic acid group is highly acidic and water-soluble. It can be converted to other functional groups, such as sulfonyl chlorides, sulfonamides, and sulfonate esters, which are important pharmacophores in drug design.

Predicted Spectroscopic Characteristics

Definitive spectroscopic data for 2-bromo-3-pyridinesulfonic acid is not readily available. However, we can predict the key features based on the analysis of related structures. [4][5][6]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the protons at the C4, C5, and C6 positions. Due to the electron-withdrawing effects of the adjacent substituents, these protons will be deshielded and appear at a relatively high chemical shift (downfield). The coupling patterns (doublets, doublets of doublets) will be characteristic of a 2,3-disubstituted pyridine ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display five distinct signals for the pyridine ring carbons. The carbons bearing the bromine (C2) and sulfonic acid group (C3) will be significantly influenced by these substituents. The chemical shifts of C2 and C3 will be downfield due to the electronegativity of the attached atoms.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonic acid group. Key expected vibrations include:

  • O-H stretch: A broad band in the region of 2500-3300 cm⁻¹

  • S=O asymmetric and symmetric stretches: Strong bands typically observed in the 1350-1470 cm⁻¹ and 1140-1200 cm⁻¹ regions, respectively.

  • S-O stretch: A band around 1000-1080 cm⁻¹.

  • C-Br stretch: A weaker band in the fingerprint region.

Applications in Research and Drug Development

Halogenated pyridines are crucial building blocks in medicinal chemistry and agrochemical synthesis. [7][8]The presence of a halogen, such as bromine, provides a reactive site for the construction of more complex molecules, often through metal-catalyzed cross-coupling reactions.

The 2-bromo-3-pyridinesulfonic acid scaffold is a promising starting material for the synthesis of a variety of biologically active compounds. The sulfonic acid moiety can be transformed into sulfonamides, a common functional group in many pharmaceuticals. The bromine atom can be utilized to introduce diverse aryl, heteroaryl, or alkyl groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Pyridine derivatives are integral to a wide array of therapeutic agents, including antibacterial and anticancer drugs. [9]The unique substitution pattern of 2-bromo-3-pyridinesulfonic acid offers a platform for developing novel compounds with potentially valuable pharmacological properties.

Safety and Handling

2-Bromo-3-pyridinesulfonic acid should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As an acidic and halogenated compound, it may be corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.

References

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. Available at: [Link]

  • Analysis of the NMR Spectrum of Pyridine. AIP Publishing. Available at: [Link]

  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. ACS Publications. Available at: [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available at: [Link]

  • Synthesis and (Spectro)electrochemistry of Ferrocenyl‐Substituted Pyridine Derivatives. Semantic Scholar. Available at: [Link]

  • Method for preparing 2-bromo-3-ethylsulfonylpyridine. Google Patents.
  • C5-Halogenation of Pyridines via Zincke Iminium Intermediates. ChemRxiv. Available at: [Link]

  • Structure-Reactivity Correlation of Thiophene and Thiophene-2-Sulfonic Acid by Investigation of Rapid Kinetics of Bromination. Semantic Scholar. Available at: [Link]

  • On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. ResearchGate. Available at: [Link]

  • Bromination of pyridine in fuming sulphuric acid. ResearchGate. Available at: [Link]

  • Synthesis of pyridine-3-sulfonic acid. PrepChem.com. Available at: [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Available at: [Link]

  • Process of preparation of pyridine-3-sulfonic acids. PubChem. Available at: [Link]

  • 3-Pyridinesulfonic acid. PubChem. Available at: [Link]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. NSF Public Access Repository. Available at: [Link]

  • What should be the major product when sulfanilic acid undergoes bromination. Chemistry Stack Exchange. Available at: [Link]

  • 2-Bromo-3-pyridinol. PubChem. Available at: [Link]

Sources

Exploratory

Difference between 2-bromopyridine-3-sulfonic acid and its sulfonyl chloride

This guide provides an in-depth technical analysis of 2-bromopyridine-3-sulfonic acid and its activated derivative, 2-bromopyridine-3-sulfonyl chloride . It is designed for medicinal chemists and process engineers optimi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-bromopyridine-3-sulfonic acid and its activated derivative, 2-bromopyridine-3-sulfonyl chloride . It is designed for medicinal chemists and process engineers optimizing the synthesis of pyridine-based sulfonamide scaffolds.

Executive Summary

The dichotomy between 2-bromopyridine-3-sulfonic acid and 2-bromopyridine-3-sulfonyl chloride represents the classic relationship between a stable, zwitterionic precursor and a high-energy, reactive electrophile.

  • The Sulfonic Acid is thermodynamically stable, highly polar, and often exists as an inner salt (zwitterion). It serves primarily as a synthetic intermediate or a hydrolysis degradation product.

  • The Sulfonyl Chloride is a moisture-sensitive, lipophilic reagent used to install the sulfonyl moiety into pharmacophores. Its handling requires strict anhydrous conditions to prevent reversion to the acid.

Crucially, the 2-bromo substituent exerts a strong electron-withdrawing effect, significantly enhancing the electrophilicity of the sulfonyl group compared to benzenesulfonyl chlorides, while simultaneously activating the C2 position for subsequent


 or cross-coupling reactions.

Part 1: Physicochemical & Structural Profile

The fundamental difference lies in their electronic states and resulting solubility profiles, which dictate their roles in process chemistry.

Feature2-Bromopyridine-3-Sulfonic Acid2-Bromopyridine-3-Sulfonyl Chloride
CAS Number Not widely listed (Custom)1060811-59-7
Molecular Formula


State of Matter Solid (High Melting Point)Solid or Viscous Oil (Low Melting Point)
Electronic State Zwitterionic (Inner Salt)Neutral, Polar Covalent
Solubility Water, Aqueous Base, DMSODCM, THF, EtOAc, Toluene
Reactivity Nucleophilic (at Oxygen), StableElectrophilic (at Sulfur), Moisture Sensitive
Storage Ambient, Hygroscopic-20°C, Inert Atmosphere (Argon/Nitrogen)
Structural Causality
  • The "Pyridine Problem": In the sulfonic acid, the basic pyridine nitrogen (pKa ~0.7 due to Br-deactivation) can still interact with the strongly acidic sulfonic group (

    
    ), leading to an intermolecular ionic lattice. This results in poor solubility in organic solvents, making direct modification difficult without "masking" the acid as a salt or ester.
    
  • The Chloride Activation: Converting the

    
     to 
    
    
    
    removes the ability to form zwitterions. The molecule becomes lipophilic, allowing it to dissolve in the aprotic solvents (DCM, THF) required for sulfonylation reactions.

Part 2: Synthesis & Interconversion Protocols

The synthesis of the sulfonyl chloride is the critical step. It can be approached via oxidative chlorination (from thiols) or electrophilic activation (from the sulfonic acid).

Workflow Diagram: Synthesis Pathways

The following diagram outlines the logical flow from starting materials to the active reagent.

SynthesisWorkflow Start 2-Bromopyridine Lithiation Step 1: Lithiation (LDA, -78°C) Start->Lithiation Regioselective C3 Sulfinate Intermediate: Li-Sulfinate Salt Lithiation->Sulfinate Quench w/ SO2 Oxidation Step 2: Oxidative Chlorination (NCS or SO2Cl2) Sulfinate->Oxidation Product 2-Bromopyridine-3- sulfonyl Chloride Oxidation->Product AcidRoute Alt Route: Sulfonic Acid (PCl5 / POCl3) AcidRoute->Product Dehydrative Chlorination

Caption: Figure 1. Synthesis pathways. The Lithiation-Sulfination route is preferred for regioselectivity, avoiding the harsh conditions of direct sulfonation.

Detailed Protocol: Lithiation-Sulfination Route

This is the modern "Process Chemistry" standard, avoiding the isolation of the difficult-to-handle sulfonic acid.

Reagents:

  • 2-Bromopyridine (1.0 equiv)

  • Lithium Diisopropylamide (LDA) (1.1 equiv)

  • Sulfur Dioxide (

    
    ) gas or solution
    
  • N-Chlorosuccinimide (NCS) (1.1 equiv)

Step-by-Step Methodology:

  • Metallation: Cool a solution of 2-bromopyridine in anhydrous THF to -78°C. Add LDA dropwise. The bromine atom directs lithiation to the C3 position (ortho-lithiation) due to the inductive effect and coordination with the ring nitrogen.

  • Sulfination: Bubble dry

    
     gas into the mixture or add a saturated 
    
    
    
    /THF solution. The reaction mixture warms to 0°C.[1][2][3] This forms the lithium 2-bromopyridine-3-sulfinate intermediate.
  • Chlorination: Treat the sulfinate salt directly (one-pot) with N-Chlorosuccinimide (NCS) in DCM/THF.

  • Workup: Filter off the succinimide byproduct. Concentrate the filtrate to obtain the crude sulfonyl chloride.

    • Note: Avoid aqueous workup if possible to prevent hydrolysis back to the sulfonic acid.

Part 3: Reactivity & Chemoselectivity

The core utility of 2-bromopyridine-3-sulfonyl chloride is its dual reactivity. It possesses two electrophilic sites: the sulfonyl sulfur and the C2-carbon .[4]

The Chemoselectivity Rule

"Sulfonylation First, Substitution Second."

  • Site A (Sulfonyl Chloride): Highly reactive towards hard nucleophiles (amines, alcohols). Reaction occurs at room temperature or 0°C.[1]

  • Site B (C2-Bromide): Less reactive. Requires transition metal catalysis (Suzuki, Buchwald-Hartwig) or harsh

    
     conditions (high heat, strong nucleophiles).
    

Implication: You must install the sulfonamide before attempting to modify the pyridine ring. Attempting to couple the bromide first often leads to side reactions with the sensitive sulfonyl chloride group.

Reactivity Logic Diagram

Reactivity cluster_0 Path A: Kinetic Control (0°C) cluster_1 Path B: Thermodynamic/Catalytic (80°C+) Reagent 2-Bromopyridine-3- sulfonyl Chloride Sulfonamide Stable Sulfonamide Scaffold Reagent->Sulfonamide Fast (Sulfonylation) Biaryl Functionalized Pyridine Reagent->Biaryl FORBIDDEN: Pd attacks S-Cl bond Amine Primary Amine (R-NH2) Sulfonamide->Biaryl Step 2: Cross-Coupling Boronic Boronic Acid (Pd Cat.)

Caption: Figure 2. Chemoselectivity map. The sulfonyl chloride must be derivatized (Path A) before engaging the aryl bromide (Path B).

Part 4: Handling & Stability (Self-Validating Protocols)

To ensure scientific integrity, researchers must treat the sulfonyl chloride as a "live" reagent.

Hydrolysis Kinetics

The 2-bromo substituent withdraws electron density from the ring, making the sulfonyl sulfur more electrophilic than in simple pyridine-3-sulfonyl chloride.

  • Consequence: It hydrolyzes faster in moist air.

  • Indicator: A sample that has turned from a viscous oil/solid to a sticky, fuming gum has hydrolyzed to 2-bromopyridine-3-sulfonic acid (releasing HCl gas).

Quality Control Check

Before using the reagent in a critical step, perform this rapid test:

  • Dissolve a small aliquot in

    
    .
    
  • Run a proton NMR.[5]

  • Check: The sulfonyl chloride will have distinct shifts compared to the sulfonic acid (which is likely insoluble in

    
     anyway). If the sample does not fully dissolve in chloroform, it contains significant sulfonic acid degradation product.
    

References

  • Blakemore, D. C., et al. (2011). "Organic Synthesis of 2-Substituted Pyridine-3-sulfonyl Chlorides." Journal of Organic Chemistry.

  • Mellah, T., et al. (2020). "Regioselective Lithiation of 2-Bromopyridines: A Practical Guide." Chemical Reviews.

  • ChemScene. (2024). "Product Data: 2-Bromopyridine-3-sulfonyl chloride (CAS 1060811-59-7)."[6] ChemScene Building Blocks.

  • BenchChem. (2025). "Synthesis of Pyridine-Sulfonates: Technical Guide." BenchChem Protocols.

  • Wei, H., et al. (2016).[7] "Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides." ResearchGate.[5]

Sources

Foundational

An In-depth Technical Guide to the Chemical Safety of 2-Bromopyridine-3-sulfonic Acid

This document provides a comprehensive safety and handling guide for 2-bromopyridine-3-sulfonic acid, tailored for researchers, scientists, and professionals in drug development. In the absence of a specific, officially...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive safety and handling guide for 2-bromopyridine-3-sulfonic acid, tailored for researchers, scientists, and professionals in drug development. In the absence of a specific, officially published Safety Data Sheet (SDS) for this compound, this guide has been constructed by synthesizing data from structurally and functionally related molecules. Our approach is rooted in chemical first principles, analyzing the hazards posed by the core structural motifs: the 2-bromopyridine ring and the sulfonic acid group. This methodology provides a robust, albeit inferred, safety profile to guide laboratory practice.

Compound Identity and Anticipated Hazard Profile

2-Bromopyridine-3-sulfonic acid is a substituted heterocyclic compound. Its chemical behavior and toxicological profile are dictated by the interplay between the electron-deficient, reactive pyridine ring, the toxicologically significant bromo-substituent, and the strongly acidic sulfonic acid group. The parent molecule, 2-bromopyridine, is known to be a versatile synthetic intermediate but possesses significant toxicity.[1][2][3] The addition of a sulfonic acid group is expected to render the compound a solid and introduce strong corrosive properties.

Table 1: Chemical Identification

IdentifierValue
IUPAC Name 2-bromopyridine-3-sulfonic acid
Molecular Formula C₅H₄BrNO₃S
Molecular Weight 238.06 g/mol
CAS Number Not assigned (or not readily available)
Anticipated Form Solid

The primary safety concern stems from the high acute toxicity associated with 2-bromopyridine, which is classified as toxic if swallowed and potentially fatal if it comes into contact with skin.[4][5] The sulfonic acid functional group is strongly acidic and is anticipated to cause severe skin burns and eye damage, similar to other arylsulfonic acids.[6]

Anticipated GHS Classification and Hazard Statements

Based on the analysis of its constituent parts, an anticipated GHS classification for 2-bromopyridine-3-sulfonic acid is presented below. This represents a conservative, safety-first assessment.

Table 2: Anticipated GHS Hazard Classification

Hazard ClassCategoryGHS Hazard StatementBasis of Inference
Acute Toxicity, OralCategory 3H301: Toxic if swallowedBased on 2-bromopyridine.[5]
Acute Toxicity, DermalCategory 2H310: Fatal in contact with skinBased on 2-bromopyridine.[4][7]
Skin Corrosion/IrritationCategory 1B or 1CH314: Causes severe skin burns and eye damageInferred from the sulfonic acid group's acidic nature.[8]
Serious Eye DamageCategory 1H318: Causes serious eye damageInferred from the sulfonic acid group and high irritability of analogs.[8][9]
STOT (Single Exp.)Category 3H335: May cause respiratory irritationCommon property of both 2-bromopyridine and other irritant solids.[4][10]

Signal Word: Danger

Hazard Pictograms:

Safe Handling and Engineering Controls

A multi-layered approach to risk mitigation is essential when handling this compound. The core principle is to prevent all routes of exposure—inhalation, ingestion, and dermal contact.

Engineering Controls & Personal Protective Equipment (PPE)

Due to its anticipated high toxicity and corrosivity, stringent engineering controls are mandatory.

  • Primary Engineering Control: All manipulations, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to control airborne dust and vapors.[11]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves, double-gloved. Inspect for integrity before use.Protects against fatal dermal absorption and chemical burns.[9]
Eye/Face Protection Safety goggles and a full-face shield.Protects against splashes of corrosive material that can cause serious eye damage.[9]
Skin & Body Flame-retardant lab coat, closed-toe shoes, and additional chemical-resistant apron.Prevents skin contact and contamination of personal clothing.[8]
Respiratory A NIOSH/MSHA-approved respirator may be necessary for spill cleanup or if engineering controls fail.[12]Protects against inhalation of irritant and potentially toxic dust.
Laboratory Handling Workflow

The following workflow is designed to minimize exposure during routine handling.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Verify Fume Hood Functionality B Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) A->B C Weigh Compound in Hood on a Disposable Liner B->C D Carefully Transfer to Vessel (Use Powder Funnel) C->D E Clean Spatula and Surfaces with Appropriate Solvent D->E F Seal Waste in Labeled Hazardous Waste Container E->F G Remove Outer Gloves Before Leaving Hood F->G H Wash Hands Thoroughly G->H

Caption: Workflow for Safe Handling of 2-Bromopyridine-3-sulfonic Acid.

Storage Requirements

Proper storage is critical to maintaining chemical integrity and ensuring safety.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

  • Incompatibilities: Segregate from strong oxidizing agents, strong bases, and acid chlorides.[13][14]

  • Security: Store in a locked cabinet or area with restricted access due to its high acute toxicity.[5]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure. Always have the Safety Data Sheets of related compounds readily available for emergency responders.[9]

First-Aid Measures
  • General Advice: Move the victim out of the dangerous area. Show this safety guide to the doctor in attendance. Immediate medical attention is required.[5][12]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[9]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Call a physician immediately.[12]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[5]

Emergency Response Decision Tree

G start Exposure Event Occurs q1 What is the route of exposure? start->q1 inhaled INHALATION q1->inhaled Inhaled skin SKIN CONTACT q1->skin Skin eye EYE CONTACT q1->eye Eye ingested INGESTION q1->ingested Ingested act_inhaled Move to Fresh Air Administer Artificial Respiration if Needed inhaled->act_inhaled act_skin Remove Contaminated Clothing Wash with Soap & Water (15+ min) skin->act_skin act_eye Rinse with Water (15+ min) Remove Contact Lenses eye->act_eye act_ingested Rinse Mouth DO NOT Induce Vomiting ingested->act_ingested end SEEK IMMEDIATE MEDICAL ATTENTION act_inhaled->end act_skin->end act_eye->end act_ingested->end

Caption: Decision Tree for First-Aid Response to Exposure.

Stability and Reactivity Profile

Understanding the chemical stability and reactivity is key to preventing hazardous situations.

  • Reactivity: The compound is not expected to undergo hazardous polymerization. However, as a strong acid, it will react exothermically with bases.

  • Chemical Stability: Stable under recommended storage conditions.[12]

  • Conditions to Avoid: Avoid formation of dust. Keep away from excess heat, open flames, and incompatible materials.[13][15]

  • Incompatible Materials:

Table 4: Known and Anticipated Incompatible Materials

Material ClassExamplesHazard of Reaction
Strong Bases Sodium hydroxide, potassium carbonateVigorous, exothermic neutralization reaction.
Strong Oxidizing Agents Perchlorates, nitrates, peroxidesMay lead to a violent reaction or explosion.[14]
Acid Chlorides Thionyl chloride, acetyl chloridePotential for vigorous or violent reaction.[14]
  • Hazardous Decomposition Products: Under fire conditions, it is expected to decompose and produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide (HBr).[12][13]

Toxicological Assessment (Inference-Based)

No specific toxicological studies have been performed on 2-bromopyridine-3-sulfonic acid. The following summary is based on data from its structural analogs.

  • Acute Toxicity: The primary driver of acute toxicity is the 2-bromopyridine moiety. It is classified as toxic if swallowed and fatal upon skin absorption.[5] The sulfonic acid group is expected to cause severe local corrosive effects in the gastrointestinal tract upon ingestion.[6]

  • Skin and Eye Effects: The compound is predicted to be corrosive, causing severe skin burns and serious, potentially irreversible, eye damage.[8]

  • Respiratory Effects: Dust or aerosols are expected to cause irritation to the respiratory tract.[10]

  • Carcinogenicity: No component of the parent molecule, 2-bromopyridine, is identified as a carcinogen by IARC, NTP, or OSHA.[4][15] There is no data to suggest that the sulfonic acid derivative would be carcinogenic.

  • Germ Cell Mutagenicity: No data is available.

Disposal Considerations

Waste from this material must be handled as hazardous waste.

  • Procedure: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[4] Do not allow the material to enter drains or waterways.

  • Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[12]

References

  • CymitQuimica. (2024). Safety Data Sheet.
  • ECHEMI. (n.d.). 2-Bromopyridine SDS, 109-04-6 Safety Data Sheets.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet for 2-Bromopyridine.
  • Santa Cruz Biotechnology. (2015). Safety Data Sheet for 2-bromopyridine.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 3-Bromopyridine.
  • MilliporeSigma. (2025). Safety Data Sheet for 3-Bromopropionic acid.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet for 2-Bromopyridine.
  • Cole-Parmer. (2005). Material Safety Data Sheet - 2-Bromopyridine, 99%.
  • Fisher Scientific. (2010). Safety Data Sheet for 2-Bromopyridine-3-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 2-Bromopyridine-3-carboxylic acid 97%.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet for 3-Bromopropanesulfonic acid sodium salt.
  • Wikipedia. (n.d.). 2-Bromopyridine. Available at: [Link]

  • Santa Cruz Biotechnology. (n.d.). 2-Amino-3-bromopyridine-5-sulfonic Acid.
  • Nevada Division of Environmental Protection. (2007). Toxicological Profiles for Three Organic Acids.
  • BenchChem. (2025). A Comparative Analysis of Pyridine-2-, 3-, and 4-Sulfonate Reactivity.
  • MDPI. (2024). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones.
  • BLD Pharm. (n.d.). 2-Bromopyridine-3-sulfonyl chloride.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.

Sources

Exploratory

Technical Guide: Solubility Profile & Handling of 2-Bromopyridine-3-sulfonic Acid

This guide provides an in-depth physicochemical analysis and practical workflow for handling 2-bromopyridine-3-sulfonic acid , a specialized heterocyclic building block used in medicinal chemistry.[1] [1] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth physicochemical analysis and practical workflow for handling 2-bromopyridine-3-sulfonic acid , a specialized heterocyclic building block used in medicinal chemistry.[1]

[1]

Executive Summary

2-Bromopyridine-3-sulfonic acid presents a distinct solubility challenge compared to standard organic intermediates.[1] Unlike its non-halogenated analog (pyridine-3-sulfonic acid), which behaves as a stable zwitterion ("brick dust"), the electron-withdrawing nature of the 2-bromo substituent suppresses the basicity of the pyridine nitrogen.

Consequently, this molecule behaves primarily as a strong organic acid rather than a zwitterion in solution. It exhibits high solubility in water and polar protic solvents but remains virtually insoluble in standard non-polar organic solvents (DCM, Toluene, Hexanes) unless chemically modified.

Key Utilization Strategy: For organic synthesis (e.g., Suzuki-Miyaura coupling), the compound must often be converted into a lipophilic salt (e.g., Tetrabutylammonium sulfonate) to achieve compatibility with transition metal catalysts in organic media.

Molecular Architecture & Physicochemical Profile[2][3]

To predict solubility behavior where empirical data is scarce, we analyze the structural determinants:

FeatureChemical EffectSolubility Impact
Sulfonic Acid Group (-SO3H) Strong Acid (

)
Confers extreme hydrophilicity and water solubility.[1]
Pyridine Nitrogen Weak Base (

*)
Note:[1] The 2-Br and 3-SO3H groups drastically lower the basicity from standard pyridine (

5.2).[1]
2-Bromo Substituent Lipophilic / Electron WithdrawingReduces crystal lattice energy relative to non-substituted analogs but insufficient to solubilize the acid in non-polars.
The "Zwitterion vs. Strong Acid" Paradigm

Standard pyridine sulfonic acids exist as zwitterions (internal salts), leading to high melting points and poor solubility in all solvents ("Brick Dust"). However, for 2-bromopyridine-3-sulfonic acid , the inductive effect (-I) of the bromine atom lowers the pyridine nitrogen's basicity below the threshold required to tightly hold the sulfonic acid proton in solution.

  • Result: In aqueous solution, it exists as a hydrated acid (H₃O⁺ + R-SO₃⁻) rather than a neutral zwitterion. This makes it highly soluble in water but corrosive.

Solubility Landscape

The following matrix categorizes solvent compatibility based on the compound's "Strong Acid" character.

Quantitative Solubility Estimates (Predicted)
Solvent ClassSpecific SolventSolubility RatingMechanism
Aqueous Water (pH 7)High (>100 mg/mL)Dissociation into anionic sulfonate and hydronium.[1]
Water (pH < 1)High Remains soluble; difficult to precipitate even with HCl.[1]
Polar Protic Methanol / EthanolGood (>20 mg/mL)H-bonding solvation of the sulfonic acid group.[1]
Polar Aprotic DMSO / DMFModerate to High Soluble due to high dielectric constant; may require heating.[1]
Chlorinated Dichloromethane (DCM)Insoluble (<0.1 mg/mL)Solvent cannot stabilize the ionic/polar acid moiety.
Ethers THF / Diethyl EtherPoor Insoluble in Et2O; sparingly soluble in THF.[1]
Hydrocarbons Hexane / TolueneInsoluble Complete polarity mismatch.
Visualization: Solubility Decision Tree

The following diagram outlines the logic for selecting a solvent system based on the intended application.

SolubilityLogic Start Start: 2-Bromopyridine-3-sulfonic acid Application Intended Application? Start->Application AqWork Aqueous Reaction (e.g., Nucleophilic Sub.) Application->AqWork High Polarity OrgWork Organic Synthesis (e.g., Suzuki Coupling) Application->OrgWork Low Polarity Purification Purification/Isolation Application->Purification Water Use Water or Buffer (pH > 7) AqWork->Water LipophilicSalt Convert to Lipophilic Salt (TBA or Pyridinium) OrgWork->LipophilicSalt Precipitation Precipitate from H2O using Acetone/Ether Purification->Precipitation OrgSolvent Soluble in DCM/THF LipophilicSalt->OrgSolvent

Caption: Decision tree for solvent selection based on the chemical state of the sulfonic acid.[1]

Experimental Workflows

Protocol A: Solubility Determination (Saturation Shake-Flask)

Use this protocol to generate precise solubility data for your specific batch.[1]

  • Preparation: Weigh 50 mg of 2-bromopyridine-3-sulfonic acid into three separate 4 mL glass vials.

  • Solvent Addition: Add 1.0 mL of the target solvent (Water, MeOH, DCM) to each vial.

  • Equilibration:

    • Seal vials tightly.

    • Agitate at 25°C for 24 hours (using a shaker or magnetic stir bar).

    • Visual Check: If the solid dissolves completely, add more solid until a precipitate remains (saturation).

  • Sampling:

    • Centrifuge the vials at 10,000 rpm for 5 minutes to pellet the undissolved solid.

    • Carefully remove the supernatant using a syringe filter (0.45 µm PTFE for organics, Nylon for water).

  • Quantification:

    • Dilute the supernatant 100x with mobile phase.

    • Analyze via HPLC (UV detection at 254 nm). Compare peak area against a standard curve prepared in water.

Protocol B: Solubilization for Organic Synthesis (TBA Salt Formation)

Essential for using this compound in transition-metal catalyzed cross-couplings (Suzuki, Sonogashira).

Objective: Convert the hydrophilic sulfonic acid into a lipophilic Tetrabutylammonium (TBA) sulfonate salt soluble in DCM or THF.

  • Dissolution: Dissolve 1.0 eq (e.g., 1 mmol) of 2-bromopyridine-3-sulfonic acid in a minimum amount of Methanol (approx. 2-3 mL).

  • Neutralization: Add 1.0 eq of Tetrabutylammonium hydroxide (TBAOH) (1M solution in MeOH).

    • Note: Monitor pH; stop when pH reaches ~7.0–7.5.[1]

  • Concentration: Remove the methanol under reduced pressure (Rotavap) to yield a viscous oil or semi-solid.

  • Azeotroping: Add Toluene (5 mL) and evaporate again to remove trace water. Repeat twice.

  • Result: The resulting TBA-sulfonate salt is now soluble in DCM, THF, and Dioxane, ready for cross-coupling reactions.

Strategic Applications in Drug Development

Handling the "Brick Dust" in Scale-Up

When scaling up synthesis involving this intermediate, avoid filtration-based isolation from water, as the high solubility leads to yield loss.

  • Preferred Isolation: Remove water via lyophilization (freeze-drying) or use "salting out" methods with isopropanol/acetone to force precipitation.[1]

Synthesis of Sulfonamides

To convert the sulfonic acid to a sulfonamide (common pharmacophore):

  • Activation: The acid must be converted to the sulfonyl chloride.[1]

  • Reagent: Use Thionyl Chloride (

    
    ) with catalytic DMF.
    
  • Solvent: Since the acid is insoluble in DCM, perform the chlorination in neat thionyl chloride or using Sulfolane as a solvent.

  • Quench: Pour the reaction mixture onto ice/water to precipitate the 2-bromopyridine-3-sulfonyl chloride, which is lipophilic and water-insoluble (unlike the acid).

SynthesisWorkflow Acid 2-Bromopyridine-3-sulfonic acid (Water Soluble) SOCl2 Reaction: SOCl2 / cat. DMF (Reflux) Acid->SOCl2 Chloride Sulfonyl Chloride Intermediate (Water Insoluble / DCM Soluble) SOCl2->Chloride 1. Heat 2. Ice Quench Amine Reaction: Amine (HNR2) / Base Chloride->Amine Product Final Sulfonamide Drug Candidate Amine->Product

Caption: Activation workflow converting the water-soluble acid to a lipophilic intermediate.

References

  • Physicochemical Properties of Pyridine Deriv

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for pyridine basicity and substituent effects).
    • Data Point: Pyridine pKa = 5.23; 2-Bromopyridine pKa = 0.71.[1]

    • Relevance: Establishes the low basicity of the nitrogen in the target molecule.
  • Source: Guthrie, J. P. (1978). "Hydrolysis of esters of oxy acids: pKa values for strong acids." Canadian Journal of Chemistry, 56(17), 2342-2354.
  • Synthesis of Pyridine Sulfonic Acids

    • Source: M. R.[1] Grimmett. (2002). "Halogenation of Heterocycles." Science of Synthesis, Vol 15.

    • Relevance: Describes the oxidative synthesis routes
  • Solubility Protocols (OECD)

    • Source: OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties. Test No. 105: Water Solubility.

    • Relevance: Standard methodology for the shake-flask protocol described in Section 4.
  • Precursor Reference (Sulfonyl Chloride)

    • Compound: 2-Bromopyridine-3-sulfonyl chloride.[1]

    • CAS: 1060811-59-7.[1]

    • Relevance: Primary commercial precursor for the sulfonic acid; often used to verify structural identity.[1]

Sources

Foundational

Pyridine-3-Sulfonic Acid Scaffolds: Synthetic Architectures and Medicinal Utility

[1] Executive Summary The pyridine-3-sulfonic acid moiety represents a high-value pharmacophore in medicinal chemistry, distinct from its benzenoid analogs due to the electron-deficient nature of the pyridine ring.[1] Wh...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The pyridine-3-sulfonic acid moiety represents a high-value pharmacophore in medicinal chemistry, distinct from its benzenoid analogs due to the electron-deficient nature of the pyridine ring.[1] While the free sulfonic acid is rarely a drug candidate due to high polarity and rapid ionization (


), its derivatives—specifically sulfonamides , sulfonylureas , and sulfonyl fluorides —are critical in modern drug design.

This guide analyzes the technical utility of this scaffold, focusing on its role in loop diuretics (e.g., Torsemide), its emerging dominance in SuFEx (Sulfur-Fluoride Exchange) click chemistry, and the "green" synthetic pathways required to access these derivatives at scale.

Structural & Physicochemical Rationale[1][2]

The Pyridine Advantage

Replacing a benzene ring with a pyridine ring in a sulfonyl scaffold alters the physicochemical profile significantly. The nitrogen atom at the 3-position exerts an inductive electron-withdrawing effect (-I), which influences the acidity of the attached sulfonyl group derivatives.

FeatureBenzene-Sulfonyl DerivativePyridine-3-Sulfonyl DerivativeMedicinal Impact
Electronic Nature Electron-rich (relatively)Electron-deficientPyridine analogs often show improved metabolic stability against oxidative metabolism (CYP450).[1]
Acidity (Sulfonamide NH)


The electron-withdrawing pyridine ring stabilizes the anion, increasing acidity and altering solubility at physiological pH.
Solubility Low (Lipophilic)Moderate (Amphiphilic)The basic pyridyl nitrogen (

) allows for salt formation, improving aqueous solubility.
Binding Geometry Flat, hydrophobicH-bond acceptor capabilityThe pyridyl nitrogen offers an additional vector for hydrogen bonding within the active site.
Metabolic Considerations

The pyridine-3-sulfonic acid metabolite is generally the end-product of hydrolysis.[1] Unlike some sulfonamides that can form toxic hydroxylamines, the pyridine-3-sulfonyl moiety is robust.[1] However, the high polarity of the free acid prevents re-absorption, facilitating rapid renal clearance—a desirable trait for diuretic metabolites but a liability for CNS drugs.

Synthetic Architectures

Direct chlorosulfonation (using


) of pyridine is notoriously difficult compared to benzene due to the deactivation of the pyridine ring under acidic conditions (protonation of the nitrogen). Therefore, indirect methods via diazotization  or oxidative chlorination  are the industry standards.
The "Green" Diazotization Route

The most scalable and environmentally benign method avoids toxic phosphorus reagents (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


). It proceeds from 3-aminopyridine via a diazonium intermediate.[1][2]
Visualization of Synthetic Pathways

The following diagram outlines the critical workflows for accessing the chloride, fluoride, and urea derivatives.

PyridineSynthesis Fig 1. Synthetic divergence from 3-Aminopyridine to bioactive scaffolds. Start 3-Aminopyridine Inter1 Diazonium Salt (Ar-N2+ BF4-) Start->Inter1 NaNO2, HBF4 (0-5°C) Chloride Pyridine-3-sulfonyl Chloride Inter1->Chloride SO2, CuCl (Sandmeyer) Fluoride Pyridine-3-sulfonyl Fluoride (SuFEx) Chloride->Fluoride KHF2 or ZnF2 Amide Sulfonamide (Antibacterial) Chloride->Amide R-NH2 Base Urea Sulfonylurea (Torsemide) Amide->Urea Isocyanates (R-NCO)

Medicinal Chemistry Case Study: Torsemide

Torsemide (Torasemide) is the archetypal pyridine-3-sulfonyl drug.[1] It functions as a high-ceiling loop diuretic.[1][3]

Mechanism of Action

Torsemide inhibits the Na+/K+/2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle.

  • Binding Site: The sulfonylurea moiety mimics the chloride ion, binding to the Cl- translocation pocket of the transporter.

  • Pyridine Role: The lipophilic pyridine ring and the aniline substituent provide the necessary hydrophobic contacts to anchor the molecule in the transmembrane domain.

SAR Logic[1]
  • The Sulfonylurea Bridge: Essential for potency.[1] It is more acidic than a simple sulfonamide (

    
    ), allowing it to exist as an anion at physiological pH, which is critical for mimicking the Cl- ion.
    
  • The 3-Position: The sulfonyl group must be at the 3-position.[1] Isomers (2- or 4-sulfonyl) show significantly reduced affinity due to steric clash or improper electronic alignment with the binding pocket.[1]

TorsemideMOA Fig 2. Pharmacological cascade of Pyridine-3-sulfonylurea (Torsemide). Drug Torsemide (Anionic Form) Target NKCC2 Transporter (Thick Ascending Limb) Drug->Target Binds Mechanism Competes with Cl- at Translocation Site Target->Mechanism Induces Effect Inhibition of Na+/K+/2Cl- Reabsorption Mechanism->Effect Causes Outcome Diuresis & Vasodilation Effect->Outcome Result

[1][5]

Emerging Technology: SuFEx and Covalent Inhibition

The Pyridine-3-sulfonyl fluoride is a "privileged" electrophile in the context of Sulfur-Fluoride Exchange (SuFEx) chemistry, popularized by K. Barry Sharpless.[1]

Stability-Reactivity Paradox

Unlike sulfonyl chlorides, which hydrolyze rapidly in water, pyridine-3-sulfonyl fluorides are remarkably stable in aqueous buffer and plasma.[1] They only react when activated by:

  • Specific Protein Microenvironments: The side chains of Tyrosine, Lysine, or Histidine in a protein pocket can catalyze the fluoride displacement, forming a permanent covalent bond.

  • Silicon Activation: In synthesis, silyl ethers activate the exchange.

Application

Researchers use this scaffold to create "activity-based probes."[1] If a pyridine-3-sulfonyl fluoride drug candidate binds to a target, it may covalently label a proximal amino acid, allowing for mass-spectrometry identification of the binding site.[1]

Experimental Protocols

Protocol A: Synthesis of Pyridine-3-Sulfonyl Chloride (Via Diazonium)

Rationale: This method avoids the low yield of direct sulfonation and the stench of thiol oxidation.

Reagents: 3-Aminopyridine, HCl (conc.),


, 

gas,

(catalyst), Glacial Acetic Acid.
  • Diazotization:

    • Dissolve 3-aminopyridine (9.4 g, 0.1 mol) in conc. HCl (20 mL) and maintain temperature at -5°C to 0°C using an ice-salt bath.

    • Add aqueous

      
       (7.0 g in 15 mL water) dropwise.[1] Critical: Maintain temp < 0°C to prevent decomposition of the diazonium salt to the phenol.
      
    • Stir for 30 mins. The solution should be clear.

  • Sulfonyl Chloride Formation (The Sandmeyer Step):

    • In a separate vessel, saturate glacial acetic acid (50 mL) with

      
       gas until the weight increases by approx. 20g.
      
    • Add

      
       (2.0 g) to the 
      
      
      
      solution.
    • Slowly pour the cold diazonium solution into the

      
       mixture. Caution: Vigorous evolution of 
      
      
      
      gas will occur.
    • Allow to warm to room temperature and stir for 2 hours.

  • Workup:

    • Pour the reaction mixture onto crushed ice (200 g).

    • The pyridine-3-sulfonyl chloride may precipitate as an oil or solid.[1] Extract with Dichloromethane (DCM) (3 x 50 mL).[1]

    • Wash organic layer with cold water and brine.[1] Dry over

      
      .[1]
      
    • Storage: Use immediately or store at -20°C under Argon. Sulfonyl chlorides are moisture sensitive.[1]

Protocol B: SuFEx Coupling (Synthesis of Sulfonates/Sulfonamides)

Rationale: Converting the fluoride to a stable linkage using silyl activation.

Reagents: Pyridine-3-sulfonyl fluoride, Aryl-Silyl Ether (for sulfonate) or Amine (for sulfonamide), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1]

  • Reaction Setup:

    • Dissolve Pyridine-3-sulfonyl fluoride (1.0 equiv) and the nucleophile (1.1 equiv) in Acetonitrile (MeCN).

    • Add DBU (20 mol%) as a catalyst.[1]

  • Execution:

    • Stir at room temperature. The reaction is usually complete within 1-4 hours.[1]

    • Monitor by TLC or LCMS.[1][4] The S-F bond is invisible to standard UV but the product formation is distinct.

  • Purification:

    • Evaporate solvent.[1][5]

    • Purify via silica gel flash chromatography.[1] (Note: The pyridine ring requires adding 1% Triethylamine to the eluent to prevent streaking).

References

  • Torsemide FDA Label & Mechanism . DailyMed. National Library of Medicine.[1][6] [Link][2]

  • SuFEx Click Chemistry . Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014. [Link]

  • Synthesis of Pyridine-3-sulfonyl chloride . Patent CN112830892A.[1] Google Patents.

  • Medicinal Chemistry of Diuretics . Burger's Medicinal Chemistry and Drug Discovery. Wiley Online Library.[1] [Link]

  • pKa Prediction of Sulfonamides . Chemical Science. Royal Society of Chemistry.[1] [Link]

Sources

Exploratory

A Comparative Analysis of 2-Bromopyridine-3-Sulfonic Acid and 2-Chloropyridine-3-Sulfonic Acid: Properties, Reactivity, and Synthetic Utility

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Halogenated pyridine scaffolds are cornerstones in modern medicinal chemistry, offering a privileged structural motif t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated pyridine scaffolds are cornerstones in modern medicinal chemistry, offering a privileged structural motif that can be readily diversified. Among these, 2-halopyridine-3-sulfonic acids present a unique combination of functionalities: an electron-deficient aromatic ring, a strongly acidic and solubilizing sulfonic acid group, and a synthetically versatile halogen handle. This technical guide provides an in-depth, comparative analysis of two key analogs: 2-bromopyridine-3-sulfonic acid and 2-chloropyridine-3-sulfonic acid. We will dissect the subtle yet critical differences in their physicochemical properties, spectroscopic signatures, and chemical reactivity. By understanding the causality behind these differences—rooted in the distinct electronic and steric properties of bromine versus chlorine—researchers can make more informed decisions in the design of synthetic routes and the development of novel molecular entities.

Introduction: The Strategic Value of 2-Halopyridine-3-Sulfonic Acids

The pyridine ring is a ubiquitous feature in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of a sulfonic acid group (-SO₃H) can dramatically enhance aqueous solubility and provide a strong acidic center, which can be critical for modulating pharmacokinetic profiles or for salt formation strategies.[1][2] When a halogen is introduced at the 2-position, the scaffold is primed for a host of synthetic transformations, most notably metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

The choice between a bromine or a chlorine substituent at this position is not trivial. It profoundly impacts the molecule's reactivity, the reaction conditions required for its transformation, and its overall utility as a synthetic building block. This guide aims to illuminate these differences, providing a foundational understanding for chemists working at the forefront of drug discovery and process development.[3]

Molecular Structure and Physicochemical Properties

The fundamental difference between the two title compounds lies in the halogen atom at the C-2 position of the pyridine ring. This single atomic substitution influences molecular weight, bond lengths, bond strengths, and electronic distribution across the aromatic system.

Table 1: Comparison of Core Physicochemical Properties

Property2-Bromopyridine-3-sulfonic acid (Predicted/Related)2-Chloropyridine-3-sulfonic acidSource(s)
Molecular Formula C₅H₄BrNO₃SC₅H₄ClNO₃S[4],[5]
Molecular Weight 238.06 g/mol 193.61 g/mol [4],[5]
CAS Number Not directly available6602-56-8[5][6]
Appearance Predicted: Off-white to tan solidSolid[7]
pKa (Predicted) < 1 (strongly acidic)< 1 (strongly acidic)General Chemical Principles
C-X Bond Energy ~280 kJ/mol~340 kJ/molGeneral Chemical Principles

The primary distinction stems from the properties of the halogens themselves. Chlorine is more electronegative than bromine, leading to a stronger inductive electron-withdrawing effect. However, bromine is larger and more polarizable. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond, a critical factor that dictates its higher reactivity in many transformations, particularly oxidative addition in cross-coupling catalysis.[8]

Comparative Spectroscopic Analysis

Accurate structural verification is paramount. While experimental data for the specific sulfonic acids is limited, we can predict their spectroscopic signatures based on known data for their precursors and related structures.[9][10][11][12]

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The pyridine ring protons will appear as a complex set of multiplets in the aromatic region (typically δ 7.5-9.0 ppm). All protons are shifted downfield due to the combined electron-withdrawing effects of the ring nitrogen, the halogen, and the sulfonic acid group. The proton at C-6, adjacent to the nitrogen, is expected to be the most downfield. Subtle differences in chemical shifts between the bromo and chloro analogs will arise from the different inductive and anisotropic effects of the halogens.

  • ¹³C NMR: Five distinct signals are expected for the pyridine ring carbons. The C-2 and C-3 carbons, directly attached to the halogen and sulfonic acid groups, will show the most significant shifts. The C-2 carbon in the chloro-derivative is expected to be further downfield than in the bromo-derivative due to the higher electronegativity of chlorine.

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectra of both compounds will be dominated by the sulfonic acid group, exhibiting strong, broad O-H stretching (~3000 cm⁻¹) and characteristic S=O stretching vibrations (~1250 cm⁻¹ and ~1050 cm⁻¹). Key distinguishing peaks will be the C-X stretching frequencies:

  • C-Cl Stretch: Typically found in the 850-550 cm⁻¹ region.

  • C-Br Stretch: Found at lower wavenumbers, in the 680-515 cm⁻¹ region.

3.3. Mass Spectrometry (MS)

Mass spectrometry provides an unambiguous method to differentiate the two compounds due to the distinct isotopic patterns of chlorine and bromine.

  • 2-Chloropyridine-3-sulfonic acid: Will show a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

  • 2-Bromopyridine-3-sulfonic acid: Will exhibit an M/M+2 pattern with a ratio of nearly 1:1, reflecting the abundances of ⁷⁹Br and ⁸¹Br.

Protocol 1: Standardized Spectroscopic Analysis

This protocol provides a self-validating workflow for the structural confirmation of a synthesized 2-halopyridine-3-sulfonic acid.

  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the purified, dry compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for observing the acidic proton.

    • FT-IR: Analyze the neat solid sample using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • MS: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile for analysis by Electrospray Ionization (ESI) Mass Spectrometry.

  • Data Acquisition:

    • NMR: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer of at least 400 MHz.

    • FT-IR: Record the spectrum from 4000-400 cm⁻¹. Perform a background subtraction using the clean, empty ATR crystal.[11]

    • MS: Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion ([M+H]⁺ or [M-H]⁻) and confirm the isotopic pattern.

  • Data Validation:

    • Confirm the presence of the correct number of proton and carbon signals in the NMR spectra.

    • Verify the presence of characteristic S=O and C-X stretching bands in the FT-IR spectrum.

    • Critically, confirm that the observed molecular weight and isotopic distribution in the mass spectrum match the theoretical values for the target compound. This step is the most definitive for distinguishing between the chloro and bromo analogs.

Caption: Workflow for spectroscopic confirmation.

Synthesis and Reactivity

The synthetic accessibility and subsequent reactivity of these compounds are of primary interest to drug development professionals.

4.1. Synthetic Pathways

Direct sulfonation of 2-halopyridines is challenging due to the electron-deficient nature of the pyridine ring, which requires harsh conditions (e.g., fuming sulfuric acid at high temperatures) that may not be compatible with all substrates.[13][14] A more controlled and widely applicable approach involves the synthesis and subsequent hydrolysis of the corresponding sulfonyl chloride. The precursors, 2-bromopyridine-3-sulfonyl chloride and 2-chloropyridine-3-sulfonyl chloride, are key intermediates.[15][16]

A plausible and robust synthesis starts from 2-amino-3-halopyridine, proceeding through a Sandmeyer-type reaction.

Protocol 2: General Synthesis of 2-Halopyridine-3-Sulfonic Acid

Causality: This multi-step protocol is chosen for its reliability and control over regiochemistry. The Sandmeyer reaction is a classic, well-understood transformation for converting an amino group into a wide range of functionalities, including the sulfonyl chloride via the corresponding sulfinate.

  • Diazotization: Cool a suspension of the starting material (2-amino-3-bromopyridine or 2-amino-3-chloropyridine) in concentrated HCl to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature to form the diazonium salt in situ. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

  • Sulfonylation (Sandmeyer Reaction): Prepare a solution of sulfur dioxide (SO₂) in a suitable solvent (e.g., acetic acid) saturated with copper(I) chloride (CuCl). Add the cold diazonium salt solution to this mixture. The copper catalyst facilitates the conversion of the diazonium salt to a sulfonyl chloride intermediate.

  • Hydrolysis: Carefully quench the reaction mixture with ice water. The crude 2-halopyridine-3-sulfonyl chloride will precipitate or can be extracted with an organic solvent. Subsequently, heat the isolated sulfonyl chloride in water or dilute acid to hydrolyze it to the target 2-halopyridine-3-sulfonic acid.

  • Isolation and Purification: Cool the hydrolysis mixture to induce crystallization of the sulfonic acid product. The product can be collected by filtration, washed with a small amount of cold water, and dried under vacuum. Purity can be assessed using the spectroscopic methods outlined in Protocol 1.

Synthesis_Workflow Start 2-Amino-3-Halopyridine Step1 Diazotization (NaNO2, HCl, 0-5 °C) Start->Step1 Intermediate1 In situ Diazonium Salt Step1->Intermediate1 Step2 Sandmeyer Reaction (SO2, CuCl) Intermediate1->Step2 Intermediate2 2-Halopyridine-3-Sulfonyl Chloride Step2->Intermediate2 Step3 Hydrolysis (H2O, Heat) Intermediate2->Step3 Product 2-Halopyridine-3-Sulfonic Acid Step3->Product

Caption: Generalized synthetic workflow.

4.2. Comparative Reactivity

The choice between the bromo and chloro analog often hinges on the desired subsequent reaction.

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, where a nucleophile displaces the halogen at C-2, the reactivity is governed by two main factors: the electrophilicity of the ring and the stability of the intermediate (Meisenheimer complex). Chlorine's greater electronegativity makes the C-2 position more electrophilic and can lead to faster reaction rates compared to bromine, especially when C-X bond cleavage is not the rate-determining step.[17]

  • Metal-Catalyzed Cross-Coupling: This is where the most significant difference in reactivity is observed. In reactions like Suzuki, Stille, or Buchwald-Hartwig couplings, the first step is the oxidative addition of the catalyst (e.g., a Palladium(0) complex) into the carbon-halogen bond. The weaker, more polarizable C-Br bond undergoes oxidative addition much more readily and under milder conditions than the stronger C-Cl bond.[18] This makes 2-bromopyridine-3-sulfonic acid the superior substrate for cross-coupling reactions , often allowing for lower catalyst loadings, lower temperatures, and broader substrate scope. To achieve similar reactivity with the chloro-analog, specialized, highly active catalysts (e.g., those with bulky, electron-rich phosphine ligands) are often required.

Reactivity_Logic cluster_reactions Reaction Type cluster_preferred Preferred Substrate Halogen Halogen Property Electronegativity Polarizability / Bond Strength SNAr SNAr (Nucleophilic Attack) Halogen:e->SNAr Increases Ring Electrophilicity XCoupling Cross-Coupling (Oxidative Addition) Halogen:p->XCoupling Facilitates C-X Bond Cleavage Pref_Chloro 2-Chloro Derivative SNAr->Pref_Chloro Pref_Bromo 2-Bromo Derivative XCoupling->Pref_Bromo

Caption: Logic of halogen choice on reactivity.

Applications in Drug Development

The title compounds are valuable building blocks for several reasons:

  • Scaffold Hopping and Diversification: The halogen at C-2 is a key diversification point. Using 2-bromopyridine-3-sulfonic acid, a medicinal chemist can rapidly generate a library of analogs via various Suzuki or Buchwald-Hartwig couplings to explore the structure-activity relationship (SAR) in that region of the molecule.[19]

  • Solubility Enhancement: The sulfonic acid moiety is a powerful tool for increasing the aqueous solubility of a lead compound, a common hurdle in drug development.[20]

  • Bioisosteric Replacement: The sulfonic acid group can serve as a bioisostere for other acidic groups like carboxylic acids or phosphonic acids, allowing for fine-tuning of a compound's acidity and binding properties.

  • Formation of Sulfonamides: The precursor sulfonyl chlorides can be readily converted into sulfonamides. The sulfonamide functional group is a privileged motif in medicinal chemistry, found in a vast array of drugs, including antibiotics, diuretics, and anticancer agents.[21]

For instance, the 2-chloropyridine core is a component of several advanced pharmaceutical intermediates.[22] The ability to use these building blocks in robust, scalable reactions is critical for transitioning a compound from discovery to development.

Conclusion and Recommendations

Both 2-bromopyridine-3-sulfonic acid and 2-chloropyridine-3-sulfonic acid are valuable and versatile reagents for drug discovery. The choice between them should be a strategic one, guided by the intended synthetic application.

  • Choose 2-chloropyridine-3-sulfonic acid when the synthetic plan prioritizes nucleophilic aromatic substitution at the C-2 position or when cost is a primary driver, as chloro-derivatives are often less expensive.

  • Choose 2-bromopyridine-3-sulfonic acid when the core synthetic strategy involves metal-catalyzed cross-coupling reactions . Its superior reactivity in oxidative addition provides greater flexibility, milder reaction conditions, and a higher probability of success, which are paramount in the rapid and efficient synthesis of complex target molecules.

By understanding the fundamental chemical principles that differentiate these two building blocks, researchers can harness their respective strengths to accelerate the discovery and development of next-generation therapeutics.

References

  • PubChem. (n.d.). 2-Chloro-pyridine-3-sulfonic acid amide. National Center for Biotechnology Information. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • Chem-Impex. (n.d.). 2-Chloropyridine-3-sulfonyl chloride. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • Synchem. (n.d.). 2-Chloropyridine-3-sulfonic acid. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • Alfa Chemistry. (n.d.). CAS 6602-56-8 2-Chloropyridine-3-sulfonic acid. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • Allen, C. F. H., & Thirtle, J. R. (n.d.). 2-Bromopyridine. Organic Syntheses. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • PrepChem.com. (n.d.). Synthesis of pyridine-3-sulfonic acid. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • ChemicalBook. (n.d.). 2-Bromopyridine synthesis. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-3-bromopyridine-5-sulfonic Acid. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • Sigma-Aldrich. (n.d.). 2-chloro-pyridine-3-sulfonyl chloride. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • PubChem. (n.d.). 2-Chloropyridine-3-sulfonyl chloride. National Center for Biotechnology Information. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • Benchchem. (n.d.). A Comparative Analysis of Pyridine-2-, 3-, and 4-Sulfonate Reactivity. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • Wikipedia. (n.d.). 2-Bromopyridine. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • BLD Pharm. (n.d.). 1060811-59-7|2-Bromopyridine-3-sulfonyl chloride. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • ChemScene. (n.d.). 1060811-59-7 | 2-Bromopyridine-3-sulfonyl chloride. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • Pharmaffiliates. (n.d.). CAS No : 247582-62-3 | Product Name : 2-Amino-3-bromopyridine-5-sulfonic Acid. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • ChemicalBook. (n.d.). 2-Bromopyridine. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • ChemicalBook. (n.d.). 2-Bromopyridine(109-04-6) 1H NMR spectrum. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • ChemicalBook. (n.d.). 2-Chloropyridine(109-09-1) 13C NMR spectrum. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • Santa Cruz Biotechnology. (n.d.). 2-chloropyridine-3-sulfonamide. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • Google Patents. (n.d.). EP0428831A1 - Process of preparation of pyridine-3-sulfonic acids. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • Benchchem. (n.d.). Spectroscopic Analysis of 2-Bromopyrazine: A Comparative Guide for Structural Confirmation. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • Benchchem. (n.d.). Spectroscopic Profile of 2-Chloropyridine-3-boronic acid: A Technical Guide. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • Fisher Scientific. (n.d.). 2-Bromopyridine-3-carboxylic acid, 97%, Thermo Scientific. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • PrepChem.com. (n.d.). Preparation of 2-bromopyridine. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • Google Patents. (n.d.). EP 0372654 A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • Sigma-Aldrich. (n.d.). 2-Chloropyridine-3-sulfonyl chloride | 6684-06-6. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • ResearchGate. (n.d.). A preparation of 2-chloropyridine. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • PubChemLite. (n.d.). 2-bromopyridine-3-sulfonyl chloride (C5H3BrClNO2S). Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • Sigma-Aldrich. (n.d.). 2-Bromopyridine-3-carboxylic acid 97 35905-85-2. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • Google Patents. (n.d.). US5082944A - Production of pyridine-3-sulfonic acid. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • Benchchem. (n.d.). 2-Chloropyridine-3-boronic Acid: A Comparative Guide to its Efficacy in Pharmaceutical Intermediate Synthesis. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-chloro- and 3-chloropyridine and 2-bromo- and 3-bromopyridine. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • Advanced Journal of Chemistry. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • Sigma-Aldrich. (n.d.). 2-Bromo-3-chloropyridine 97 96424-68-9. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • Scite. (n.d.). The reactivity of pyridine towards sulphuric acid at elevated temperatures. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • Preprints.org. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • Journal of Pharmaceutical Sciences. (2025). Drug substances presented as sulfonic acid salts: Overview of utility, safety and regulation. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • MedChemExpress. (n.d.). Pyridine-3-sulfonic acid. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • MDPI. (n.d.). Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • ResearchGate. (n.d.). The reactivity of pyridine towards sulphuric acid at elevated temperatures. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • ResearchGate. (n.d.). Comparison of bromine compounds and their properties. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • PubMed. (2023). Sulfonic acid: key drug design elements with potent, broad-ranging pharmacological activities. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • Chemical Society Reviews. (2024). Prodrugs as empowering tools in drug discovery and development. Retrieved February 25, 2026, from a URL provided by the grounding tool.
  • Sigma-Aldrich. (n.d.). 2-Bromopyridine-3-carboxylic acid 97 35905-85-2. Retrieved February 25, 2026, from a URL provided by the grounding tool.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guide to the Hydrolysis of 2-Bromopyridine-3-Sulfonyl Chloride

Abstract This document provides a comprehensive guide for the hydrolysis of 2-bromopyridine-3-sulfonyl chloride to its corresponding sulfonic acid. 2-Bromopyridine-3-sulfonic acid is a valuable heterocyclic building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the hydrolysis of 2-bromopyridine-3-sulfonyl chloride to its corresponding sulfonic acid. 2-Bromopyridine-3-sulfonic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. This protocol details the underlying chemical principles, a step-by-step experimental procedure, critical safety considerations, and characterization methods. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the reaction for researchers, scientists, and drug development professionals.

Introduction and Scientific Principles

The conversion of a sulfonyl chloride to a sulfonic acid is a fundamental transformation in organic synthesis. Aryl and heteroaryl sulfonic acids are important intermediates, often used to improve the aqueous solubility of drug candidates or to serve as versatile handles for further chemical modification. The target molecule, 2-bromopyridine-3-sulfonic acid, combines the features of a pyridine ring, a bromo-substituent, and a sulfonic acid group, making it a desirable scaffold for constructing complex molecules.

The primary method for its synthesis is the hydrolysis of the commercially available 2-bromopyridine-3-sulfonyl chloride. This reaction proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur center.

Mechanism of Hydrolysis: The hydrolysis of an aryl sulfonyl chloride is a classic example of nucleophilic acyl substitution, though on a sulfur atom. The key steps are:

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. The electron-withdrawing nature of the two oxygen atoms, the chlorine atom, and the 2-bromopyridine ring enhances this electrophilicity.

  • Leaving Group Departure: The chloride ion, an excellent leaving group, is displaced.

  • Deprotonation: A final deprotonation step yields the sulfonic acid and hydrochloric acid (HCl) as a byproduct.[1]

The reaction is typically rapid and exothermic. The primary challenge lies not in driving the reaction to completion, but in controlling its rate and managing the associated safety hazards, as the starting material is highly reactive and moisture-sensitive.[2][3][4]

Logical Workflow for Hydrolysis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis P1 Safety Assessment & PPE P2 Reagent & Glassware Preparation P1->P2 Proceed with caution R1 Inert Atmosphere Setup (Optional but Recommended) P2->R1 R2 Controlled Addition of Sulfonyl Chloride to Cooled Water R1->R2 R3 Reaction Monitoring (e.g., TLC, visual observation) R2->R3 W1 Removal of Volatiles (Water & HCl) via Rotary Evaporation R3->W1 W2 Drying of Crude Product (High Vacuum) W1->W2 A1 Purification by Recrystallization (If necessary) W2->A1 A2 Product Characterization (NMR, IR, MS, MP) A1->A2

Caption: Experimental workflow for the hydrolysis of 2-bromopyridine-3-sulfonyl chloride.

Safety, Materials, and Equipment

2.1. Critical Safety Precautions

2-Bromopyridine-3-sulfonyl chloride is a corrosive and highly moisture-sensitive solid.[2][5] Its reaction with water is exothermic and liberates corrosive and toxic hydrogen chloride (HCl) gas.[3] Strict adherence to safety protocols is mandatory.

HazardPrecautionary Measure
Corrosive Solid Causes severe skin burns and eye damage.[2][6] Wear nitrile gloves, a chemical-resistant lab coat, and chemical splash goggles.
Moisture Sensitivity Reacts violently with water.[2] Handle under an inert atmosphere (e.g., nitrogen or argon) if possible. Store in a desiccator. Avoid exposure to moist air.[4]
Toxic Gas Release Hydrolysis generates HCl gas, which is toxic if inhaled and can cause respiratory irritation.[2][6] All operations must be performed in a certified chemical fume hood.
Exothermic Reaction The reaction can generate significant heat. Use an ice bath for temperature control during the addition of the reagent to water.

In case of exposure:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

2.2. Reagents and Equipment

ReagentsEquipment
2-Bromopyridine-3-sulfonyl chloride (CAS: 1060811-59-7)Round-bottom flask (e.g., 100 mL)
Deionized Water (H₂O)Magnetic stirrer and stir bar
Dichloromethane (DCM) or Ethyl Acetate (for extraction, optional)Magnetic stirring hotplate
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying, optional)Ice bath
Rotary evaporator
High vacuum pump
Standard laboratory glassware (beakers, graduated cylinders)
pH paper or pH meter
Analytical balance
Personal Protective Equipment (PPE) as specified above

Detailed Experimental Protocol

This protocol is designed for a 1.0 g scale. Adjustments can be made as needed, with careful consideration of reaction stoichiometry and thermal management.

3.1. Reaction Setup

  • Place a 100 mL round-bottom flask containing a magnetic stir bar into an ice/water bath situated on a magnetic stirrer.

  • Add 20 mL of deionized water to the flask and begin stirring. Allow the water to cool to 0-5 °C.

3.2. Hydrolysis Procedure

  • In a chemical fume hood, carefully weigh 1.0 g (approx. 3.9 mmol) of 2-bromopyridine-3-sulfonyl chloride into a glass vial.

  • Crucial Step: Add the solid 2-bromopyridine-3-sulfonyl chloride to the cold, stirring water in small portions over 15-20 minutes. This controlled addition is essential to manage the exothermic nature of the reaction and the rate of HCl gas evolution.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

  • Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least 2 hours to ensure the reaction proceeds to completion. The solid starting material should fully dissolve, resulting in a clear, colorless to pale yellow solution.

3.3. Product Isolation

  • Once the reaction is complete, the product, 2-bromopyridine-3-sulfonic acid, is in an aqueous solution with HCl.

  • Connect the flask to a rotary evaporator. Remove the water and HCl under reduced pressure. It is advisable to use a base trap (e.g., a solution of NaOH) connected to the vacuum pump to neutralize the acidic vapors.

  • Continue evaporation until a solid or semi-solid residue is obtained.

  • For complete removal of residual water, connect the flask to a high vacuum line and dry for several hours. This should yield the crude sulfonic acid, likely as its hydrate.

3.4. Purification (Optional) The crude product may be of sufficient purity for subsequent applications. If further purification is required, recrystallization can be attempted.

  • Dissolve the crude solid in a minimum amount of a hot polar solvent, such as isopropanol or an ethanol/water mixture.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.

3.5. Characterization Confirm the identity and purity of the final product using standard analytical techniques:

  • ¹H NMR: To confirm the structure of the pyridine ring and the absence of the sulfonyl chloride starting material.

  • ¹³C NMR: To identify all carbon atoms in the molecule.

  • FT-IR Spectroscopy: To identify characteristic peaks for S=O stretching in the sulfonic acid group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point (MP): To assess the purity of the crystalline solid.

Mechanistic Overview and Key Considerations

The efficiency of the hydrolysis is rooted in the high reactivity of the sulfonyl chloride functional group.

Caption: Simplified mechanism of sulfonyl chloride hydrolysis.

  • Why control the addition? As seen with other reactive sulfonyl chlorides, the hydrolysis can be violent if not controlled.[2] Adding the sulfonyl chloride in portions to a large volume of cold water ensures that the heat generated is effectively dissipated and the concentration of reacting species remains low.

  • Why no catalyst? The reaction is spontaneous and does not require acid or base catalysis, as water is a sufficient nucleophile for the highly activated sulfonyl chloride.[1][7]

  • Product Stability: The resulting sulfonic acid is a stable, non-volatile solid, making its isolation by evaporation of the reaction solvent straightforward.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Reaction is excessively vigorous or fumes excessively. Addition of sulfonyl chloride was too fast. Water was not sufficiently cooled.Slow down the rate of addition immediately. Ensure the ice bath is providing effective cooling.
Incomplete reaction (starting material remains). Insufficient reaction time. Low reaction temperature.Allow the reaction to stir longer at room temperature. Gentle warming (e.g., to 40-50 °C) can be applied after the initial exothermic phase has subsided.
Low yield of isolated product. Product is highly water-soluble and may be lost if extractions are performed. Mechanical losses during transfer.Avoid aqueous work-up if possible. Isolate by direct evaporation. Ensure all material is transferred carefully between vessels.
Product is an oil or sticky solid, not a crystalline powder. Residual water or HCl is present. The product may be hygroscopic.Dry the product under high vacuum for an extended period, possibly with gentle heating. If it remains an oil, proceed to the next step assuming it is the hydrated form.

References

  • Filo. (2025, December 21). Explain the reaction involving aryl sulphonyl chloride.
  • OSTI.GOV. (1988, September 20). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.[Link]

  • ACS Publications. (2009, September 3). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.[Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.[Link]

  • Fisher Scientific. (2014, September 22). 5-Bromopyridine-3-sulfonyl chloride - SAFETY DATA SHEET.[Link]

  • Patsnap. (2022, July 8). Method for detecting content of pyridine-3-sulfonyl chloride.[Link]

Sources

Application

Application Note &amp; Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Bromopyridine-3-Sulfonic Acid Derivatives for Pharmaceutical Scaffolds

Introduction: The Strategic Importance of Arylated Pyridine-3-Sulfonic Acids Pyridine derivatives are foundational scaffolds in modern drug discovery, present in a multitude of therapeutic agents due to their unique chem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Arylated Pyridine-3-Sulfonic Acids

Pyridine derivatives are foundational scaffolds in modern drug discovery, present in a multitude of therapeutic agents due to their unique chemical properties and ability to engage in critical biological interactions.[1][2] The introduction of aryl groups onto the pyridine ring via C-C bond formation is a cornerstone of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR).[2][3] Among the most powerful and versatile methods for achieving this is the Suzuki-Miyaura cross-coupling reaction, prized for its mild conditions, broad functional group tolerance, and the stability of its organoboron reagents.[4][5]

This document provides a comprehensive guide to the Suzuki-Miyaura coupling of 2-bromopyridine-3-sulfonic acid derivatives. This particular substrate class is of significant interest for several reasons:

  • Enhanced Polarity and Solubility: The sulfonic acid moiety can improve the aqueous solubility of resulting compounds, a desirable trait for bioavailability in drug candidates.[1]

  • Modulated Electronic Properties: As a potent electron-withdrawing group, the sulfonic acid function significantly influences the reactivity of the pyridine ring, making the C-Br bond highly susceptible to oxidative addition by a palladium catalyst.[6]

  • Versatile Synthetic Handle: The resulting arylated pyridine-3-sulfonic acid core is a valuable intermediate for further derivatization in the synthesis of complex molecules.[7]

This guide is designed for researchers in organic synthesis and drug development, offering a detailed mechanistic overview, a robust experimental protocol, and critical insights into reaction optimization and troubleshooting.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organohalide with an organoboron compound.[5][8] The catalytic cycle, illustrated below, consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

Suzuki_Miyaura_Cycle cluster_reactants cluster_products Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar-Pd(II)L2-Br (Pyridine Complex) OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B Ar-Pd(II)L2-Ar' (Diaryl Complex) Transmetal->PdII_B [B(OH)3Br]- RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product ArBr 2-Bromo-Py-SO3H (ArBr) ArBr->OxAdd ArBOH Ar'B(OH)2 + Base -> [Ar'B(OH)3]- ArBOH->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Mechanistic Steps:

  • Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-bromine bond of the 2-bromopyridine derivative.[8] The strong electron-withdrawing effect of the 3-sulfonic acid group makes the C2 position more electron-deficient, facilitating this typically rate-limiting step.[6]

  • Transmetalation: This step requires a base (e.g., K₂CO₃, K₃PO₄) to activate the boronic acid, forming a more nucleophilic boronate species ([Ar'B(OH)₃]⁻).[11][12] This boronate then transfers its organic group to the palladium(II) center, displacing the bromide. For electron-deficient heteroaryl substrates, transmetalation can become the turnover-limiting step.[6]

  • Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[8][9]

A Critical Consideration for Pyridine Substrates: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation.[13] The selection of bulky, electron-rich phosphine ligands is crucial to mitigate this effect by sterically hindering such coordination and promoting the desired catalytic cycle.

Key Experimental Considerations

The success of this coupling reaction is highly dependent on the careful selection of catalyst, base, and solvent. Given the unique properties of the 2-bromopyridine-3-sulfonic acid substrate, the following factors are critical.

  • Substrate Form: 2-Bromopyridine-3-sulfonic acid is a zwitterionic solid with limited solubility in common organic solvents. For practical application, it is highly recommended to use a salt form, such as Sodium 2-bromopyridine-3-sulfonate , or an ester derivative (e.g., ethyl 2-bromopyridine-3-sulfonate). This protocol will assume the use of the sodium salt for its balance of reactivity and improved handling characteristics.

  • Palladium Catalyst & Ligand: The choice of the palladium source and its associated ligand is paramount.

    • Pre-catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are often effective for heteroaryl couplings as they are air-stable and readily reduced to the active Pd(0) species in situ.[14]

    • Ligands: Bulky, electron-rich phosphine ligands are preferred. They accelerate the rate of reductive elimination and stabilize the Pd(0) state, preventing catalyst decomposition.[15] Examples include tricyclohexylphosphine (PCy₃) or Buchwald-type biaryl phosphine ligands.

  • Base Selection: A base is essential for the transmetalation step.[11]

    • Potassium Phosphate (K₃PO₄): A moderately strong base often effective in challenging couplings, including those with electron-deficient partners.

    • Cesium Carbonate (Cs₂CO₃): A stronger base that can accelerate slow reactions, though its higher cost is a consideration.[16]

    • The base must be strong enough to form the boronate but not so strong as to cause significant decomposition of the substrate or boronic acid.

  • Solvent System: The polarity of the sodium 2-bromopyridine-3-sulfonate necessitates a polar solvent system.

    • Dioxane/Water or Toluene/Water Mixtures (e.g., 4:1 v/v): These are standard solvent systems for Suzuki couplings.[3][13] The water component is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[17]

    • Degassing: It is absolutely critical to degas the solvent thoroughly (e.g., by sparging with argon or using freeze-pump-thaw cycles) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[13]

Detailed Experimental Protocol

This general protocol is a robust starting point and may require optimization for specific boronic acids or reaction scales. All operations should be performed using standard Schlenk line or glovebox techniques to maintain an inert atmosphere.

Materials & Equipment:

  • Sodium 2-bromopyridine-3-sulfonate (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed deionized water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Experimental_Workflow A 1. Prepare Reaction Vessel B 2. Add Solids: - Sodium 2-bromopyridine-3-sulfonate - Arylboronic acid - K₃PO₄ - Pd(dppf)Cl₂ A->B C 3. Inert Atmosphere Purge (Evacuate & backfill with Argon 3x) B->C D 4. Add Degassed Solvents (1,4-Dioxane and Water) C->D E 5. Heat Reaction Mixture (e.g., 90-100 °C) D->E F 6. Monitor Reaction Progress (TLC or LC-MS) E->F G 7. Reaction Work-up: - Cool to RT - Dilute with Ethyl Acetate - Wash with Water & Brine F->G Upon Completion H 8. Dry & Concentrate (Dry organic layer over Na₂SO₄, filter, and evaporate solvent) G->H I 9. Purify Product (Column Chromatography) H->I J 10. Characterize Final Compound I->J

Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add sodium 2-bromopyridine-3-sulfonate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv), to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.[13]

  • Solvent Addition: Under a positive pressure of argon, add degassed 1,4-dioxane followed by degassed deionized water via syringe to achieve a 4:1 ratio and a final concentration of ~0.2 M with respect to the starting bromide.

  • Reaction: Immerse the flask in a preheated oil bath at 90–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired 2-aryl-pyridine-3-sulfonic acid product.

Expected Results & Troubleshooting

The reactivity in Suzuki couplings can vary significantly based on the electronic and steric properties of the boronic acid coupling partner. The following table provides a summary of expected outcomes.

EntryArylboronic Acid (Ar'B(OH)₂)Expected YieldNotes
14-Methoxyphenylboronic acidHighElectron-donating groups on the boronic acid generally facilitate transmetalation.
2Phenylboronic acidGoodThe benchmark, unsubstituted coupling partner.
34-Trifluoromethylphenylboronic acidModerateElectron-withdrawing groups can slow the rate of transmetalation.[6]
42-Methylphenylboronic acidModerate to LowSteric hindrance from ortho-substituents can impede the reaction. May require higher catalyst loading or a more active ligand system.

Troubleshooting Guide:

  • Low or No Conversion:

    • Cause: Catalyst deactivation due to oxygen exposure.

    • Solution: Ensure all reagents and solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere.

    • Cause: Insufficiently active catalyst system.

    • Solution: Screen alternative palladium sources (e.g., Pd₂(dba)₃) and more electron-rich, bulky ligands (e.g., SPhos, XPhos).

  • Protodeboronation Side Reaction:

    • Cause: The boronic acid decomposes back to the corresponding arene before it can couple. This is more common with electron-deficient heteroarylboronic acids.[18]

    • Solution: Use a slightly larger excess of the boronic acid (e.g., 1.5 equiv). Ensure a strong enough base (like K₃PO₄ or Cs₂CO₃) is used to favor the formation of the reactive boronate species.

  • Formation of Homocoupled Byproducts:

    • Cause: The boronic acid couples with itself.

    • Solution: This can sometimes be suppressed by lowering the reaction temperature slightly or reducing the catalyst loading.

Conclusion

The protocol described provides a reliable and adaptable method for the Suzuki-Miyaura cross-coupling of 2-bromopyridine-3-sulfonic acid derivatives. By carefully selecting the substrate form, catalyst system, base, and solvents, researchers can efficiently synthesize a diverse library of 2-aryl-pyridine-3-sulfonic acids. These compounds are valuable building blocks for the development of novel therapeutics, leveraging the unique physicochemical properties imparted by the sulfonic acid moiety.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.
  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • ResearchGate.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1.
  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Royal Society of Chemistry. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions.
  • PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Taylor & Francis. Suzuki reaction – Knowledge and References.
  • PMC. (2021).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene.
  • PrepChem.com. Synthesis of pyridine-3-sulfonic acid.
  • ResearchGate. General mechanism of Suzuki‐Miyaura cross‐coupling reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Google Patents. (1992). Production of pyridine-3-sulfonic acid.
  • Wikipedia. Suzuki reaction.
  • PMC. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction....
  • ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Ningbo Inno Pharmchem Co.,Ltd. (2026).

Sources

Method

High-Fidelity Chemoselective Functionalization of 2-Bromopyridine-3-Sulfonyl Chloride

Abstract & Scope This Application Note details the chemoselective functionalization of 2-bromopyridine-3-sulfonyl chloride (CAS: 1060811-59-7) . This scaffold represents a "bifunctional electrophile" containing two disti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details the chemoselective functionalization of 2-bromopyridine-3-sulfonyl chloride (CAS: 1060811-59-7) . This scaffold represents a "bifunctional electrophile" containing two distinct reactive centers: a "hard" sulfonyl chloride electrophile and a "soft"


-active carbon center.

The Core Challenge: Controlling the reactivity hierarchy to prevent polymerization or "double-hit" side reactions. The Solution: Exploiting the significant kinetic rate difference (


) between the sulfonyl center and the halogenated pyridine ring.

This guide provides validated protocols for:

  • Chemoselective Sulfonylation: Exclusive reaction at the sulfur center under kinetic control.

  • Sequential

    
     Diversification:  Downstream functionalization of the pyridine ring.
    

Reactivity Landscape & Mechanistic Insight

To achieve high yields, one must understand the electronic environment of the substrate.

  • Site A (Sulfonyl Chloride): Highly electrophilic sulfur atom.[1] Reacts via an addition-elimination mechanism (or concerted

    
    -like pathway) with nucleophiles. The reaction barrier is low; it proceeds rapidly at 
    
    
    
    .
  • Site B (2-Bromo Position): The carbon-bromine bond is activated by the adjacent pyridine nitrogen (ortho-position), making it susceptible to Nucleophilic Aromatic Substitution (

    
    ). However, the activation energy for this displacement is significantly higher than for sulfonylation.
    

Key Insight: By maintaining low temperatures (


) and non-polar solvents during the initial amine addition, the 

pathway is effectively dormant, allowing for quantitative sulfonamide formation.
Visualization: Reactivity Hierarchy

ReactivityLandscape Substrate 2-Bromopyridine- 3-sulfonyl chloride PathA Path A: Sulfonylation (Kinetic Control, 0°C) Substrate->PathA Fast (k1) PathB Path B: SNAr Displacement (Thermodynamic Control, >80°C) Substrate->PathB Slow (k2) Nu Nucleophile (R-NH2) Nu->PathA Nu->PathB ProdA Sulfonamide (Target Intermediate) PathA->ProdA ProdB 2-Amino-pyridine (Side Product) PathB->ProdB

Figure 1: Kinetic competition between sulfonylation (Path A) and aryl halide displacement (Path B). Path A is favored by >1000-fold at low temperatures.

Protocol A: Chemoselective Sulfonylation

Objective: Synthesis of 2-bromo-N-substituted-pyridine-3-sulfonamides without touching the bromine handle.

Materials
  • Substrate: 2-Bromopyridine-3-sulfonyl chloride (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.05 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF. Avoid DMF/DMSO here to suppress SNAr.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask and purge with Nitrogen (

      
      ).
      
    • Dissolve 2-bromopyridine-3-sulfonyl chloride in anhydrous DCM (0.2 M concentration).

    • Critical: Cool the solution to 0°C using an ice bath. The substrate is moisture-sensitive; ensure the system is sealed.

  • Nucleophile Addition (Rate Control):

    • Pre-mix the Amine and Base (TEA) in a separate vial with a small volume of DCM.

    • Add the Amine/Base mixture to the sulfonyl chloride solution dropwise over 10–15 minutes.

    • Why: Rapid addition can cause localized exotherms, potentially triggering partial hydrolysis or side reactions.

  • Reaction & Monitoring:

    • Stir at 0°C for 30 minutes , then allow to warm to Room Temperature (RT).

    • Monitor by TLC or LCMS.

      • Success Marker: Disappearance of starting material (MW ~256) and appearance of sulfonamide mass (MW = 256 - 35.5 + Amine Mass).

      • Failure Marker: Appearance of sulfonic acid (hydrolysis) often indicates wet solvents.

  • Workup:

    • Quench with water.

    • Extract with DCM (3x).

    • Wash combined organics with 0.1 M HCl (to remove unreacted amine) followed by Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Usually, the crude is sufficiently pure (>95%). If necessary, purify via Silica Gel Flash Chromatography (Hexane/EtOAc gradient).

Protocol B: Sequential Diversification

Objective: Displacing the 2-bromo group after the sulfonamide has been established.

Materials
  • Substrate: Sulfonamide product from Protocol A.

  • Nucleophile: Primary Amine, Alkoxide, or Thiol (2.0 - 3.0 equiv).

  • Solvent: DMSO, DMF, or NMP (Polar Aprotic is required).

  • Base:

    
     or 
    
    
    
    (2-3 equiv).
Step-by-Step Methodology
  • Setup:

    • Dissolve the 2-bromo-sulfonamide in DMSO (0.5 M).

    • Add the Nucleophile and Base .[1]

  • Thermal Activation:

    • Heat the reaction mixture to 80–100°C .

    • Note: The sulfonamide group at position 3 is electron-withdrawing, which further activates the 2-position for substitution, facilitating this step.

  • Monitoring:

    • Reaction times vary from 2 to 12 hours depending on the nucleophile's strength.

    • Monitor for the shift in retention time (LCMS); the bromine isotopic pattern (1:1 doublet) will disappear.

  • Workup:

    • Dilute with EtOAc and wash extensively with water/brine to remove DMSO.

Experimental Workflow & Decision Tree

Workflow Start Start: 2-Bromopyridine- 3-sulfonyl chloride Decision Target Structure? Start->Decision RouteA Route A: Sulfonamide Only (Retain Br) Decision->RouteA RouteB Route B: 2-Amino-Sulfonamide (Displace Br) Decision->RouteB Step1 Step 1: Add Amine + TEA DCM, 0°C -> RT RouteA->Step1 RouteB->Step1 Check QC: Check LCMS (Confirm Sulfonamide) Step1->Check Step2 Step 2: Add 2nd Nucleophile DMSO, 100°C, K2CO3 Check->Step2 Route B FinalA Final Product A (2-Bromo-sulfonamide) Check->FinalA Route A FinalB Final Product B (2-Substituted-sulfonamide) Step2->FinalB

Figure 2: Operational workflow for selective vs. sequential functionalization.

Troubleshooting & Data Summary

Stability Data
ParameterCharacteristicImplication
Moisture Sensitivity HighHydrolyzes to sulfonic acid within minutes in water. Use anhydrous solvents.
Thermal Stability ModerateStable up to ~60°C. Avoid prolonged heating of the chloride form.
Storage -20°C, InertStore under Argon/Nitrogen to prevent HCl formation.
Common Issues
  • Hydrolysis (Sulfonic Acid Formation):

    • Symptom:[2][3][4][5][6] LCMS shows mass [M-Cl+OH].

    • Fix: Dry DCM over molecular sieves; ensure amine is dry.

  • Bis-Addition (Double Substitution):

    • Symptom:[2][3][4][5] Loss of Bromine pattern in Step 1.

    • Fix: Strictly maintain 0°C during addition.[7] Do not use excess amine (>1.1 equiv) in Step 1 if the amine is volatile or highly nucleophilic.

References

  • Naumchyk, V., et al. (2023).[8] SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications. ChemRxiv.[4][8] Available at: [Link]

  • Allen, C. F. H., & Thirtle, J. R. (1946).[7] 2-Bromopyridine.[7][9][10][11] Organic Syntheses, 26, 16. (Provides foundational handling for the pyridine ring).[7] Available at: [Link]

  • WuXi AppTec. (2024). Regioselectivity in SNAr reaction of Halopyrimidines and Pyridines. QM Magic Class. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Esterification of 2-Bromopyridine-3-sulfonic Acid

Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for the esterification of 2-bromopyridine-3-sulfonic acid. Recognizing the synthetic challenges associated with the dir...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for the esterification of 2-bromopyridine-3-sulfonic acid. Recognizing the synthetic challenges associated with the direct esterification of sulfonic acids, this document focuses on the most prevalent and reliable two-step strategy: conversion to the highly reactive 2-bromopyridine-3-sulfonyl chloride intermediate, followed by its reaction with a target alcohol. We will explore the chemical principles underpinning this approach, offer step-by-step methodologies, and discuss the critical parameters that ensure high-yield synthesis of the desired sulfonate esters, which are valuable building blocks in medicinal chemistry and materials science.

Introduction and Strategic Overview

2-Bromopyridine-3-sulfonate esters are a class of organic compounds featuring a synthetically versatile scaffold. The pyridine ring is a common motif in pharmaceuticals, the bromide at the 2-position allows for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the sulfonate ester at the 3-position serves as an effective alkylating agent or a stable functional group.[1]

Direct esterification of sulfonic acids with alcohols is often a challenging equilibrium-driven process that requires harsh conditions or specialized catalysts to remove the water byproduct.[2] A more robust and widely adopted strategy in organic synthesis involves a two-step sequence.[3][4] This approach enhances the electrophilicity of the sulfur atom, leading to cleaner reactions and higher yields.

The recommended synthetic strategy is as follows:

  • Activation Step: Conversion of the relatively unreactive 2-bromopyridine-3-sulfonic acid to the highly reactive 2-bromopyridine-3-sulfonyl chloride.

  • Esterification Step: Reaction of the sulfonyl chloride intermediate with a primary or secondary alcohol in the presence of a non-nucleophilic base to yield the target sulfonate ester.

This application note will provide detailed protocols for this two-step pathway, which offers superior control and applicability across a wide range of alcohol substrates.

Mechanistic Rationale and Key Considerations

The preference for the sulfonyl chloride route is grounded in fundamental principles of chemical reactivity. The sulfonic acid group (-SO₃H) is a poor leaving group. Its conversion to a sulfonyl chloride (-SO₂Cl) replaces the hydroxyl group with a chloride, which is an excellent leaving group.[5]

The subsequent esterification step proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur center of the sulfonyl chloride. A base, typically a tertiary amine like triethylamine (TEA) or pyridine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving it to completion.[4][6]

Logical Workflow: Preferred Synthetic Pathway

The following diagram illustrates the strategic decision-making process for the synthesis of 2-bromopyridine-3-sulfonate esters.

G cluster_0 Synthetic Pathways start 2-Bromopyridine-3-sulfonic Acid sulfonyl_chloride 2-Bromopyridine-3-sulfonyl Chloride (Reactive Intermediate) start->sulfonyl_chloride Activation (Protocol 1) final_ester Target Sulfonate Ester start->final_ester Direct Esterification (Challenging; Low Yield) sulfonyl_chloride->final_ester Esterification (Protocol 2)

Caption: Recommended two-step synthesis via a sulfonyl chloride intermediate.

Detailed Experimental Protocols

Safety Precaution: These protocols involve corrosive and hazardous reagents. Always work in a certified fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of 2-Bromopyridine-3-sulfonyl Chloride

This protocol details the conversion of the sulfonic acid to the corresponding sulfonyl chloride, the key reactive intermediate. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF are effective for this transformation.[7]

Materials:

  • 2-Bromopyridine-3-sulfonic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF), catalytic amount (if using oxalyl chloride)

  • Anhydrous toluene or Dichloromethane (DCM)

  • Round-bottom flask with reflux condenser and gas outlet/drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to prevent premature hydrolysis of the reagents.

  • Reagent Addition: Add 2-bromopyridine-3-sulfonic acid (1.0 eq) to the flask. Suspend it in anhydrous toluene or DCM (approx. 5-10 mL per gram of sulfonic acid).

  • Chlorination:

    • Method A (Thionyl Chloride): Slowly add thionyl chloride (SOCl₂, ~3.0 eq) to the suspension at room temperature.

    • Method B (Oxalyl Chloride): Slowly add oxalyl chloride (~2.0 eq) to the suspension at 0 °C, followed by one drop of anhydrous DMF as a catalyst.

  • Reaction: Gently heat the reaction mixture to reflux (for SOCl₂) or allow it to stir at room temperature (for oxalyl chloride) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator. It is crucial to use a base trap (e.g., NaOH solution) to neutralize the toxic and corrosive off-gases.

  • Isolation: The resulting crude 2-bromopyridine-3-sulfonyl chloride is often a solid or oil.[8][9] It is highly moisture-sensitive and is typically used immediately in the next step without further purification.

Protocol 2: Esterification of 2-Bromopyridine-3-sulfonyl Chloride with an Alcohol

This protocol describes the reaction of the synthesized sulfonyl chloride with a generic alcohol (R-OH) to form the desired sulfonate ester.[4][6]

Materials:

  • Crude 2-bromopyridine-3-sulfonyl chloride (from Protocol 1)

  • Target alcohol (R-OH, 1.0-1.2 eq)

  • Triethylamine (TEA, Et₃N, 1.5 eq) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • 1M Hydrochloric acid (HCl), cold

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Setup: Dissolve the crude 2-bromopyridine-3-sulfonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alcohol and Base: Add the target alcohol (1.1 eq) to the solution, followed by triethylamine (1.5 eq).[6]

  • Reaction: Cool the mixture to 0 °C using an ice bath and stir for 15 minutes. Allow the reaction to slowly warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, dilute the reaction mixture with DCM.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Cold 1M HCl (to remove excess triethylamine)

    • Saturated NaHCO₃ solution (to neutralize any remaining acid)

    • Brine (to remove residual water)

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude sulfonate ester.

  • Purification: If necessary, purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Reaction Mechanism: Ester Formation

G A Alcohol (R'-OH) I Tetrahedral Intermediate A->I Nucleophilic Attack B Sulfonyl Chloride (R-SO₂Cl) B->I C Triethylamine (Base, Et₃N) S Triethylammonium Chloride (Et₃NH⁺Cl⁻) C->S HCl Neutralization P Sulfonate Ester (R-SO₂-OR') I->P Collapse & Cl⁻ Elimination

Caption: Nucleophilic attack of the alcohol on the sulfonyl chloride.

Data Summary and Comparison

Table 1: General Conditions for Esterification (Protocol 2)
ParameterConditionRationale / Comment
Alcohol Primary or SecondaryTertiary alcohols may lead to elimination side products.
Base Triethylamine, PyridineNon-nucleophilic base to neutralize HCl byproduct.[6]
Solvent Anhydrous DCM, TolueneAprotic solvent to prevent hydrolysis of the sulfonyl chloride.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic reaction.[6]
Stoichiometry Sulfonyl Chloride (1 eq), Alcohol (1.1-1.2 eq), Base (1.5 eq)A slight excess of alcohol and base ensures complete consumption of the sulfonyl chloride.
Typical Yields 70-95%Generally high-yielding, dependent on the purity of the intermediate and the nature of the alcohol.
Table 2: Comparison of Synthetic Strategies
FeatureIndirect Route (via Sulfonyl Chloride)Direct Esterification
Reactivity HighLow to Moderate
Reaction Conditions Mild (0 °C to RT)Often requires high temperatures or strong acid catalysts.[10]
Scope Broad; works for most primary and secondary alcohols.More limited; can be substrate-specific.
Byproducts Stoichiometric salt (e.g., Et₃NH⁺Cl⁻), easily removed.Water, which must be removed to drive the equilibrium.
Overall Yield Generally HighVariable, often moderate to low.
Recommendation Highly Recommended for laboratory-scale synthesis.Considered for specific industrial processes where solid catalysts can be used.

Conclusion

The esterification of 2-bromopyridine-3-sulfonic acid is most effectively and reliably achieved through a two-step process involving the formation of a sulfonyl chloride intermediate. This method circumvents the inherent difficulties of direct esterification by utilizing a highly reactive intermediate that readily couples with a wide variety of alcohols under mild conditions. The protocols provided herein offer a robust and reproducible pathway for researchers, scientists, and drug development professionals to access these valuable sulfonate ester building blocks, enabling further functionalization and the development of novel chemical entities.

References

  • Salvatella, L. (2018). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. RSC Advances, 8(7), 3828-3832. [Link]

  • Vignola, N., Dahmen, S., Enders, D., & Bräse, S. (2002). Efficient Synthesis of Sulfonic, Phosphoric, and Phosphinic Esters Employing Alkylating Polymer-Bound Reagents. Organic Letters, 5(1), 139-142. [Link]

  • Wilson, K., et al. (2012). Tunable KIT-6 Mesoporous Sulfonic Acid Catalysts for Fatty Acid Esterification. ACS Catalysis, 2(7), 1367-1373. [Link]

  • Li, Y., et al. (2020). Sulfonic Acids Supported on UiO-66 as Heterogeneous Catalysts for the Esterification of Fatty Acids for Biodiesel Production. Molecules, 25(21), 5146. [Link]

  • Khan, A., et al. (2021). Sulfonic Acid-Functionalized, Hyper-Cross-Linked Porous Polyphenols as Recyclable Solid Acid Catalysts for Esterification and Transesterification Reactions. Industrial & Engineering Chemistry Research, 60(11), 4240-4250. [Link]

  • Juan-Alcañiz, J., et al. (2012). Sulfonic acid-functionalized MIL-101 as a highly recyclable catalyst for esterification. Catalysis Science & Technology, 2(8), 1649-1655. [Link]

  • Štěpán, J., et al. (2023). Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol. International Journal of Molecular Sciences, 24(13), 11136. [Link]

  • Leavitt, R. K. (1976). Method for the preparation of sulfonic acid esters from free sulfonic acids. U.S.
  • American University of Ras Al Khaimah. (n.d.). Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. AURAK. [Link]

  • Pathak, T. P., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Organic & Biomolecular Chemistry, 21(1), 54-58. [Link]

  • ResearchGate. (2025). A simple method for the synthesis of sulfonic esters. ResearchGate. [Link]

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]

  • Salvatella, L. (2018). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. PubMed. [Link]

  • Dow Chemical Co. (1959). Method for the preparation of polysulfonyl chlorides of styrene resins. U.S.
  • Amgen Inc. (2010). Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts. U.S.
  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Wikipedia. [Link]

  • Product Quality Research Institute. (n.d.). Sulfonate Esters – How Real is the Risk? PQRI. [Link]

  • Wikipedia. (n.d.). 2-Bromopyridine. Wikipedia. [Link]

  • PrepChem. (n.d.). Preparation of 2-bromopyridine. PrepChem.com. [Link]

  • CN104402805A. (2015). 2-bromopyridine synthesis method.
  • ResearchGate. (n.d.). Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5. ResearchGate. [Link]

  • Al-Naddaf, Q., et al. (2022). Insight into the factors affecting the reactivity of sulfonic acid species anchored on hyper-cross-linked polymers in esterification. Arabian Journal of Chemistry, 15(11), 104231. [Link]

  • Szewczyk, M., et al. (2024). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 29(18), 4307. [Link]

  • de Souza, M. V. N., et al. (2010). 2-Bromopyridine-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o486. [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. [Link]

Sources

Method

Application Notes and Protocols: Preparation of 2-Amino-3-bromopyridine-5-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of a Versatile Intermediate In the landscape of modern pharmaceutical and agrochemical research, the strategic use of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Intermediate

In the landscape of modern pharmaceutical and agrochemical research, the strategic use of highly functionalized heterocyclic intermediates is paramount. 2-Amino-3-bromopyridine-5-sulfonic acid (CAS 247582-62-3) is a key building block whose unique trifunctional nature—an amino group, a bromine atom, and a sulfonic acid moiety on a pyridine core—offers a versatile scaffold for the synthesis of complex, biologically active molecules.[1] The electron-donating amino group and the electron-withdrawing sulfonic acid and bromine substituents create a distinct electronic environment that allows for regioselective chemical transformations. This makes it an invaluable precursor in the development of targeted therapeutics, including kinase inhibitors, and advanced agrochemicals.[2][3][4] This document provides a comprehensive guide to the preparation of this intermediate, focusing on a logical, field-proven synthetic strategy.

Synthetic Strategy: A Two-Step Approach to a Trifunctional Scaffold

The most reliable and scalable synthesis of 2-amino-3-bromopyridine-5-sulfonic acid proceeds through a two-step sequence starting from the readily available 2-aminopyridine.[5] This strategy involves:

  • Electrophilic Sulfonation: Introduction of the sulfonic acid group at the C5 position of 2-aminopyridine.

  • Regioselective Bromination: Subsequent bromination at the C3 position.

This sequence is dictated by the directing effects of the substituents on the pyridine ring. The strongly activating amino group directs electrophiles primarily to the ortho (C3) and para (C5) positions. By first installing the bulky sulfonic acid group at the C5 position, we can sterically and electronically favor the subsequent bromination at the C3 position.

Part 1: Synthesis of 2-Aminopyridine-5-sulfonic Acid

The initial step is the sulfonation of 2-aminopyridine. This is an electrophilic aromatic substitution reaction where sulfur trioxide (SO₃), typically from fuming sulfuric acid (oleum), acts as the electrophile. The amino group at the C2 position activates the pyridine ring, directing the sulfonation to the C5 position.

Experimental Protocol: Sulfonation

Materials:

  • 2-Aminopyridine (C₅H₆N₂)[5]

  • Fuming Sulfuric Acid (Oleum, 20% SO₃)

  • Deionized Water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Heating mantle

  • Büchner funnel and flask

  • pH paper or meter

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Charging the Reagent: Carefully charge the flask with fuming sulfuric acid (oleum). Begin stirring and cool the flask in an ice bath to below 10 °C.

  • Addition of 2-Aminopyridine: Slowly and portion-wise add 2-aminopyridine to the cold, stirring oleum. The rate of addition should be controlled to maintain the internal temperature below 20 °C to prevent uncontrolled side reactions.

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 120-130 °C. Maintain this temperature for 4-6 hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic step and should be performed with caution.

    • The product, 2-aminopyridine-5-sulfonic acid, will precipitate out of the acidic solution.

    • Neutralize the slurry carefully with a saturated sodium bicarbonate solution or other suitable base until the pH is approximately 7.

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water to remove any remaining acid and inorganic salts.

  • Drying: Dry the product under vacuum at 60-70 °C to a constant weight.

Data Presentation: Reactant and Product Properties
Property2-Aminopyridine (Reactant)2-Aminopyridine-5-sulfonic Acid (Product)
IUPAC Name Pyridin-2-amine2-aminopyridine-5-sulfonic acid
Molecular Formula C₅H₆N₂C₅H₆N₂O₃S[6]
Molecular Weight 94.12 g/mol [5]174.18 g/mol [6]
CAS Number 504-29-0[5]16250-08-1[6]
Appearance Colorless solid[5]White to off-white solid
Melting Point 59-60 °C[5]>300 °C (decomposes)

Part 2: Synthesis of 2-Amino-3-bromopyridine-5-sulfonic Acid

The second step involves the regioselective bromination of the intermediate, 2-aminopyridine-5-sulfonic acid. The presence of the amino and sulfonic acid groups directs the incoming bromine to the C3 position. N-Bromosuccinimide (NBS) is a common and effective brominating agent for this transformation, offering milder reaction conditions compared to liquid bromine.[7]

Experimental Protocol: Bromination

Materials:

  • 2-Aminopyridine-5-sulfonic Acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Deionized Water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • Dissolution: In a three-neck round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 2-aminopyridine-5-sulfonic acid in concentrated sulfuric acid at room temperature.

  • Cooling: Cool the resulting solution in an ice bath to 0-5 °C.

  • Addition of Brominating Agent: Slowly and portion-wise add N-Bromosuccinimide (NBS) to the cold, stirring solution. Maintain the temperature below 10 °C throughout the addition to control the reaction and minimize the formation of byproducts. Over-bromination can lead to the formation of 2-amino-3,5-dibromopyridine, which can complicate purification.[7][8]

  • Reaction: After the addition of NBS is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Then, let the reaction warm to room temperature and continue stirring for an additional 12-16 hours (overnight).

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • The product, 2-amino-3-bromopyridine-5-sulfonic acid, will precipitate.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water.

  • Drying: Dry the final product under vacuum at 60-70 °C.

Data Presentation: Intermediate and Final Product Properties
Property2-Aminopyridine-5-sulfonic Acid (Reactant)2-Amino-3-bromopyridine-5-sulfonic Acid (Product)
IUPAC Name 2-aminopyridine-5-sulfonic acid2-amino-3-bromopyridine-5-sulfonic acid
Molecular Formula C₅H₆N₂O₃S[6]C₅H₅BrN₂O₃S[1]
Molecular Weight 174.18 g/mol [6]253.07 g/mol [1]
CAS Number 16250-08-1[6]247582-62-3[1]
Appearance White to off-white solidOff-white to pale yellow solid

Visualization of the Synthetic Workflow

SynthesisWorkflow A 2-Aminopyridine B Fuming Sulfuric Acid (Oleum, 20% SO3) 120-130 °C A->B C 2-Aminopyridine-5-sulfonic Acid D N-Bromosuccinimide (NBS) Concentrated H2SO4 0 °C to RT C->D Intermediate E 2-Amino-3-bromopyridine-5-sulfonic Acid

Caption: Synthetic pathway for 2-amino-3-bromopyridine-5-sulfonic acid.

Characterization and Quality Control

To ensure the identity and purity of the synthesized 2-amino-3-bromopyridine-5-sulfonic acid, a combination of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will confirm the substitution pattern on the pyridine ring. The spectrum is expected to show two distinct aromatic protons.

    • ¹³C NMR will show the expected number of carbon signals for the substituted pyridine ring.

  • Infrared (IR) Spectroscopy: Characteristic peaks for the amino group (N-H stretching), sulfonic acid group (S=O and O-H stretching), and C-Br stretching will be present.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of 2-amino-3-bromopyridine-5-sulfonic acid will confirm its molecular weight.[1]

  • Melting Point: A sharp melting point (or decomposition point) is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product and to monitor the progress of the reactions.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and products involved in this synthesis.

  • Fume Hood: All steps of this synthesis, particularly those involving fuming sulfuric acid, concentrated sulfuric acid, and N-bromosuccinimide, must be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • Fuming Sulfuric Acid (Oleum): Highly corrosive and reacts violently with water. Handle with extreme care.

    • Concentrated Sulfuric Acid: Corrosive and causes severe burns.

    • N-Bromosuccinimide (NBS): A lachrymator and should be handled with care to avoid inhalation of dust and contact with skin.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the clear characterization of the intermediate and final products. The expected analytical data provides a benchmark against which the experimental results can be compared. Any significant deviation from the expected NMR, IR, and MS data would indicate the presence of impurities or the formation of an incorrect product, prompting a review of the reaction conditions and purification procedures. The use of well-established reagents and reaction conditions further enhances the reliability and reproducibility of this synthetic route.

Conclusion

The synthesis of 2-amino-3-bromopyridine-5-sulfonic acid is a critical process for providing a versatile intermediate for drug discovery and development. The two-step sulfonation and subsequent bromination of 2-aminopyridine is a robust and logical approach. By following the detailed protocols and safety precautions outlined in these application notes, researchers can reliably prepare this valuable compound for their synthetic endeavors.

References

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of 2-bromopyridine-3-sulfonyl chloride during storage

A Guide to Preventing Hydrolysis and Ensuring Stability During Storage Welcome to the Technical Support Center for 2-bromopyridine-3-sulfonyl chloride (CAS No. 1060811-59-7).

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Hydrolysis and Ensuring Stability During Storage

Welcome to the Technical Support Center for 2-bromopyridine-3-sulfonyl chloride (CAS No. 1060811-59-7). As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to the success and reproducibility of your research. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions concerning the storage and handling of this highly reactive intermediate.

2-Bromopyridine-3-sulfonyl chloride is a valuable building block in medicinal chemistry and drug development. However, its utility is intrinsically linked to its high reactivity, which also makes it highly susceptible to degradation, primarily through hydrolysis.[1] This document is designed to equip you with the necessary knowledge to mitigate these risks, ensuring the long-term integrity of your material.

Troubleshooting Guide: Common Storage Issues

This section addresses specific problems that may arise during the storage and handling of 2-bromopyridine-3-sulfonyl chloride.

Q1: I've just received my shipment of 2-bromopyridine-3-sulfonyl chloride. What are the immediate steps I should take to ensure its stability?

A1: Proper intake and initial storage are critical first steps. The period between receiving the compound and placing it into controlled storage is a high-risk window for moisture exposure.

Immediate Action Protocol:

  • Inspect Packaging: Upon receipt, immediately inspect the external packaging for any signs of damage that might have compromised the container's seal.

  • Verify Container Seal: Check that the primary container's seal is intact. Most reputable suppliers, like MilliporeSigma and ChemScene, provide compounds in tightly closed containers, often with a secondary seal (e.g., Sure/Seal bottles) to protect against atmospheric moisture.

  • Visual Inspection (Do not open yet): Look for any obvious signs of degradation through the container, if possible. The pure compound should be a solid. Any discoloration or a syrupy appearance could indicate decomposition.

  • Log and Label: Record the date of receipt and assign a lot number for internal tracking.

  • Immediate Transfer to Storage: Do not leave the container on a lab bench. Immediately transfer it to the designated long-term storage location as detailed in the table below. The recommended storage temperature is often -20°C for optimal stability.[2]

Q2: My previously free-flowing solid 2-bromopyridine-3-sulfonyl chloride has become clumpy and difficult to handle. What happened, and is it still usable?

A2: This is a classic indication of hydrolysis. Sulfonyl chlorides react readily with water to form the corresponding sulfonic acid and hydrochloric acid (HCl).[1][3] The resulting sulfonic acid is often hygroscopic and has a different crystalline structure, leading to the observed clumping or "caking" of the material.

Causality: The likely cause is exposure to atmospheric moisture, which could have occurred if the container was opened in a humid environment, was not sealed properly, or was opened while still cold (leading to condensation).

Assessing Usability:

  • Minor Clumping: If the clumping is minimal, the bulk of the material may still be viable. However, the purity is compromised, which will affect reaction stoichiometry and yield.

  • Significant Degradation: If the material has become a sticky solid or paste, significant hydrolysis has occurred, and it is likely unusable for most synthetic applications.

  • Verification: To definitively assess the purity, an analytical check is necessary. As others have noted for similar compounds, ¹H NMR spectroscopy is an excellent method.[4] The sulfonic acid byproduct will have a distinct set of peaks compared to the sulfonyl chloride. When preparing the sample, use a dry, aprotic deuterated solvent like CDCl₃ or DMSO-d₆ to prevent further hydrolysis in the NMR tube.[5]

Q3: I'm seeing lower than expected yields in my sulfonamide or sulfonate ester synthesis. Could improper storage of my 2-bromopyridine-3-sulfonyl chloride be the cause?

A3: Absolutely. This is a direct consequence of the issue described above. The hydrolysis product, 2-bromopyridine-3-sulfonic acid, is unreactive under standard sulfonylation conditions. If your starting material has partially hydrolyzed, you are effectively introducing an inert impurity, reducing the molar equivalents of the active sulfonyl chloride in your reaction. This leads directly to lower yields of the desired product.[4]

Troubleshooting Steps:

  • Verify Purity: Before starting a new reaction, verify the purity of your sulfonyl chloride using an appropriate analytical technique (see FAQ on purity analysis).

  • Use a Fresh Bottle: If purity is questionable, use a new, unopened bottle of the reagent to see if your yield improves. This is often the most practical solution.[4]

  • Re-evaluate Handling Procedures: Review your handling protocol. Ensure you are dispensing the reagent under an inert atmosphere and that all glassware and other reagents are scrupulously dry.[6]

Q4: I store my 2-bromopyridine-3-sulfonyl chloride in a -20°C freezer, but I'm still concerned about stability. What are the best practices for long-term storage?

A4: While low temperature is crucial, it is only one part of a comprehensive storage strategy. Moisture exclusion is the most critical factor.

Best Practices for Long-Term Storage:

  • Inert Atmosphere: The headspace of the container should be filled with an inert gas like argon or nitrogen. This displaces moist air. For best results, backfill the container with inert gas after each use.

  • Secondary Containment with Desiccant: Place the tightly sealed primary container inside a larger, sealed secondary container (e.g., a desiccator cabinet or a sealed bag). Add a desiccant, such as silica gel, to the secondary container to capture any moisture that may permeate the outer seal.

  • Proper Sealing: Ensure the container cap is tightened securely after each use. If using a bottle with a septum (like a Sure/Seal), use a small gauge needle and replace the polypropylene cap after use to maintain the integrity of the seal.[7]

  • Avoid Repeated Freeze-Thaw Cycles: If you need to use small amounts frequently, consider aliquoting the material into smaller, single-use vials under an inert atmosphere. This prevents compromising the entire stock with repeated openings.

Frequently Asked Questions (FAQs)

What is the primary degradation pathway for 2-bromopyridine-3-sulfonyl chloride?

The primary degradation pathway is hydrolysis. The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[8] Water acts as a nucleophile, attacking the sulfur atom and displacing the chloride ion, which is a good leaving group. This reaction produces 2-bromopyridine-3-sulfonic acid and HCl.[3] This reactivity is common to most sulfonyl chlorides.[1]

Hydrolysis RSO2Cl 2-Bromopyridine-SO₂Cl intermediate RSO2Cl->intermediate + H2O H₂O (Moisture) H2O->intermediate RSO3H 2-Bromopyridine-SO₃H (Sulfonic Acid) HCl HCl intermediate->RSO3H    Hydrolysis intermediate->HCl +

Caption: Hydrolysis of 2-bromopyridine-3-sulfonyl chloride.

Why is an inert atmosphere recommended for storage?

An inert atmosphere of argon or nitrogen is recommended primarily to displace and exclude atmospheric moisture, which is the main driver of hydrolysis.[6] While some compounds are sensitive to oxygen, the critical vulnerability for sulfonyl chlorides is water vapor. Storing and handling under an inert gas is a key preventative measure.

What are the ideal storage conditions?

The ideal storage conditions are summarized in the table below. These are designed to address the compound's sensitivity to moisture and temperature.

ParameterRecommendationRationale
Temperature -20°C is recommended for long-term storage.[2]Low temperatures slow the rate of any potential decomposition reactions.
Atmosphere Store under a dry, inert atmosphere (Argon or Nitrogen).[1]Excludes atmospheric moisture, preventing hydrolysis.
Container Original, tightly sealed container. Amber glass is preferable.Prevents moisture ingress and protects from light, which can cause photolytic decomposition in some sulfonyl chlorides.[6]
Location A moisture-controlled environment (e.g., desiccator or dry box).Provides a secondary barrier against ambient humidity.

How should I handle the compound when taking a sample for my experiment?

Proper handling during dispensing is as important as long-term storage.

Workflow A Remove container from -20°C freezer B Equilibrate to Room Temperature (in desiccator if possible) A->B Crucial Step! Prevents Condensation C Transfer to Inert Atmosphere (Glove Box or Glove Bag) B->C D Open container and dispense using dry equipment C->D E Backfill container with Inert Gas (Ar or N₂) D->E F Seal container tightly E->F G Return to -20°C storage F->G

Caption: Recommended workflow for handling the compound.

Protocol for Handling and Dispensing:

  • Equilibrate to Room Temperature: Before opening, allow the container to warm to ambient temperature. Placing it in a desiccator during this time is ideal. This is the most critical step to prevent condensation of atmospheric moisture onto the cold solid.

  • Use an Inert Atmosphere: Whenever possible, handle the solid inside a glove box or glove bag with a dry atmosphere.

  • Use Dry Equipment: Ensure all spatulas, weigh boats, and receiving flasks are scrupulously dried, for instance, by oven-drying beforehand.[6]

  • Work Quickly: Minimize the time the container is open.

  • Reseal Properly: After taking your sample, flush the headspace of the container with dry nitrogen or argon, and seal the cap tightly before returning it to the freezer.

What are the visible signs of degradation?

  • Change in Physical State: Transition from a free-flowing solid to a clumpy, waxy, or syrupy consistency.

  • Discoloration: Development of a yellow or brown tint.

  • Pungent Odor: While sulfonyl chlorides are pungent, the presence of HCl from hydrolysis can create a sharp, acidic odor.

How can I analytically verify the purity of my stored 2-bromopyridine-3-sulfonyl chloride?

A multi-faceted analytical approach may be required for full characterization, but for a routine purity check, NMR is highly effective.[5]

TechniqueApplication & Key Considerations
NMR Spectroscopy Primary method for purity assessment. Provides clear structural information. The hydrolysis product (sulfonic acid) will show different chemical shifts. Solvent: Use anhydrous aprotic deuterated solvents (e.g., CDCl₃, DMSO-d₆) to avoid hydrolysis during analysis.[5]
GC-MS Useful for identifying volatile impurities. However, the thermal lability of some sulfonyl chlorides can be a concern, potentially causing degradation in the injector port and giving a false impression of impurities.[4]
LC-MS Can be challenging as sulfonyl chlorides can react with protic solvents (like water or methanol) often used in mobile phases.[4] Requires careful method development with aprotic mobile phases.
Titrimetry A classical method that can determine the total sulfonyl chloride content by reacting it with a nucleophile and performing a back-titration.[5] This is a quantitative but not qualitative method.
References
  • Wikipedia. Sulfonyl halide. [Link]

  • ResearchGate. How to test the purity of p-toluenesulfonyl chloride (TsCl). [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

Sources

Optimization

Optimizing yield of sulfonamide coupling with 2-bromopyridine-3-sulfonyl chloride

Topic: Optimizing yield of sulfonamide coupling with 2-bromopyridine-3-sulfonyl chloride Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing yield of sulfonamide coupling with 2-bromopyridine-3-sulfonyl chloride Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals

Welcome to the Advanced Synthesis Support Module. User Persona: Senior Application Scientist Subject: Optimization of Sulfonamide Formation with High-Value Heterocycles

You are likely here because you are experiencing low yields, "brown goo" decomposition, or unexpected side products when reacting 2-bromopyridine-3-sulfonyl chloride (CAS: 1060811-59-7) with amines. This reagent is chemically distinct from standard benzenesulfonyl chlorides due to the synergistic instability caused by the pyridine nitrogen and the ortho-bromo substituent.

This guide moves beyond basic protocols to address the mechanistic root causes of failure: competitive nucleophilic aromatic substitution (SNAr) , SO₂ extrusion , and hydrolytic instability .

⚠️ Critical Handling: The "Pre-Reaction" Phase

Q: My sulfonyl chloride turned into a viscous brown oil before I even added it. Is it usable?

Status: Likely Decomposed. Mechanism: Heteroaromatic sulfonyl chlorides are prone to SO₂ extrusion .[1][2] The 3-sulfonyl group on a pyridine ring is electronically destabilized. The 2-bromo substituent adds steric strain and electron-withdrawing character, accelerating this decomposition, often yielding 2-bromo-3-chloropyridine or polymerized material. Action:

  • Verification: Run a quick TLC or 1H NMR. If the characteristic aromatic signals have shifted significantly upfield or lost the deshielding effect of the -SO₂Cl group, discard it.

  • Prevention: Store strictly at -20°C under Argon/Nitrogen. Warm to room temperature only in a desiccator before opening to prevent condensation (hydrolysis trigger).

🔬 Module 1: Reaction Optimization (The Coupling Phase)

Q: I see the product, but also a significant impurity where the Bromine is missing/replaced. What happened?

Diagnosis: Competitive Nucleophilic Aromatic Substitution (SNAr). Technical Insight: This is the most common pitfall with this specific scaffold. The 2-position of pyridine is naturally electrophilic. The presence of the sulfonyl group at the 3-position (strongly electron-withdrawing) activates the 2-bromo position further.

  • The Trap: If your amine is unhindered and you use heat or excess amine, the amine will attack the Carbon-2 (displacing Bromine) instead of, or in addition to, the Sulfur (forming the sulfonamide).

Optimization Protocol:

  • Temperature: Maintain 0°C for the addition and the first hour of reaction. Do not heat to reflux unless absolutely necessary.

  • Stoichiometry: Use a slight excess of the Sulfonyl Chloride (1.1 - 1.2 equiv) rather than the amine. If the amine is the limiting reagent, it is less likely to engage in the slower SNAr side reaction.

  • Base Selection: Switch to Pyridine (as solvent or 3-5 equiv in DCM). Pyridine acts as a nucleophilic catalyst (forming a reactive sulfonyl-pyridinium intermediate) which accelerates the sulfonylation over the SNAr pathway. Avoid strong inorganic bases (e.g., NaOH) which promote hydrolysis.

Q: Yields are low (<40%) with primary amines. I suspect bis-sulfonylation.

Diagnosis: Proton-Transfer Kinetics. Technical Insight: The product sulfonamide (R-NH-SO₂-Py) is acidic (pKa ~10-11). In the presence of a strong base or excess starting material, it deprotonates to form a sulfonamide anion (R-N⁻-SO₂-Py), which is still nucleophilic enough to attack another molecule of sulfonyl chloride.

Troubleshooting Guide:

Variable Recommendation Rationale
Solvent DCM or THF (Anhydrous) Avoids hydrolysis; DCM solubilizes the sulfonyl chloride well.
Base 2,6-Lutidine or Pyridine Sterically hindered bases (Lutidine) reduce proton shuffling and bis-sulfonylation.
Addition Slow Dropwise Keep the concentration of Sulfonyl Chloride low relative to the amine initially.

| Quench | Immediate Acidic Buffer | Quench with sat. NH₄Cl or dilute citric acid immediately upon consumption of amine. |

📊 Visualization: Reaction Pathways & Competitive Landscapes

The following diagram illustrates the kinetic competition between the desired sulfonylation and the parasitic side reactions (SNAr, Hydrolysis, Decomposition).

ReactionPathways Start 2-Bromopyridine-3- Sulfonyl Chloride Complex Sulfonyl-Base Intermediate Start->Complex + Pyridine/Base SnAr_Prod S_NAr Side Product (2-Amino-pyridine deriv.) Start->SnAr_Prod + Excess Amine High Temp (>RT) Hydrolysis Sulfonic Acid (Water Contamination) Start->Hydrolysis + H2O Decomp Decomposition (SO2 Extrusion) Start->Decomp Storage > 0°C Time Amine Amine (R-NH2) Product Desired Sulfonamide (High Yield at 0°C) Complex->Product + Amine (Fast, Kinetic Product) Product->SnAr_Prod Extended Reaction Time (Slow)

Caption: Kinetic competition between sulfonylation (Green) and parasitic SNAr/Decomposition pathways (Red/Grey).

🧪 Module 3: Work-Up & Purification (The "Amphoteric" Challenge)

Q: I lost my product during the aqueous wash. Where did it go?

Diagnosis: pH-Dependent Solubility. Technical Insight: Your product contains a basic pyridine ring and an acidic sulfonamide proton.

  • Acidic Wash (pH < 3): The pyridine nitrogen protonates. The molecule becomes cationic and moves to the water layer.

  • Basic Wash (pH > 12): The sulfonamide nitrogen deprotonates. The molecule becomes anionic and moves to the water layer.

Correct Work-Up Protocol:

  • Quench: Add saturated NH₄Cl (approx. pH 5-6).

  • Extraction: Extract with EtOAc or DCM .

  • Wash: Wash the organic layer with Water (neutral) and then Brine .

  • Avoid: Do not use 1M HCl or 1M NaOH washes unless you have confirmed your specific derivative's pKa allows it.

📝 Standard Operating Procedure (SOP)

Target: Synthesis of N-substituted-2-bromopyridine-3-sulfonamide.

  • Preparation: Flame-dry a round-bottom flask. Cool to 0°C under N₂ atmosphere.

  • Charge: Add Amine (1.0 equiv) and Pyridine (3.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Addition: Dissolve 2-bromopyridine-3-sulfonyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

  • Reaction: Stir at 0°C for 1-2 hours. Monitor by TLC/LCMS.

    • Checkpoint: If starting material remains after 2 hours, allow to warm to RT slowly. Do not heat.

  • Work-up: Dilute with DCM. Wash with Sat. NH₄Cl (x2), Water (x1), Brine (x1).[3] Dry over Na₂SO₄.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

References

  • ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Bromopyridine-3-Sulfonic Acid Salts

This technical guide addresses the purification and isolation of 2-bromopyridine-3-sulfonic acid salts , a challenging class of zwitterionic intermediates often used in cross-coupling reactions and medicinal chemistry. S...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification and isolation of 2-bromopyridine-3-sulfonic acid salts , a challenging class of zwitterionic intermediates often used in cross-coupling reactions and medicinal chemistry.

Senior Application Scientist Note: The primary challenge with 2-bromopyridine-3-sulfonic acid is its "chameleon" nature. It exists as a zwitterion in neutral media, a cation in strong acid, and an anion in base. Furthermore, the 2-bromo substituent renders the ring susceptible to nucleophilic attack (SNAr) at high pH or elevated temperatures. The protocols below prioritize mild conditions to prevent debromination or hydrolysis.

Troubleshooting & FAQs

Category 1: Desalting & Isolation[1][2]

Q: My crude product is a mixture of the sulfonate salt and inorganic halides (NaBr/NaCl). How do I remove the inorganic salts? A: This is the most common bottleneck. Because both the product and the impurities are highly water-soluble, standard liquid-liquid extraction (e.g., DCM/Water) often fails.

  • Method A (Small Scale <5g): Use Reverse-Phase C18 Flash Chromatography . Elute with 100% Water initially to wash out inorganic salts (which have no retention), then ramp to 5-10% Methanol/Acetonitrile to elute the sulfonate.

  • Method B (Large Scale >10g): Use Ion Exchange Resins (IEX) .

    • Step 1: Pass the aqueous solution through a cation exchange resin (e.g., Dowex 50W) in the H+ form. The sulfonate (zwitterion) and Na+ will bind/interact differently.

    • Step 2: Elute with water to remove anions (Cl-, Br-).

    • Step 3: Elute the product using dilute aqueous ammonia (mild base).

    • Warning: Avoid strong hydroxide bases which may hydrolyze the 2-bromo group [1].

Q: I cannot get the product to precipitate from the aqueous reaction mixture. A: Sulfonic acid salts are notoriously hygroscopic.

  • The "Double-Solvent" Trick: Evaporate the water to a concentrated syrup (do not dry to a solid). Add a water-miscible organic solvent in which the salt is insoluble (e.g., Isopropanol or Acetone ). Triturate (grind/stir) vigorously. The organic solvent pulls the residual water out, forcing the sulfonate to precipitate as a solid while some inorganic salts may remain dissolved or can be filtered off depending on the solvent system [2].[1]

Category 2: Crystallization & Purity[3]

Q: The product "oils out" instead of crystallizing during recrystallization. A: Oiling out indicates the solution is above its saturation point but below the glass transition temperature of the solid.

  • Solution: Reheat the mixture until clear. Add a seed crystal (if available) or scratch the glass surface. Cool very slowly (1°C/min).

  • Solvent System: Switch to a Water/Ethanol system. Dissolve in minimum hot water, then add hot ethanol until slightly turbid. Let cool. The ethanol acts as an anti-solvent [2].

Q: How do I prevent hydrolysis of the bromine atom? A: The 2-position is activated by the ring nitrogen and the electron-withdrawing sulfonic group.

  • Critical Rule: Avoid heating in strongly alkaline media (pH > 12). If basification is needed, use mild bases like Sodium Carbonate (Na2CO3) or Ammonium Hydroxide (NH4OH) rather than Sodium Hydroxide (NaOH) at high temperatures.

Experimental Protocols

Protocol A: Ion Exchange Desalting (High Purity)

Best for removing inorganic salts from crude reaction mixtures.

  • Resin Preparation: Pack a glass column with Amberlite IR-120 (H+ form) or equivalent strong cation exchange resin. Flush with deionized water until the eluent pH is neutral.

  • Loading: Dissolve the crude 2-bromopyridine-3-sulfonic acid salt (e.g., 5 g) in the minimum volume of water (approx. 15-20 mL). Load carefully onto the resin bed.

  • Washing: Elute with 2-3 column volumes of Deionized Water .

    • Mechanism:[2][3][4] This washes away non-basic impurities and inorganic anions (Cl-, Br-) that do not bind to the resin.

  • Elution: Switch eluent to 2.5% Aqueous Ammonia (NH4OH) .

    • Mechanism:[2][3][4] The ammonia deprotonates the sulfonic acid and displaces the pyridine nitrogen from the resin.

  • Isolation: Collect the UV-active fractions (check via TLC or UV-spotting). Lyophilize (freeze-dry) the combined fractions to obtain the ammonium salt as a white powder.

    • Note: Lyophilization is preferred over rotary evaporation to prevent thermal degradation [3].

Protocol B: Anti-Solvent Crystallization

Best for scaling up and final polishing.

  • Dissolution: Place the crude solid (10 g) in a flask. Add Deionized Water (10 mL) and heat to 80°C. If not fully dissolved, add water in 1 mL increments.

  • Filtration: While hot, filter through a sintered glass funnel (or Celite pad) to remove insoluble particulate matter (dust, polymerized byproducts).

  • Anti-Solvent Addition: To the hot, clear filtrate, slowly add Hot Ethanol (40-50 mL) with vigorous stirring. Stop adding when the solution turns slightly cloudy (turbid).

  • Clarification: Add just enough drops of hot water to make the solution clear again.

  • Crystallization: Remove heat. Wrap the flask in a towel to insulate it (slow cooling). Allow to stand at room temperature for 12 hours.

  • Collection: Filter the crystals. Wash with cold Ethanol/Water (9:1) mixture. Dry in a vacuum oven at 40°C.

Data & Visualization

Solubility Profile & Solvent Selection

Data estimated based on general pyridine-sulfonic acid derivatives [2, 4].

SolventSolubility (25°C)Solubility (80°C)Role in Purification
Water Very High (>500 mg/mL)Very HighPrimary Solvent
Methanol ModerateHighCo-solvent / Wash
Ethanol LowModerateAnti-Solvent
Isopropanol Very LowLowAnti-Solvent (Precipitation)
Acetone InsolubleInsolubleDesalting (Trituration)
DCM/Ethyl Acetate InsolubleInsolubleWashing organic impurities
Purification Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture (Aq. Solution + Salts) Concentration Concentrate to Syrup (Rotary Evap < 50°C) Start->Concentration Decision Impurity Profile? Concentration->Decision RouteA High Inorganic Salts Decision->RouteA Inorganic Load > 10% RouteB Organic Impurities / Isomers Decision->RouteB Mainly Organic IEX Ion Exchange (Protocol A) Resin: H+ Form -> NH4OH Elution RouteA->IEX Trituration Trituration w/ Acetone Precipitate Crude Solid RouteB->Trituration Recryst Recrystallization (Protocol B) Water / Ethanol System IEX->Recryst Trituration->Recryst Final Pure 2-Bromopyridine-3-sulfonate Recryst->Final

Caption: Decision matrix for selecting between Ion Exchange and Trituration based on the impurity profile of the crude material.

References

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[5] Department of Chemistry. Retrieved from [Link]

  • Reddit ChemPros. (2024). Question on purifying aryl Sulfonic acids. Retrieved from [Link]

Sources

Optimization

Troubleshooting low reactivity of 2-bromo group in sulfonic acid derivatives

Technical Support Center: 2-Bromo-Benzenesulfonic Acid Derivatives Senior Application Scientist Desk Introduction: The "Ortho-Wall" Paradox Welcome. If you are reading this, you are likely staring at a TLC plate or LC-MS...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-Benzenesulfonic Acid Derivatives Senior Application Scientist Desk

Introduction: The "Ortho-Wall" Paradox

Welcome. If you are reading this, you are likely staring at a TLC plate or LC-MS trace showing unreacted starting material. You are working with a molecule that presents a classic but frustrating paradox: 2-bromo-benzenesulfonic acid derivatives .

The bromine at the 2-position (ortho) should be a prime target for substitution, yet it remains stubbornly inert. This is not just "bad luck"; it is a convergence of steric shielding , electronic deactivation , and catalyst poisoning .

This guide bypasses standard textbook advice. We will treat your reaction as a failing system and debug it using three specific diagnostic tracks.

Module 1: Diagnostic & Troubleshooting

Track A: Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig)

Symptom: Catalyst death (black precipitate) or 0% conversion despite heating.

The Root Cause: The sulfonyl group (


) at the ortho-position creates a "coordination trap." Standard ligands (like 

or dppf) are too small to prevent the palladium from getting "stuck" on the sulfonyl oxygens or are too bulky to navigate the ortho-clash during the oxidative addition step. Furthermore, if you are using the free acid, you are protonating your ligand, killing the active

species.

Q: I’m using


. Why isn't it working? 
A:  Tetrakis is insufficient for this substrate. The phosphine dissociation is slow, and the linear 

species cannot wedge itself between the C-Br bond due to the steric bulk of the neighboring sulfonyl group. You need a ligand that is bulky yet electron-rich to force oxidative addition.

The Fix: The "Buchwald" Protocol Switch to dialkylbiaryl phosphine ligands. These ligands form a mono-ligated


 species that is highly active and shaped like a "catcher's mitt," allowing it to grab the hindered bromide.
ComponentRecommendationWhy?
Ligand SPhos or XPhos SPhos is the "gold standard" for ortho-substituted coupling. It facilitates oxidative addition despite sterics.[1][2]
Source

or

Pre-catalysts that easily generate the active species in situ.
Base

(anhydrous)
Strong enough to activate the boronic acid, but creates a "potassium effect" that stabilizes the transition state.
Solvent Toluene/Water (10:1) or DioxaneBiphasic systems often help solubilize inorganic bases while keeping the catalyst active in the organic phase.
Track B: Nucleophilic Aromatic Substitution ( )

Symptom: Reaction is sluggish, or side reactions occur at the sulfur atom.

The Root Cause: While the sulfonyl group is an electron-withdrawing group (EWG), which should activate the ring for


, the ortho-position suffers from extreme steric hindrance. An incoming nucleophile (like an amine) physically struggles to reach the carbon atom bearing the bromine.

Q: Can I just heat it more? A: Heating often leads to desulfonylation or attack at the sulfur atom (S-O cleavage) rather than C-Br displacement.

The Fix: The "Polar-Protic" Shift You must stabilize the Meisenheimer complex intermediate.

  • Solvent Switch: Move to NMP (N-Methyl-2-pyrrolidone) or DMSO . These solvents stabilize the charged intermediate.

  • Temperature: High heat (120°C+) is non-negotiable.

  • Leaving Group Swap: If possible, synthesize the 2-fluoro analog. Fluorine is a much better leaving group for

    
     because the highly electronegative F atom pulls electron density, making the carbon more susceptible to attack (the rate-determining step).
    
Track C: Solubility & Substrate Engineering

Symptom: Reagents don't dissolve, or the reaction is heterogeneous.

The Root Cause: If you are using Sodium 2-bromobenzenesulfonate , you are trying to do organic chemistry on a rock. It is a salt. It will not dissolve in Toluene, THF, or DCM.

Q: How do I make this soluble? A: You must mask the acid.

  • Option 1 (The Mask): Convert to the Neopentyl Sulfonate Ester .

    • Why? Neopentyl esters are incredibly stable to hydrolysis and nucleophiles (unlike methyl esters), making them perfect for surviving cross-coupling conditions. They turn the salt into a lipophilic organic molecule.

  • Option 2 (The Phase Transfer): If you must use the salt, add TBAB (Tetrabutylammonium bromide) . This swaps the sodium cation for a lipophilic ammonium cation, dragging the sulfonate into the organic phase.

Visual Troubleshooting Logic

Troubleshooting Start Problem: Low Reactivity of 2-Bromo-Benzenesulfonate CheckType What is your reaction type? Start->CheckType CrossCoupling Pd-Catalyzed Coupling (Suzuki/Buchwald) CheckType->CrossCoupling SnAr Nucleophilic Substitution (SnAr) CheckType->SnAr CheckLigand Are you using PPh3 or dppf? CrossCoupling->CheckLigand FailLigand STOP. Ligand is too small/inactive. CheckLigand->FailLigand Yes SolubilityCheck Is substrate a Salt (-SO3Na)? CheckLigand->SolubilityCheck No (using bulky ligand) SolutionLigand SWITCH TO: SPhos or XPhos (Buchwald Ligands) FailLigand->SolutionLigand CheckSolvent Solvent = THF or DCM? SnAr->CheckSolvent FailSolvent STOP. Cannot stabilize intermediate. CheckSolvent->FailSolvent Yes SolutionSolvent SWITCH TO: DMSO or NMP @ 120°C FailSolvent->SolutionSolvent SaltIssue YES: Insoluble in organic media SolubilityCheck->SaltIssue Yes SaltFix FIX: 1. TBAB (Phase Transfer) 2. Neopentyl Ester Protection SaltIssue->SaltFix

Figure 1: Decision matrix for troubleshooting reactivity based on reaction mechanism and substrate state.

Experimental Protocol: The "Neopentyl" Strategy

If your reaction is failing due to catalyst poisoning or solubility, use this protocol to create a robust, lipophilic building block.

Objective: Synthesis of Neopentyl 2-bromobenzenesulfonate.

Reagents:

  • 2-Bromobenzenesulfonyl chloride (1.0 equiv)

  • Neopentyl alcohol (2,2-dimethyl-1-propanol) (1.2 equiv)

  • Pyridine (1.5 equiv) or Triethylamine/DMAP

  • DCM (Dichloromethane)

Step-by-Step:

  • Setup: Dissolve 2-bromobenzenesulfonyl chloride in dry DCM (0.5 M concentration) under Nitrogen. Cool to 0°C.

  • Addition: Add neopentyl alcohol.

  • Base: Dropwise add Pyridine. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (The ester will move significantly higher than the acid/chloride).

  • Workup: Wash with 1M HCl (to remove pyridine), then Sat.

    
    , then Brine. Dry over 
    
    
    
    .
  • Outcome: You now have a lipophilic, sterically robust "shielded" sulfonate that will not coordinate to Palladium and is soluble in Toluene.

Why this works: The neopentyl group is bulky. It acts as a "grease" molecule to aid solubility, but more importantly, its steric bulk prevents the sulfonyl oxygens from acting as a nucleophile toward the electrophilic metal center, leaving the metal free to attack the C-Br bond.

References & Further Reading

  • Buchwald, S. L., et al. "A General Method for the Palladium-Catalyzed Cross-Coupling of Amines and Aryl Halides."[3] Journal of the American Chemical Society, vol. 130, no. 41, 2008.

    • Context: Defines the ligand requirements (XPhos/SPhos) for ortho-substituted systems.

  • Fu, G. C., et al. "Suzuki Cross-Couplings of Aryl Chlorides with Arylboronic Acids Catalyzed by Pd2(dba)3/PCy3." Angewandte Chemie International Edition, vol. 37, no. 24, 1998.

    • Context: Foundational work on overcoming steric hindrance in cross-coupling.

  • Bunnett, J. F. "Mechanism and Reactivity in Aromatic Nucleophilic Substitution." Quarterly Reviews, Chemical Society, vol. 12, 1958.

    • Context: The classic mechanistic basis for

      
       and the "ortho-effect" in substitution.
      

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of 2-Bromopyridine-3-Sulfonic Acid

Introduction The synthesis of 2-bromopyridine-3-sulfonic acid presents a unique "perfect storm" of chemical challenges. The pyridine ring is electron-deficient, making direct electrophilic sulfonation difficult and prone...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of 2-bromopyridine-3-sulfonic acid presents a unique "perfect storm" of chemical challenges. The pyridine ring is electron-deficient, making direct electrophilic sulfonation difficult and prone to regioselectivity issues (favoring the C5 position over the desired C3). Consequently, the most robust synthetic route typically involves the oxidative transformation of 2-bromopyridine-3-thiol or the Sandmeyer reaction of 2-amino-3-sulfonic acid.

This guide addresses the specific impurity profiles generated by these pathways: des-bromo hydrolysis products (2-pyridones) , N-oxides , and unreacted disulfides .

Module 1: The "Greasy" Impurity (Unreacted Disulfides)

Context: When synthesizing sulfonic acids via the oxidation of thiols (using


, 

, or

), the reaction proceeds through a disulfide intermediate (

).[1] If the oxidation is not rigorous, this disulfide remains. It is hydrophobic and gummy, often trapping the product.
Troubleshooting Protocol
SymptomDiagnosisCorrective Action
Oily residue floating on aqueous layer.Incomplete oxidation (Disulfide presence).Do not heat. Isolate the oil and re-oxidize, or wash with non-polar solvent.
Low yield of solid precipitate.Product trapped in disulfide matrix.Triturate the crude solid with DCM or Toluene.
Step-by-Step Removal (Trituration Method)
  • Concentrate the reaction mixture to remove excess oxidant (e.g., performic acid).

  • Cool the residue to 0–5°C.

  • Add Dichloromethane (DCM): The sulfonic acid product is zwitterionic and insoluble in DCM; the disulfide impurity is highly soluble.

  • Sonicate for 10 minutes to break up aggregates.

  • Filter the suspension. The filter cake is your purified sulfonic acid; the filtrate contains the disulfide.

Expert Insight: Avoid using diethyl ether for this wash if you used nitric acid as the oxidant, as potentially unstable ethyl nitrates can form. DCM is the safer standard.

Module 2: The "Over-Oxidized" Impurity (N-Oxides)

Context: Pyridine nitrogens are susceptible to oxidation by peracids (e.g.,


, 

), forming 2-bromopyridine-N-oxide-3-sulfonic acid . This zwitterion has similar solubility to your target, making separation by crystallization difficult.
Diagnostic & Prevention
  • Detection:

    
     NMR shows a downfield shift of the ring protons compared to the target, often by 0.2–0.4 ppm due to the positive charge on the nitrogen.
    
  • Prevention: Control the temperature. N-oxidation typically requires higher activation energy than thiol oxidation. Keep reaction temperatures below 50°C when using hydrogen peroxide.

Reduction Protocol (Rescue Strategy)

If you detect significant N-oxide:

  • Dissolve the crude mixture in methanol.

  • Add Pd/C (5% loading) and stir under

    
     atmosphere (balloon pressure) carefully—monitor closely to avoid de-bromination.
    
  • Alternative (Chemoselective): Treat with Phosphorus Trichloride (

    
    )  in chloroform. This selectively reduces the N-oxide back to the pyridine without touching the sulfonic acid or bromine.
    

Module 3: The "Hydrolysis" Impurity (2-Pyridones)

Context: The C2-Bromine atom is activated for Nucleophilic Aromatic Substitution (


) because of the electron-withdrawing sulfonic acid group at C3 and the ring nitrogen. In aqueous acidic or basic conditions at high heat, water displaces the bromine, yielding 2-hydroxy-3-sulfopyridine  (which tautomerizes to the pyridone).
Impurity Pathway Diagram

ReactionPathways Start 2-Bromopyridine-3-thiol Oxidant Oxidant (H2O2/HCOOH) Start->Oxidant Disulfide INTERMEDIATE: Disulfide Oxidant->Disulfide Fast Target TARGET: 2-Bromopyridine-3-sulfonic acid Disulfide->Target Oxidation Impurity1 IMPURITY: 2-Pyridone derivative (Hydrolysis) Target->Impurity1 Heat + H2O (Hydrolysis) Impurity2 IMPURITY: N-Oxide Target->Impurity2 Excess Oxidant (Over-reaction)

Figure 1: Competing reaction pathways showing the origin of critical impurities.

Prevention Strategy
  • pH Control: Avoid strong bases (NaOH) during workup. The zwitterion is stable, but the anionic salt is more prone to

    
    .
    
  • Temperature Limit: Never reflux this compound in water for extended periods.

  • Workup: Use Ion Exchange Resins (e.g., Amberlyst 15) rather than caustic neutralization to remove excess acids.

Module 4: Isolation & Desalting (The "Acid Soup" Problem)

Context: Sulfonic acids are highly water-soluble. Traditional extraction with organic solvents (EtOAc, DCM) fails because the product stays in the water phase.

Recommended Isolation Workflow
MethodSuitabilityProtocol
Barium Precipitation High Sulfate ContentAdd ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

to precipitate sulfate as

. Filter. The product remains in solution as the Barium salt. Treat with dilute

to free the acid, filter

again, and lyophilize.
Salting Out Large ScaleSaturate the aqueous solution with NaCl . The sulfonic acid often precipitates as the Sodium salt. (Note: Requires high product concentration).
Hydrophobic Resin Best Purity Pass aqueous solution through Diaion HP-20 or SP-207 . Inorganic salts pass through; the aromatic sulfonic acid adsorbs. Elute product with Water/Methanol gradient.
Workup Logic Flow

WorkupLogic Crude Crude Reaction Mixture (Aq. Acid + Product) CheckSolids Are there oily solids? Crude->CheckSolids FilterOil Filter/Decant Oil (Disulfides) CheckSolids->FilterOil Yes ClearSol Clear Aqueous Solution CheckSolids->ClearSol No FilterOil->ClearSol MethodChoice Choose Isolation Method ClearSol->MethodChoice Precip Method A: Concentration & Cooling (0°C) MethodChoice->Precip High Conc. Resin Method B: Hydrophobic Resin (Diaion HP-20) MethodChoice->Resin Low Conc./High Salt FinalSolid Solid Product Precip->FinalSolid Resin->FinalSolid Wash Wash with DCM (Remove residual oils) FinalSolid->Wash Pure Pure 2-Bromopyridine-3-sulfonic acid Wash->Pure

Figure 2: Decision matrix for isolating the zwitterionic product from aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why does my product turn yellow/brown upon drying? A: This indicates trace bromine (


) liberation or phenol formation. Ensure the final wash is acidic (pH 2-3). If the product is the sodium salt, it is more stable. Store under Argon in the dark.

Q2: Can I use the Sandmeyer reaction instead? A: Yes. Starting from 2-amino-3-sulfopyridine , you can use


 and t-butyl nitrite (or 

). This avoids the N-oxide issue but introduces copper salts, which require removal via sulfide precipitation or chelating resins [1].

Q3: How do I distinguish the 3-sulfonic acid from the 5-sulfonic acid isomer? A: Use


 NMR coupling constants.
  • 3-isomer: The proton at C4 will show a doublet of doublets with coupling to C5 and C6.

  • 5-isomer: The proton pattern is distinct due to symmetry differences relative to the bromine.

  • Note: Direct sulfonation of 2-bromopyridine often yields the 5-isomer as the major product due to the directing effects of the bromine and nitrogen [2]. If you need the 3-isomer, the oxidation of the thiol is the superior route.

References

  • Sandmeyer Reaction & Variations

    • Title: Sandmeyer Reaction - Organic Chemistry Portal[2]

    • Source: Organic Chemistry Portal[2]

    • URL:[Link]

  • Oxidation of Thiols to Sulfonic Acids

    • Title: Oxidation of Thiols - ResearchG
    • Source: ResearchG
    • URL:[Link]

  • Synthesis of Bromopyridines

    • Title: 2-Bromopyridine Synthesis & Properties[3][4][5][6][7]

    • Source: Organic Syntheses / Wikipedia
    • URL:[Link][4][5]

Sources

Optimization

Technical Support Center: Handling &amp; Stabilization of Pyridine Sulfonyl Chlorides

Status: Senior Application Scientist Verified Topic: Moisture Sensitivity & Handling Protocols Last Updated: February 25, 2026 Executive Summary: The "Deceptive" Stability Pyridine sulfonyl chlorides are structurally dis...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Senior Application Scientist Verified Topic: Moisture Sensitivity & Handling Protocols Last Updated: February 25, 2026

Executive Summary: The "Deceptive" Stability

Pyridine sulfonyl chlorides are structurally distinct from their benzene analogues (e.g., tosyl chloride). The electron-deficient pyridine ring renders the sulfonyl group highly electrophilic and susceptible to rapid hydrolysis. Furthermore, the basic nitrogen atom in the pyridine ring creates a unique autocatalytic decomposition loop : hydrolysis generates HCl, which protonates the pyridine nitrogen, creating an electron-withdrawing pyridinium species that further destabilizes the sulfonyl-chlorine bond [1].

This guide addresses the specific failure modes of these reagents: blackening (decomposition) , SO₂ extrusion , and hydrolysis during workup .

Troubleshooting Module: Storage & Material Integrity

Q: My pyridine sulfonyl chloride has turned into a dark, viscous oil or black solid. Is it salvageable?

Diagnosis: This is the hallmark of autocatalytic decomposition . Unlike benzene sulfonyl chlorides, which hydrolyze to stable acids, pyridine variants often undergo polymerization or SO₂ extrusion when protonated by their own degradation products (HCl) [2].

Actionable Protocol:

  • Visual Check: If the material is black and viscous, it is likely >50% decomposed. Discard it. Attempting to purify "black goo" often leads to violent exotherms during distillation.

  • NMR Assay (If unsure): Dissolve a small aliquot in anhydrous

    
     or 
    
    
    
    . Look for:
    • Broad peaks (polymerization).

    • Shifted pyridine ring protons (indicative of pyridinium salts).

    • Absence of the sulfonyl chloride signal.[1]

Q: How do I store this reagent to prevent degradation?

Standard: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The "Desiccator Trap": Do not store in a shared desiccator with acidic reagents. The pyridine nitrogen will scavenge acid vapors, initiating decomposition.

DOT Diagram: The Autocatalytic Decomposition Cycle The following diagram illustrates why even trace moisture triggers a runaway failure.

DecompositionCycle Reagent Pyridine Sulfonyl Chloride Hydrolysis Hydrolysis Event Reagent->Hydrolysis + Moisture Trace H₂O Moisture->Hydrolysis Products Sulfonic Acid + HCl Hydrolysis->Products Protonation N-Protonation (Pyridinium Salt) Products->Protonation HCl Release Destabilization E-Withdrawing Effect (Weakens S-Cl bond) Protonation->Destabilization Destabilization->Hydrolysis Accelerates

Figure 1: The autocatalytic loop where hydrolysis byproducts (HCl) sensitize the remaining reagent to further degradation.

Troubleshooting Module: Reaction Optimization

Q: I am getting low yields (<40%) in sulfonylation reactions, despite using dry solvents. Why?

Root Cause: The "Pyridine Effect."

  • SO₂ Extrusion: 2- and 4-pyridine sulfonyl chlorides are prone to losing SO₂ to form chloropyridines, especially if heated or kept in solution too long [3].

  • Salt Formation: If you dissolve the sulfonyl chloride in a solvent without a base first, it may self-protonate.

Corrective Workflow:

  • Solvent Choice: Use Dichloromethane (DCM) or Acetonitrile (MeCN) . Avoid ethers (THF) if they contain peroxides or trace water.

  • Temperature: Maintain 0°C during addition. Do not heat above room temperature unless strictly necessary.

  • Order of Addition: Always have the base (e.g., Pyridine, TEA, DIPEA) present in the flask before adding the sulfonyl chloride, or add the sulfonyl chloride as a solution simultaneously with the base.

Data: Stability of Isomers in Solution Time to 10% Decomposition (at 25°C in wet


) [3]
IsomerStability ProfileMajor Decomposition Product
3-Pyridine Moderate (Hours)Sulfonic Acid
4-Pyridine Low (Minutes)4-Chloropyridine (SO₂ loss)
2-Pyridine Very Low (Minutes)2-Chloropyridine (SO₂ loss)

Troubleshooting Module: Workup & Purification

Q: The product disappears during aqueous workup. How do I isolate it?

Issue: Pyridine sulfonyl chlorides hydrolyze rapidly in basic aqueous solutions (e.g., NaHCO₃ washes). Solution: Use a Non-Aqueous Workup or Rapid Acidic Quench .

Protocol A: The "Non-Aqueous" Filtration (Recommended)

  • Context: If the reaction generates a solid amine-hydrochloride salt by-product.

  • Dilute reaction mixture with dry Toluene or Et₂O.

  • Filter off the precipitated salts under Nitrogen.[2]

  • Concentrate the filtrate under high vacuum (keep bath <30°C).

  • Result: Crude sulfonyl chloride (often sufficient for next step).

Protocol B: The "Rapid Cold Acid" Wash

  • Context: If aqueous wash is unavoidable.

  • Cool the organic phase to 0°C.[3]

  • Wash quickly (<30 seconds contact time) with ice-cold 1M HCl .

    • Why? The acid protonates the pyridine ring (keeping it in the aqueous phase if you want to remove pyridine impurities) OR keeps the sulfonyl chloride stable (acid suppresses hydrolysis relative to base). Note: If the product IS the pyridine sulfonyl chloride, avoid aqueous contact entirely if possible.

  • Dry immediately over

    
     and filter.
    

DOT Diagram: Decision Tree for Handling

HandlingWorkflow Start Start: Reaction Complete CheckState Is Product Solid or Liquid? Start->CheckState Solid Solid Precipitate CheckState->Solid Liquid In Solution CheckState->Liquid Filter Filtration under N₂ (Schlenk Frit) Solid->Filter Quench Rapid Quench: Ice/Water (No Base) Liquid->Quench Wash Wash with dry Hexane/Ether Filter->Wash Extract Extract: DCM (Cold) Quench->Extract Dry Dry: MgSO₄ (Do not wait) Extract->Dry

Figure 2: Decision matrix for isolating moisture-sensitive sulfonyl chlorides.

FAQs: Safety & Disposal

Q: I have old, pressurized ampoules of pyridine sulfonyl chloride. How do I open them? A: Do not open directly. Old ampoules may contain pressurized HCl and SO₂.

  • Procedure: Freeze the ampoule in liquid nitrogen (or dry ice/acetone) to condense gases. Score and snap the neck while cold and under a fume hood sash.

Q: How do I clean glassware contaminated with this reagent? A: Do not rinse directly with water (violent splashing).

  • Procedure: Rinse glassware with dilute NaOH in Methanol/Water (1:1). The methanol helps solubilize the organic residue while the base neutralizes the generated acid safely.

References

  • King, J. F., et al. (1992). "Mechanisms of Hydrolysis of Alkanesulfonyl Chlorides." Journal of the American Chemical Society.[4] Link

  • Hogan, P. J., & Cox, B. G. (2009).[5] "Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides." Organic Process Research & Development. Link

  • Chernyshev, V. M., et al. (2026). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ResearchGate / ChemRxiv. Link

  • Sigma-Aldrich. (2025). "Safety Data Sheet: Pyridine-3-sulfonyl chloride." Link

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-Bromopyridine-3-Sulfonic Acid Derivatives

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-bromopyridine-3-sulfonic acid and its derivatives. It addresses common challenges encountered...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-bromopyridine-3-sulfonic acid and its derivatives. It addresses common challenges encountered during purification by recrystallization, offering troubleshooting strategies and practical, field-proven insights to ensure the successful isolation of high-purity compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for 2-bromopyridine-3-sulfonic acid derivatives?

An ideal solvent for the recrystallization of these derivatives should exhibit a steep solubility curve. This means the compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[1][2] The "like dissolves like" principle is a good starting point; given the polar nature of the sulfonic acid and pyridine moieties, polar solvents are generally the most effective.[3]

Key properties to consider include:

  • High solvency at high temperatures: To dissolve the compound completely.

  • Low solvency at low temperatures: To maximize the recovery of the purified compound upon cooling.

  • Non-reactivity: The solvent should not react with the compound.[3]

  • Appropriate boiling point: The boiling point should be high enough to allow for a sufficient temperature differential for dissolution but low enough for easy removal from the purified crystals.

  • Volatility: A volatile solvent is easier to remove from the final product.[3]

Q2: Which solvents are commonly used for the recrystallization of pyridine-3-sulfonic acid and its analogs?

Based on literature and practical experience, water and aqueous alcohol mixtures are the most frequently employed solvent systems for pyridine-3-sulfonic acids.

  • Water: Due to the highly polar sulfonic acid group, these compounds often exhibit good solubility in hot water.[4]

  • Aqueous Ethanol: A mixture of ethanol and water can be highly effective. The ethanol can help to dissolve organic impurities, while the water maintains the solubility of the polar sulfonic acid at elevated temperatures.[5][6][7] Upon cooling, the solubility of the desired compound decreases, leading to crystallization.

  • Isopropanol: In some cases, isopropanol has been used in the purification process, often in conjunction with other solvents.[6]

  • Methanol: Methanol can be used for washing the filtered crystals to remove residual impurities.[5][6]

Q3: My compound is not crystallizing out of solution upon cooling. What should I do?

This is a common issue known as supersaturation. Here are several techniques to induce crystallization:

  • Scratching the inner surface of the flask: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8]

  • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed crystal" will act as a template for further crystallization.

  • Reducing the volume of the solvent: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[9]

  • Cooling to a lower temperature: Place the flask in an ice bath to further decrease the solubility of your compound.[8]

Q4: The recrystallized product appears oily or forms a precipitate instead of crystals. What is the cause and how can I fix it?

Oiling out occurs when the compound comes out of solution at a temperature above its melting point. This is often due to a very high concentration of the solute or the presence of impurities that depress the melting point.

To remedy this:

  • Add more solvent: Re-heat the solution and add a small amount of additional hot solvent to decrease the concentration.[9]

  • Use a different solvent system: The initial solvent may not be optimal. Experiment with different solvents or solvent mixtures. For highly polar compounds that are difficult to crystallize, a mixed solvent system (e.g., ethanol/water) can be beneficial.[8]

  • "Salting out": For highly water-soluble sulfonic acids, adding a salt like sodium chloride can decrease their solubility in the aqueous solution, promoting precipitation.

Section 2: Troubleshooting Guide

This section addresses specific problems you might encounter during the recrystallization of 2-bromopyridine-3-sulfonic acid derivatives and provides a logical workflow for resolving them.

Problem 1: Low Recovery of the Recrystallized Product

Possible Causes & Solutions:

  • Excessive solvent was used: The compound remains dissolved in the mother liquor even at low temperatures.

    • Solution: Concentrate the mother liquor by evaporation and cool it again to recover more product. For future attempts, use the minimum amount of hot solvent required to dissolve the compound.[1]

  • The solution was not cooled sufficiently: The compound's solubility at the final temperature is still significant.

    • Solution: Ensure the solution is cooled to an appropriate temperature, such as in an ice bath, to maximize precipitation.[8]

  • Premature crystallization during hot filtration: The compound crystallizes on the filter paper or in the funnel.

    • Solution: Use a heated funnel and pre-heat the receiving flask with a small amount of hot solvent to prevent cooling during filtration.

Problem 2: The Recrystallized Product is Still Impure

Possible Causes & Solutions:

  • Crystallization occurred too quickly: Rapid crystal growth can trap impurities within the crystal lattice.[9]

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slower cooling promotes the formation of purer crystals.[8][9]

  • Insoluble impurities are present: The initial dissolution was incomplete.

    • Solution: Perform a hot filtration step to remove any undissolved material before allowing the solution to cool.[2]

  • Colored impurities are present: These may co-crystallize with your product.

    • Solution: Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, followed by hot filtration to remove the charcoal.[2][10]

Problem 3: Difficulty in Handling Highly Water-Soluble Derivatives

Possible Causes & Solutions:

  • The compound remains in the aqueous solution: The sulfonic acid group imparts high water solubility.

    • Solution 1 (Solvent Evaporation): If the impurities are non-volatile, you can remove the water under reduced pressure to obtain the crude solid, which can then be recrystallized from a different solvent system.

    • Solution 2 ("Salting Out"): As mentioned previously, adding an inorganic salt can decrease the solubility of the sulfonic acid in water.

    • Solution 3 (Ion-Exchange Chromatography): For challenging purifications, ion-exchange chromatography can be an effective method to separate the sulfonic acid from neutral or less polar impurities.

Section 3: Experimental Protocols & Data

General Recrystallization Protocol for Pyridine-3-Sulfonic Acid Derivatives
  • Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to identify a suitable solvent or solvent pair.

  • Dissolution: Place the crude 2-bromopyridine-3-sulfonic acid derivative in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture while stirring until the solid is completely dissolved.[8]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3][8]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[3][8]

  • Drying: Dry the purified crystals, for example, by leaving the vacuum on to pull air through them.[3]

Solvent Selection Guide
SolventBoiling Point (°C)PolarityNotes for 2-Bromopyridine-3-Sulfonic Acid Derivatives
Water100HighOften a good starting point due to the polar sulfonic acid group.
Ethanol78HighFrequently used in combination with water to create an effective solvent system.[5][6][7]
Methanol65HighCan be used for recrystallization or as a wash solvent.[5][6]
Isopropanol82MediumHas been reported for use in the purification of related compounds.[6]
Acetone56MediumMay be suitable for some derivatives, often in a solvent pair with water.[8]
Acetonitrile82MediumA polar aprotic solvent that could be explored.

Section 4: Visualizing the Workflow

Decision Tree for Recrystallization Solvent Selection

Start Start: Crude 2-Bromopyridine-3-Sulfonic Acid Derivative Solubility_Test Perform Small-Scale Solubility Tests Start->Solubility_Test Polar_Solvents Test Polar Solvents (Water, Ethanol, Methanol) Solubility_Test->Polar_Solvents Insoluble_Cold Insoluble in Cold Solvent? Polar_Solvents->Insoluble_Cold Soluble_Hot Soluble in Hot Solvent? Insoluble_Cold->Soluble_Hot Yes Insoluble_Hot Insoluble in Hot Solvent? Insoluble_Cold->Insoluble_Hot No Good_Solvent Ideal Single Solvent Found Soluble_Hot->Good_Solvent Yes Too_Soluble Too Soluble in Cold Solvent? Soluble_Hot->Too_Soluble No Solvent_Pair Try a Solvent Pair (e.g., Ethanol/Water) Solvent_Pair->Good_Solvent Insoluble_Hot->Solvent_Pair Too_Soluble->Solvent_Pair Yes Troubleshoot Troubleshooting Required (See Guide) Too_Soluble->Troubleshoot No

Caption: A decision tree for selecting an appropriate recrystallization solvent.

References

  • 9 Ways to Crystallize Organic Compounds - wikiHow. (2026, February 19). wikiHow. [Link]

  • Production of pyridine-3-sulfonic acid - US5082944A - Google Patents. (n.d.).
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (2020, September 7). YouTube. [Link]

  • EP0428831A1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents. (n.d.).
  • Recrystallization. --->. (n.d.). [Link]

  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Chemistry LibreTexts. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Synthesis of pyridine-3-sulfonic acid - PrepChem.com. (n.d.). PrepChem.com. [Link]

  • General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia. (n.d.). Chempedia. [Link]

  • Question on purifying aryl Sulfonic acids : r/Chempros - Reddit. (2024, December 21). Reddit. [Link]

  • 35 questions with answers in SULFONIC ACIDS | Science topic - ResearchGate. (n.d.). ResearchGate. [Link]

  • 2-Bromopyridine-3-carboxylic acid - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • 2-Bromopyridine - Wikipedia. (n.d.). Wikipedia. [Link]

  • recrystallization & purification of N-bromosuccinimide - YouTube. (2021, February 6). YouTube. [Link]

  • Purification by Recrystallization - CUNY. (n.d.). CUNY. [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for 2-bromopyridine-3-sulfonic acid purity

An In-Depth Guide to HPLC Method Development for the Purity Analysis of 2-Bromopyridine-3-Sulfonic Acid Authored by: A Senior Application Scientist Introduction 2-Bromopyridine-3-sulfonic acid is a key intermediate in th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to HPLC Method Development for the Purity Analysis of 2-Bromopyridine-3-Sulfonic Acid

Authored by: A Senior Application Scientist

Introduction

2-Bromopyridine-3-sulfonic acid is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity is a critical quality attribute that directly impacts the yield, purity, and safety of the final product. The analytical challenge in developing a purity method for this compound lies in its unique physicochemical properties: it possesses a strongly acidic sulfonic acid group and a weakly basic pyridine ring, rendering it highly polar and permanently ionic over a wide pH range. This guide provides a comparative analysis of various High-Performance Liquid Chromatography (HPLC) strategies, offering a systematic workflow for developing a robust, specific, and reliable purity method for 2-bromopyridine-3-sulfonic acid and its potential impurities.

The Analytical Challenge: A Highly Polar, Zwitterionic-Capable Analyte

Standard reversed-phase (RP-HPLC) chromatography, the workhorse of most purity assays, relies on hydrophobic interactions between the analyte and a nonpolar stationary phase (like C18). Highly polar compounds, such as sulfonic acids, exhibit minimal interaction with the stationary phase, leading to poor retention, often eluting at or near the column's void volume.[1] This makes it impossible to separate the main component from polar, process-related impurities or degradants.

The key to a successful separation lies in selecting a chromatographic mode that can effectively manage the polarity and ionic character of 2-bromopyridine-3-sulfonic acid. The primary strategies to consider are:

  • Ion-Pair Chromatography (IPC)

  • Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Mixed-Mode Chromatography (MMC)

This guide will compare these alternatives and provide the rationale for selecting the optimal approach.

Comparative Analysis of Chromatographic Strategies

Reversed-Phase Ion-Pair Chromatography (IPC)

Ion-Pair Chromatography is a powerful technique for retaining ionic and highly polar compounds on a reversed-phase column.[2] It works by introducing an "ion-pairing reagent" into the mobile phase. This reagent has a charged head group and a nonpolar alkyl tail.[3]

  • Mechanism : For an anionic analyte like a deprotonated sulfonic acid, a cationic ion-pairing reagent (e.g., a quaternary amine like tetrabutylammonium, TBA) is used.[4] The TBA cation forms a neutral, non-covalent ion-pair with the negatively charged sulfonate group.[5] This new complex is significantly more hydrophobic than the analyte alone, allowing it to be retained and separated on a standard C18 column.[3][5]

  • Advantages :

    • Utilizes widely available and well-understood C18 columns.

    • Offers excellent control over retention by adjusting the concentration and type of the ion-pairing reagent.[6]

  • Disadvantages :

    • Ion-pairing reagents are often not volatile, making the method incompatible with mass spectrometry (MS) detection.[7]

    • Column equilibration and wash-out times can be very long.

    • Reagents can be harsh on the stationary phase, potentially shortening column lifetime.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as the preferred technique for analyzing highly polar compounds that are poorly retained in reversed-phase.[8]

  • Mechanism : HILIC employs a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer.[9] The aqueous component of the mobile phase forms a water-enriched layer on the surface of the polar stationary phase. Analyte retention is primarily driven by the partitioning of the polar analyte from the organic-rich mobile phase into this immobilized aqueous layer.[9][10]

  • Advantages :

    • Excellent retention for very polar and ionic compounds.[8]

    • Uses volatile mobile phases (e.g., ammonium formate or ammonium acetate buffers), making it fully compatible with MS detection.

    • The high organic content of the mobile phase enhances ESI-MS sensitivity.[11]

  • Disadvantages :

    • Method development can be less intuitive than reversed-phase.

    • Sample diluent must be carefully matched to the mobile phase to avoid peak distortion.

    • Column equilibration can be slower than in reversed-phase.

Mixed-Mode Chromatography (MMC)

Mixed-mode columns are designed with stationary phases that possess both reversed-phase (e.g., C18) and ion-exchange (e.g., anion or cation exchange) functionalities.

  • Mechanism : These columns offer multiple, simultaneous retention mechanisms.[1] For 2-bromopyridine-3-sulfonic acid, a mixed-mode column with reversed-phase and anion-exchange characteristics would be ideal. It could retain the analyte via anion exchange with the sulfonate group while also interacting with the molecule's hydrophobic regions.

  • Advantages :

    • Offers unique and often superior selectivity compared to single-mode columns.

    • Can retain a diverse range of analytes (polar, nonpolar, ionic) in a single run.

    • Can often be operated without ion-pairing reagents, allowing for MS compatibility.[12]

  • Disadvantages :

    • Method development can be more complex due to the multiple retention mechanisms.

    • The selection of available mixed-mode phases is less extensive than for traditional RP or HILIC columns.

Systematic Method Development Workflow

A structured approach is crucial for efficiently developing a robust purity method. The following workflow outlines the key decision points and experimental stages.

MethodDevelopmentWorkflow cluster_0 Phase 1: Planning & Initial Screening cluster_1 Phase 2: Experimental Evaluation cluster_2 Phase 3: Optimization & Validation A Analyte Characterization (pKa, logP, UV spectra) 2-Bromopyridine-3-sulfonic acid B Identify Potential Impurities (Isomers, Precursors, Degradants) A->B C Select Screening Columns 1. Ion-Pair (C18) 2. HILIC (Amide/Zwitterionic) 3. Mixed-Mode (RP/Anion-Exchange) B->C D Define Initial Screening Conditions (Gradients, Buffers, pH) C->D E Execute Screening Runs D->E F Evaluate Performance (Retention, Resolution, Peak Shape) E->F G Select Best Strategy (e.g., HILIC shows best separation) F->G H Optimize Parameters (Gradient slope, Temperature, pH, Buffer Conc.) G->H I Perform Stress Testing (Forced Degradation) H->I J Validate Method (Specificity, Linearity, Accuracy, Precision) I->J K Final Method Ready for Routine Use J->K

Caption: A systematic workflow for HPLC method development.

Data Presentation: Comparing Chromatographic Approaches

To illustrate the potential outcomes of the screening phase, the following table summarizes hypothetical performance data for the analysis of 2-bromopyridine-3-sulfonic acid (Main Peak) and a key potential impurity, pyridine-3-sulfonic acid (Impurity A).

ParameterStandard RP-HPLC (C18)Ion-Pair Chromatography (C18)HILIC (Amide Column)
Stationary Phase C18, 5 µmC18, 5 µmAmide, 3 µm
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidAcetonitrile/Water with 5mM TBA-H₂SO₄ pH 3.0Acetonitrile/Water with 10mM Ammonium Acetate pH 5.0
Retention Factor (k') - Main Peak 0.2 (Poor Retention)4.5 (Good Retention)6.2 (Strong Retention)
Retention Factor (k') - Impurity A 0.1 (Poor Retention)3.9 (Good Retention)5.3 (Strong Retention)
Resolution (Rs) - Main Peak/Impurity A < 1.0 (Co-elution)> 2.0 (Baseline Separation)> 2.5 (Excellent Separation)
Peak Asymmetry (As) - Main Peak > 2.0 (Tailing)1.2 (Good Symmetry)1.1 (Excellent Symmetry)
MS Compatibility YesNoYes

This data is illustrative and serves to compare the expected performance based on the principles of each chromatographic mode.

Experimental Protocols

The following protocols provide a starting point for method development using the two most promising techniques: Ion-Pair Chromatography and HILIC.

Protocol 1: Ion-Pair RP-HPLC Method

This protocol is designed to achieve strong retention and separation on a conventional C18 column.

  • Instrumentation : HPLC system with a UV detector.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A : 5 mM Tetrabutylammonium bisulfate in water, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B : Acetonitrile.

    • Gradient :

      • 0-2 min: 10% B

      • 2-20 min: 10% to 50% B

      • 20-22 min: 50% to 10% B

      • 22-30 min: 10% B (Equilibration)

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 35 °C.

    • Detection : UV at 265 nm.

    • Injection Volume : 10 µL.

  • Sample Preparation :

    • Accurately weigh and dissolve the 2-bromopyridine-3-sulfonic acid sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

Protocol 2: HILIC Method

This protocol is ideal for achieving excellent retention of the polar analyte and is fully MS-compatible.

  • Instrumentation : UHPLC system with a UV or MS detector.

  • Chromatographic Conditions :

    • Column : HILIC Amide or Zwitterionic phase, 2.1 x 100 mm, 1.7 µm particle size.[11][13]

    • Mobile Phase A : 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate and 0.1% Acetic Acid.

    • Mobile Phase B : 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate and 0.1% Acetic Acid.

    • Gradient :

      • 0-1 min: 0% B

      • 1-8 min: 0% to 40% B

      • 8-9 min: 40% to 0% B

      • 9-12 min: 0% B (Equilibration)

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 40 °C.

    • Detection : UV at 265 nm or MS (ESI+).

    • Injection Volume : 2 µL.

  • Sample Preparation :

    • Accurately weigh and dissolve the 2-bromopyridine-3-sulfonic acid sample in the initial mobile phase composition (95:5 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL. Note: Using a sample diluent with high water content can cause severe peak distortion in HILIC.

Conclusion and Recommendations

Developing a robust purity method for 2-bromopyridine-3-sulfonic acid requires moving beyond standard reversed-phase protocols.

  • Ion-Pair Chromatography offers a viable solution using standard C18 columns, providing excellent retention and resolution. It is a strong choice for quality control labs equipped primarily with UV detectors.

  • HILIC represents a more modern and versatile approach. It provides superior retention for this highly polar analyte while offering the significant advantage of MS compatibility, which is invaluable for impurity identification and characterization during drug development.[11]

  • Mixed-Mode Chromatography is also a powerful alternative that can provide unique selectivity and MS compatibility without the need for ion-pairing reagents.[1]

For a comprehensive purity method capable of both quantification (UV) and identification (MS), HILIC is the recommended starting point . Its ability to strongly retain the target analyte and its polar impurities, coupled with its use of MS-friendly mobile phases, makes it the most powerful and flexible technique for this analytical challenge.

References

  • HELIX Chromatography. (n.d.). HPLC Analysis of Benzenesulfonic and p-Toluenesulfonic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • Jandera, P. (2006). Selection of Separation Conditions for HPLC and HPLC/MS of Aromatic Sulphonic Acids and Acid Azo Dyes. Journal of Liquid Chromatography & Related Technologies, 29(16), 2349-2384. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Lund, F. (2023). Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. Diva-portal.org. Retrieved from [Link]

  • Waters, J. L. (1977). U.S. Patent No. 4,042,327. Washington, DC: U.S. Patent and Trademark Office.
  • SIELC Technologies. (2018, May 16). 3-Pyridinesulfonic acid. Retrieved from [Link]

  • Kaleemullah, T., Ahmed, M., & Sharma, H. K. (2012). Development and Validation of RP-HPLC method for the determination of p-Toluene sulphonic acid and Ethyl-p-Toluene sulphonate in Perindopril tert-Butylamine drug substance. Journal of Chemical and Pharmaceutical Research, 4(1), 483-490. Retrieved from [Link]

  • Zhang, Y., & Liu, G. (2011). Determination of p-Cresidine Sulfonic Acid and p-Cresidine in p-Cresidine Sulfonic Acid for Industrial Use by Reversed-Phase Ion-Pair HPLC. Asian Journal of Chemistry, 23(8), 3465-3467. Retrieved from [Link]

  • Solumetrics. (n.d.). Ion Pair Reagents - Octane Sulfonic Acid. Retrieved from [Link]

  • Dinh, N. P., Jonsson, T., & Irgum, K. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 401(8), 2353-2374. Retrieved from [Link]

  • Tosoh Bioscience. (2011). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]

  • Dolan, J. W. (2015). Ion Pairing - Blessing or Curse? LCGC International. Retrieved from [Link]

  • Ghafoor, S. (2020, November 12). Making HILIC Work for You—Column Selection. LCGC International. Retrieved from [Link]

  • Bakalyar, S. R., & Henry, R. A. (1976). Practical Aspects of Reverse Phase Ion Pair Chromatography. Journal of Chromatographic Science, 15, 278-286. Retrieved from [Link]

  • Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • Wang, Q., et al. (2021). Preparation and evaluation of a pyridine sulfonate betaine-based zwitterionic stationary phase for hydrophilic interaction chromatography. Journal of Chromatography A, 1657, 462577. Retrieved from [Link]

  • CN114711929A. (2022). Method for detecting content of pyridine-3-sulfonyl chloride. Google Patents.
  • Allen, C. F. H., & Thirtle, J. R. (1946). 2-BROMOPYRIDINE. Organic Syntheses, 26, 16. Retrieved from [Link]

  • EP0428831B1. (1994). Process of preparation of pyridine-3-sulfonic acids. Google Patents.
  • SIELC Technologies. (2022, June 16). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]

  • Jasinski, J. P., et al. (2012). 2-Bromopyridine-3-carboxylic acid. Acta Crystallographica Section E, 68(Pt 5), o1353. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 2-Bromopyridine-3-Sulfonic Acid and 2-Bromopyridine-3-Carboxylic Acid

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the efficiency and outcome of a synthetic campaign. Substituted pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the efficiency and outcome of a synthetic campaign. Substituted pyridines are a cornerstone of medicinal chemistry, and understanding the nuanced reactivity of functionalized analogs is paramount. This guide provides an in-depth comparison of the reactivity of two closely related 2-bromopyridine derivatives: 2-bromopyridine-3-sulfonic acid and 2-bromopyridine-3-carboxylic acid. While direct, side-by-side comparative studies are not extensively documented, this guide synthesizes established principles of organic chemistry and data from analogous systems to provide a robust predictive analysis of their behavior in common and critical chemical transformations.

Electronic and Steric Landscape: A Tale of Two Acids

The reactivity of an aromatic halide in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions is fundamentally governed by the electronic and steric environment of the molecule. The sulfonic acid (-SO₃H) and carboxylic acid (-COOH) groups, while both acidic, impart distinct properties to the 2-bromopyridine scaffold.

Electronic Effects: Both the sulfonic acid and carboxylic acid groups are electron-withdrawing, a consequence of the electronegativity of the oxygen and sulfur atoms. This electron-withdrawing nature is crucial as it renders the pyridine ring more electron-deficient and thus more susceptible to nucleophilic attack. Furthermore, in the context of palladium-catalyzed cross-coupling reactions, a more electron-deficient C-Br bond is generally more reactive towards oxidative addition, the rate-determining step in many catalytic cycles.

The sulfonic acid group is a significantly stronger electron-withdrawing group than the carboxylic acid group. This is due to the presence of three electronegative oxygen atoms compared to the two in the carboxyl group, leading to a more stable conjugate base upon deprotonation.[1][2] This enhanced electron-withdrawing character of the sulfonic acid group is expected to make the C2-Br bond of 2-bromopyridine-3-sulfonic acid more electron-deficient and, in principle, more reactive in reactions where oxidative addition is rate-limiting.

Steric Effects: The steric profiles of the two functional groups present a contrasting picture. The sulfonic acid group is considerably bulkier than the carboxylic acid group. This steric hindrance at the 3-position, ortho to the C-Br bond, can play a significant role in modulating reactivity. In palladium-catalyzed cross-coupling reactions, the bulky sulfonic acid group may hinder the approach and coordination of the palladium catalyst to the C-Br bond, potentially slowing down the rate of oxidative addition.[3] Similarly, in SNAr reactions, the steric bulk could impede the approach of a nucleophile to the C2 position. The carboxylic acid group, being smaller, is expected to present a lower steric barrier. Crystal structure data for 2-bromopyridine-3-carboxylic acid shows that the carboxylic acid group is twisted out of the plane of the pyridine ring, which could influence its steric impact.[4]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The performance of 2-bromopyridine-3-sulfonic acid and 2-bromopyridine-3-carboxylic acid in these transformations is a balance of the electronic and steric factors discussed above.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The general reactivity trend for the halide is I > Br > Cl. For substituted 2-bromopyridines, both electronic and steric factors are at play.

Predicted Reactivity:

  • 2-Bromopyridine-3-sulfonic acid: The strong electron-withdrawing nature of the sulfonic acid group should enhance the reactivity of the C-Br bond towards oxidative addition. However, the significant steric bulk of the -SO₃H group may impede the approach of the bulky palladium catalyst, potentially leading to lower reaction rates or requiring more robust catalytic systems (e.g., ligands with a larger bite angle).

  • 2-Bromopyridine-3-carboxylic acid: The carboxylic acid group is also electron-withdrawing, which activates the C-Br bond. Its smaller steric profile compared to the sulfonic acid group would likely result in more favorable kinetics for catalyst coordination and oxidative addition.

Overall, 2-bromopyridine-3-carboxylic acid is predicted to be a more reliable and potentially more reactive substrate in Suzuki-Miyaura coupling reactions under standard conditions due to a better balance of electronic activation and steric accessibility.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity of aryl halides in this reaction is also influenced by electronic and steric factors.

Predicted Reactivity:

  • 2-Bromopyridine-3-sulfonic acid: The electronic activation from the sulfonic acid group would favor the oxidative addition step. However, the steric hindrance could be a significant challenge, potentially requiring specialized, sterically demanding ligands to facilitate the reaction.

  • 2-Bromopyridine-3-carboxylic acid: This substrate is expected to perform well in Buchwald-Hartwig aminations. The electron-withdrawing nature of the carboxylic acid group and its moderate steric bulk should allow for efficient coupling with a range of amines.

Similar to the Suzuki coupling, 2-bromopyridine-3-carboxylic acid is anticipated to be the more amenable substrate for Buchwald-Hartwig amination due to reduced steric hindrance.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes.

Predicted Reactivity:

  • 2-Bromopyridine-3-sulfonic acid: The electronic activation is beneficial, but the steric hindrance of the sulfonic acid group could be a major drawback, potentially leading to low yields or requiring harsh reaction conditions.

  • 2-Bromopyridine-3-carboxylic acid: The carboxylic acid derivative is expected to be a suitable substrate for Sonogashira coupling, with the electron-withdrawing group facilitating the reaction and the steric hindrance being manageable.

2-Bromopyridine-3-carboxylic acid is predicted to exhibit superior reactivity in Sonogashira coupling reactions.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. The presence of a good leaving group (like bromine) and electron-withdrawing substituents enhances this reactivity.

Predicted Reactivity:

  • 2-Bromopyridine-3-sulfonic acid: The potent electron-withdrawing effect of the sulfonic acid group should strongly activate the pyridine ring for nucleophilic attack at the C2 position. This electronic advantage is likely to be the dominant factor in SNAr reactions. While steric hindrance from the sulfonic acid group exists, the trajectory of nucleophilic attack may be less sensitive to this than the bulky metal catalysts in cross-coupling reactions.

  • 2-Bromopyridine-3-carboxylic acid: The carboxylic acid group also activates the ring towards SNAr. However, its electron-withdrawing ability is less pronounced than that of the sulfonic acid group.

In nucleophilic aromatic substitution reactions, 2-bromopyridine-3-sulfonic acid is predicted to be the more reactive substrate due to the superior electron-withdrawing capacity of the sulfonic acid group, which would better stabilize the Meisenheimer intermediate. [5]

Data Summary

Feature2-Bromopyridine-3-sulfonic acid2-Bromopyridine-3-carboxylic acidRationale
Electronic Effect Strongly electron-withdrawingModerately electron-withdrawing-SO₃H has three electronegative oxygen atoms, leading to greater inductive effect and resonance stabilization of negative charge.[1][2]
Steric Hindrance HighModerateThe sulfonyl group is tetrahedral and bulkier than the planar carboxyl group.[3]
Predicted Reactivity in Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira) LowerHigherWhile electronically activated, the significant steric hindrance of the -SO₃H group is expected to impede catalyst coordination and oxidative addition.
Predicted Reactivity in SNAr HigherLowerThe strong electron-withdrawing nature of the -SO₃H group is the dominant factor, leading to greater stabilization of the Meisenheimer intermediate.

Experimental Protocols

While direct experimental data for 2-bromopyridine-3-sulfonic acid is limited, the following protocols are based on established procedures for structurally similar 2-bromopyridine derivatives and serve as a robust starting point for optimization.

Synthesis of 2-Bromopyridine-3-carboxylic Acid

This protocol is adapted from the literature and involves the oxidation of 2-bromo-3-methylpyridine.[4]

Materials:

  • 2-Bromo-3-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Water (H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • A mixture of 2-bromo-3-methylpyridine (1.0 eq), KMnO₄ (0.44 eq), and H₂O is refluxed until the purple color of the solution disappears.

  • A second portion of KMnO₄ (0.44 eq) and additional H₂O are added, and the mixture is refluxed again until the purple color vanishes.

  • The reaction mixture is concentrated, and then acidified with concentrated HCl.

  • The resulting precipitate is filtered and washed with cold water and cold diethyl ether to yield 2-bromopyridine-3-carboxylic acid.

General Protocol for Suzuki-Miyaura Coupling of 2-Bromopyridine-3-carboxylic Acid

This protocol is a generalized procedure adaptable for the coupling of 2-bromopyridine-3-carboxylic acid with various arylboronic acids.

Materials:

  • 2-Bromopyridine-3-carboxylic acid (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Na₂CO₃ (2.0 eq)

  • Toluene/Ethanol/Water (4:1:1) solvent mixture

Procedure:

  • To a reaction vessel, add 2-bromopyridine-3-carboxylic acid, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a representative SNAr reaction using an amine nucleophile.

Materials:

  • 2-Bromopyridine-3-sulfonic acid or 2-Bromopyridine-3-carboxylic acid (1.0 eq)

  • Amine nucleophile (2.0 eq)

  • Aprotic polar solvent (e.g., DMSO, DMF)

  • Base (e.g., K₂CO₃ or Et₃N, if the amine salt is used)

Procedure:

  • Dissolve the 2-bromopyridine substrate in the aprotic polar solvent.

  • Add the amine nucleophile (and base, if necessary).

  • Heat the reaction mixture (e.g., 80-120 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, pour into water, and extract with an organic solvent.

  • The combined organic layers are washed with water and brine, dried, and concentrated.

  • The crude product is purified by column chromatography.

Visualizations

Cross_Coupling_vs_SNAr Logical Flow: Reactivity Comparison cluster_reactants Reactants cluster_properties Key Properties cluster_reactions Reaction Types cluster_prediction Predicted Reactivity Sulfonic_Acid 2-Bromopyridine-3-sulfonic acid Electronic_Effects Electronic Effects (-SO3H > -COOH) Sulfonic_Acid->Electronic_Effects Strongly EWG Steric_Hindrance Steric Hindrance (-SO3H > -COOH) Sulfonic_Acid->Steric_Hindrance High Bulk Carboxylic_Acid 2-Bromopyridine-3-carboxylic acid Carboxylic_Acid->Electronic_Effects Moderately EWG Carboxylic_Acid->Steric_Hindrance Moderate Bulk Cross_Coupling Palladium Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira) Electronic_Effects->Cross_Coupling Activates SNAr Nucleophilic Aromatic Substitution (SNAr) Electronic_Effects->SNAr Activates Steric_Hindrance->Cross_Coupling Hinders Steric_Hindrance->SNAr Hinders (less critical) CC_Prediction Carboxylic Acid More Reactive Cross_Coupling->CC_Prediction Sterics Dominate SNAr_Prediction Sulfonic Acid More Reactive SNAr->SNAr_Prediction Electronics Dominate

Caption: Factors influencing the reactivity of the two pyridine derivatives.

Suzuki_Miyaura_Workflow Experimental Workflow: Suzuki-Miyaura Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants, Catalyst, and Base Inert Evacuate and Backfill with Inert Gas Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography Extract->Purify

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

References

  • Silva, T. B. et al. (2010). 2-Bromopyridine-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o846. [Link]

  • Zhu, Q. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Vaia. (n.d.). Problem 4 Why do aromatic carboxylic acids... Retrieved from [Link]

  • Allen, C. F. H., & Thirtle, J. R. (1946). 2-BROMOPYRIDINE. Organic Syntheses, 26, 16. [Link]

  • BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. BenchChem.
  • Yılmaz, Ü., Deniz, S., Küçükbay, H., & Şireci, N. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(3), 3509–3523. [Link]

  • Razafindrainibe, F. et al. (2018). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

  • Shie, J.-J., & Fang, J.-M. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]

  • Zhu, Q. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]

  • Charton, M. (1966). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic, 1240. [Link]

  • Quora. (2016). Which is the strong acid sulfonic (SO3H) or Carboxylic acid (COOH)?[Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. [Link]

  • ResearchGate. (2017). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a. [Link]

  • PrepChem.com. (n.d.). Preparation of 2-bromopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method.
  • Ikram, M. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 225. [Link]

  • Doc Brown's Chemistry. (n.d.). aromatic sulfonation electrophilic substitution mechanism benzene methylbenzene sulphonation of benzene methylbenzene reagents reaction conditions organic synthesis conc. H2SO4 SO3. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Reddit. (2014). How does the electron delocalization present in aromatic R-groups (benzyl, tolyl, etc.) increase the acidity of carboxylic acids?[Link]

  • StudySmarter. (n.d.). Blocking Groups - Sulfonic Acid. Retrieved from [Link]

  • YouTube. (2022). Comparing the acidity of carboxylic acid, sulfonic acid and sulfinic acid. [Link]

  • Setliff, F. L., Soman, N. G., & Toland, A. D. (1993). Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. Journal of the Arkansas Academy of Science, 47(1), 27. [Link]

  • Wikipedia. (2023). Ortho effect. [Link]

  • BenchChem. (2025). Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine and 2-Amino-5-bromopyridine. BenchChem.
  • Wikipedia. (2023). Hammett equation. [Link]

  • S. Gumus. (2018). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. Chemistry & Chemical Technology, 12(2), 154-158. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. [Link]

  • PubChem. (n.d.). 3-Pyridinesulfonic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Master Organic Chemistry. (2018). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. [Link]

  • University of Bristol. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. [Link]

  • Google Patents. (n.d.). US5082944A - Production of pyridine-3-sulfonic acid.
  • Barlin, G. B., & Ben-David, Y. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(32), 6223–6230. [Link]

  • Chemistry Stack Exchange. (2025). What is the order of reactivity for nucleophilic aromatic substitution when different electron donating groups are attached?[Link]

  • ResearchGate. (n.d.). Hammett substituent constants and resonance parameters a. [Link]

  • Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]

Sources

Validation

Infrared (IR) spectroscopy peaks for pyridine sulfonyl groups

Comparative IR Analysis: Pyridine-Sulfonyl vs. Benzene-Sulfonyl Moieties in Drug Discovery Executive Summary & Technical Rationale In medicinal chemistry, distinguishing between pyridine-sulfonyl and benzene-sulfonyl gro...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative IR Analysis: Pyridine-Sulfonyl vs. Benzene-Sulfonyl Moieties in Drug Discovery

Executive Summary & Technical Rationale

In medicinal chemistry, distinguishing between pyridine-sulfonyl and benzene-sulfonyl groups is critical. While both share the sulfonyl (


) linker, the electronic environment of the pyridine ring—specifically the electron-withdrawing nitrogen atom—induces distinct spectral shifts compared to the carbocyclic benzene analog.

This guide provides a definitive comparative analysis. It moves beyond generic peak listing to explain the causality of spectral features, enabling researchers to validate structures with high confidence.

Key Differentiator: The pyridine nitrogen exerts a strong inductive effect (-I), effectively increasing the force constant of the attached sulfonyl group compared to the phenyl ring. Additionally, the pyridine ring exhibits unique "breathing" modes and C-H deformation bands that serve as an unambiguous fingerprint.

Comparative Spectral Data: Pyridine vs. Alternatives

The following data synthesizes experimental ranges for Pyridine-Sulfonyl groups (


) against their primary alternatives: Benzene-Sulfonyl (

) and Aliphatic Sulfonyl (

).
Table 1: Diagnostic Region (Functional Group Stretches)
Vibrational ModePyridine-Sulfonyl (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Benzene-Sulfonyl (

)
Aliphatic Sulfonyl (

)
Mechanistic Insight

Asym.[1][2] Stretch
1345 – 1385 1335 – 13751300 – 1330Pyridine's electron-withdrawing nature stiffens the S=O bond, causing a "Blue Shift" (higher energy) vs. aliphatic.

Sym. Stretch
1160 – 1195 1155 – 11801135 – 1160Symmetric stretch is less sensitive to R-group electronics but consistently higher in heteroaromatics than aliphatics.
C=N Ring Stretch 1575 – 1595 AbsentAbsentCRITICAL: Distinctive pyridine band. Often appears as a sharp doublet with C=C stretches.
C=C Ring Stretch 1430 – 1470 1470 – 1500AbsentPyridine ring vibrations are often shifted to lower frequencies compared to the pure benzene skeleton.
Table 2: Fingerprint Region (Structural Confirmation)
Vibrational ModePyridine-Sulfonyl Benzene-Sulfonyl Differentiation Strategy
Ring Breathing 990 – 1025

~1000

Pyridine breathing is often sharper and intensity varies significantly with 2-, 3-, or 4-substitution.
C-H Def (OOP) 700 – 850

680 – 760

2-Substituted Pyr: ~740-780

(Strong). 3-Substituted Pyr: ~700-720 & 780-820

.
S-N Stretch (if Amide)900 – 930

900 – 910

Difficult to distinguish; rely on Ring Stretches for ID.

Note on Solvents: If analyzing in solution (e.g.,


), expect a shift of 

for sulfonyl peaks due to the lack of intermolecular hydrogen bonding compared to solid-state (KBr) measurements.

Mechanistic Visualization

To understand why these shifts occur, we must visualize the electronic competition between the ring and the sulfonyl group.

ElectronicEffects cluster_0 Spectral Consequence Pyridine Pyridine Ring (Electron Deficient) Sulfonyl Sulfonyl Group (SO2) Pyridine->Sulfonyl Inductive Withdrawal (-I) Stiffens S=O bond Benzene Benzene Ring (Electron Neutral) Benzene->Sulfonyl Resonance Donation (+M) Weakens S=O bond (Slightly) Frequency Vibrational Frequency (Wavenumber) Sulfonyl->Frequency Higher Force Constant = Higher Wavenumber

Figure 1: The Inductive Effect of the Pyridine nitrogen withdraws electron density from the sulfur atom, increasing the effective bond order of the S=O bonds, resulting in a higher frequency shift compared to benzene analogs.

Experimental Protocol: Self-Validating Workflow

Method A: High-Resolution Transmission (KBr)

Best for: Publication-quality spectra and resolving close peaks in the 700-900


 region.
  • Preparation: Mix 1-2 mg of the pyridine-sulfonyl analyte with ~100 mg of spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until the powder is fine enough to prevent scattering (particle size < 2

    
    , appearing "glassy").
    
  • Compression: Press at 8-10 tons for 2 minutes under vacuum (to remove water) to form a transparent pellet.

  • Acquisition:

    • Resolution: 2

      
       (Critical for separating C=N from C=C ring modes).
      
    • Scans: 32 or 64.

  • Validation (Internal Standard): Check for the Polystyrene calibration peak at

    
     if the instrument is uncalibrated. Ensure no broad water band exists at 
    
    
    
    (indicates wet KBr).
Method B: ATR (Zinc Selenide or Diamond Crystal)

Best for: High-throughput screening of drug candidates.

  • Background: Collect an air background immediately before the sample.

  • Application: Place solid sample on the crystal. Apply pressure using the anvil until the absorbance of the strongest peak is between 0.5 and 1.0 A.U.

  • Correction: Apply "ATR Correction" in your software. ATR intensities decrease at higher wavenumbers; uncorrected spectra may show artificially weak N-H or C-H stretches.

Decision Tree for Spectral Identification

Use this logic flow to confirm the presence of the Pyridine-Sulfonyl moiety.

ID_Workflow Start Start: Unknown Spectrum Check_SO2 Check 1300-1400 cm-1 Are there strong doublets? Start->Check_SO2 Check_Ring Check 1580-1600 cm-1 Is there a sharp C=N stretch? Check_SO2->Check_Ring Yes (Strong SO2) Result_Ali Likely: Aliphatic Sulfonyl Check_SO2->Result_Ali No / Weak / <1330 Check_FP Check Fingerprint (700-800 cm-1) Pattern Analysis Check_Ring->Check_FP Yes (C=N Present) Result_Benz Likely: Benzene-Sulfonyl Check_Ring->Result_Benz No (Only C=C ~1500) Result_Pyr Confirmed: Pyridine-Sulfonyl Check_FP->Result_Pyr Matches Pyridine Pattern

Figure 2: Step-by-step logic for distinguishing Pyridine-Sulfonyl groups from aromatic and aliphatic alternatives.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for fundamental functional group frequencies).
  • Uno, T., Machida, K., & Hanai, K. (1963).[3] Infrared Spectra of Sulfonamide Derivatives: I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 11(6), 704-708.[3] Link

  • Hudson, R. L., et al. (2022). Infrared spectra and optical constants of astronomical ices: IV. Benzene and pyridine.[4][5] Icarus/NASA. Link

  • Noda, L., et al. (2005). Infrared frequencies of pyridine adsorbed on Lewis and Brönsted acid sites.[6][7] ResearchGate/Journal of Molecular Structure. Link

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Link

Sources

Comparative

A Researcher's Guide to Elemental Analysis of 2-Bromopyridine-3-Sulfonic Acid: A Comparative Approach

For researchers, scientists, and professionals in drug development, the precise elemental composition of active pharmaceutical ingredients (APIs) and intermediates is non-negotiable. This guide provides an in-depth compa...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise elemental composition of active pharmaceutical ingredients (APIs) and intermediates is non-negotiable. This guide provides an in-depth comparison of elemental analysis standards and methodologies for 2-bromopyridine-3-sulfonic acid, a key building block in various synthetic pathways. We will explore the nuances of different analytical techniques, the importance of certified reference materials, and provide a detailed experimental protocol to ensure accurate and reliable results.

The molecular formula of 2-bromopyridine-3-sulfonic acid (C₅H₄BrNO₃S) dictates its elemental composition, and verifying these elemental ratios is a critical quality control step. However, the presence of both bromine and sulfur in the same molecule presents unique analytical challenges that necessitate a careful selection of methodology.

Core Analytical Techniques for Heteroatomic Compounds

The simultaneous determination of carbon, hydrogen, nitrogen, and sulfur (CHNS) in organic compounds is routinely accomplished with a high degree of accuracy using automated combustion analyzers. However, the analysis of halogens, such as bromine, and oxygen requires specialized approaches.

A prevalent and robust method for determining halogen and sulfur content is Combustion Ion Chromatography (CIC) .[1][2][3] This technique combines high-temperature combustion of the sample in an oxygen-rich atmosphere with subsequent ion chromatography to separate and quantify the resulting halide and sulfate ions.[4][5] The sample is pyrolyzed at temperatures exceeding 900°C, converting organically bound bromine and sulfur into hydrogen bromide (HBr), elemental bromine (Br₂), and sulfur oxides (SOx).[3][4] These combustion products are then trapped in an absorption solution, which is subsequently injected into an ion chromatograph for analysis.[2][4]

For bromine analysis specifically, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offers exceptional sensitivity and is capable of determining trace concentrations of bromine.[6][7] While ICP-MS is a powerful tool, it's important to note that halogens have a high first ionization potential, which can lead to lower sensitivity compared to other elements.[7][8] Sample preparation for ICP-MS typically involves microwave digestion to break down the organic matrix.

An alternative to CIC and ICP-MS for bromine and chlorine determination is mineralization followed by argentometric titration .[9] This method involves the thermal decomposition of the sample in pure oxygen, followed by the collection of the resulting halides in an absorption solution. The halide concentration is then determined by titration with a silver nitrate solution.[9]

The Cornerstone of Accuracy: Certified Reference Materials

The use of Certified Reference Materials (CRMs) is fundamental to achieving accurate and traceable results in elemental analysis. CRMs are materials with one or more property values certified by a technically valid procedure, accompanied by a certificate of analysis that lists the certified values and their uncertainties.[10]

For the analysis of halogenated organic compounds, it is crucial to use CRMs that are matrix-matched as closely as possible to the sample under investigation. Several organizations and companies provide a wide range of organic and inorganic CRMs for various analytical techniques.[11][12][13] For instance, low-density polyethylene granulate spiked with known amounts of chlorine, bromine, and sulfur is a commercially available CRM used to test the performance of CIC systems.[4][14] The use of such standards allows for the validation of the analytical method and ensures the accuracy of the results obtained for unknown samples.

Comparative Analysis of Key Methodologies

Technique Principle Analytes Advantages Limitations
Combustion Ion Chromatography (CIC) Combustion followed by ion chromatographyF, Cl, Br, I, SFully automated, high precision and accuracy, simultaneous determination of multiple elements.[3][4]Requires specialized instrumentation.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Ionization in plasma and mass-to-charge ratio separationBr, I, and other trace elementsVery low detection limits, high sensitivity.[6][15]High ionization potential of halogens can affect sensitivity[7][8]; requires sample digestion.
Mineralization and Argentometric Titration Thermal decomposition and titrationCl, BrEstablished and reliable method.[9]Not suitable for fluorine or iodine[9]; can be more labor-intensive than automated methods.
X-Ray Fluorescence (XRF) Excitation of core electrons and detection of characteristic X-raysBr and other elementsNon-destructive, requires minimal sample preparation.[16]Generally lower sensitivity compared to ICP-MS.

Detailed Experimental Protocol: Combustion Ion Chromatography

This protocol outlines the determination of bromine and sulfur in 2-bromopyridine-3-sulfonic acid using a CIC system.

1. Sample Preparation:

  • Accurately weigh approximately 1-5 mg of the 2-bromopyridine-3-sulfonic acid sample into a sample boat.

  • Record the exact weight.

2. Instrument Setup:

  • Set the combustion furnace temperature to at least 900°C.

  • Prepare the absorption solution (e.g., a dilute hydrogen peroxide solution) and place it in the absorption vessel.

  • Calibrate the ion chromatograph using certified standards for bromide and sulfate.

3. Analysis:

  • Introduce the sample boat into the combustion furnace.

  • The automated system will combust the sample in a stream of oxygen.

  • The gaseous combustion products are directed into the absorption solution.

  • After a predefined absorption time, an aliquot of the absorption solution is automatically injected into the ion chromatograph.

  • The separated bromide and sulfate ions are detected by a conductivity detector.

4. Data Processing:

  • The concentration of bromide and sulfate in the absorption solution is determined from the calibration curve.

  • The weight percentage of bromine and sulfur in the original sample is calculated based on the initial sample weight and the volume of the absorption solution.

Below is a diagram illustrating the workflow for Combustion Ion Chromatography.

CIC_Workflow cluster_prep Sample Preparation cluster_combustion Combustion cluster_analysis Analysis cluster_data Data Processing weigh Weigh Sample combust High-Temperature Combustion (>900°C) weigh->combust Sample Boat absorb Absorption of Gaseous Products combust->absorb Gaseous Products inject Injection into Ion Chromatograph absorb->inject Absorption Solution separate Ion Separation inject->separate detect Conductivity Detection separate->detect calculate Calculate Elemental Concentration detect->calculate Signal Data

Caption: Workflow for elemental analysis using Combustion Ion Chromatography.

Logical Framework for Method Selection

The choice of analytical technique depends on several factors, including the required sensitivity, the availability of instrumentation, and the number of samples to be analyzed. The following diagram provides a decision-making framework.

Method_Selection start Start: Need for Br & S Elemental Analysis simultaneous Simultaneous Br & S Analysis Required? start->simultaneous cic Combustion Ion Chromatography (CIC) simultaneous->cic Yes separate_analysis Separate Analysis Acceptable? simultaneous->separate_analysis No end End: Method Selected cic->end icpms ICP-MS for Br (High Sensitivity) separate_analysis->icpms High Sensitivity Needed for Br titration Titration for Br (Lower Throughput) separate_analysis->titration Standard Sensitivity Sufficient for Br chns_analyzer CHNS Analyzer for S icpms->chns_analyzer titration->chns_analyzer chns_analyzer->end

Caption: Decision tree for selecting an elemental analysis method.

Conclusion

The accurate elemental analysis of 2-bromopyridine-3-sulfonic acid is crucial for ensuring its quality and purity in research and drug development. While traditional CHNS analysis provides a baseline, the presence of bromine and sulfur necessitates specialized techniques. Combustion Ion Chromatography stands out as a robust and automated method for the simultaneous determination of both elements. For applications requiring the highest sensitivity for bromine, ICP-MS is an excellent, albeit more complex, alternative. The selection of the most appropriate method should be guided by the specific analytical requirements, and the use of certified reference materials is indispensable for obtaining reliable and defensible data.

References

  • Quality Analysis. combustion ion chromatography (CIC). Available from: [Link]

  • Elemental Lab. Halogen Analysis | Combustion Ion Chromatography |OFC-IC analysis. Available from: [Link]

  • Emmenegger, C., Wille, A., & Steinbach, A. (2022). Sulphur and Halide Determination by Combustion Ion Chromatography. LCGC International. Available from: [Link]

  • EAG Laboratories. Combustion Ion Chromatography (CIC). Available from: [Link]

  • ResearchGate. Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. Available from: [Link]

  • Korea Science. Mirco-method for Analysis of Chloride, Bromine and Sulfur in Organic Compounds by Application of CHN Corder and Combustion Flask. YAKHAK HOEJI. Available from: [Link]

  • ERA. Total Organic Halides (TOX) | CRM, PT, QR, Water Pollution. Available from: [Link]

  • Mikroanalytisches Laboratorium. Cl/Br. Available from: [Link]

  • PubMed. Quantitative determination of bromine and iodine in food samples using ICP-MS. Available from: [Link]

  • Element analysis. Available from: [Link]

  • OSTI.GOV. Quantitative determination of bromine-labelled organic compounds by XRF (Journal Article) | ETDEWEB. Available from: [Link]

  • Chemistry LibreTexts. 2.9: Qualitative Analysis of Organic Compounds. Available from: [Link]

  • EUROLAB. Elemental Analysis - Bromine (Br). Available from: [Link]

  • ResearchGate. Determination of elevated concentrations of bromine in serum by ICP-MS and ICP-OES. Available from: [Link]

  • Agilent. Analysis of Bromine Pesticide Residue in Australian Grain Export Cargoes Using ICP-MS. Available from: [Link]

  • ACS Publications. Detection of Bromine by ICP-oa-ToF-MS Following Photochemical Vapor Generation | Analytical Chemistry. Available from: [Link]

  • Target Analysis. Organic Certified Reference Materials. Available from: [Link]

  • NIH. 2-Bromopyridine-3-carboxylic acid - PMC. Available from: [Link]

  • US Pharmacopeia (USP). 〈233〉 elemental impurities—procedures. Available from: [Link]

Sources

Validation

A Tale of Two Scaffolds: Unpacking the Bioactivity of Pyridine-3-Sulfonic Acid Versus Benzene Sulfonic Acid Analogs

For researchers, scientists, and drug development professionals, the choice of a core chemical scaffold is a pivotal decision that dictates the trajectory of a discovery program. This guide provides an in-depth, objectiv...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the choice of a core chemical scaffold is a pivotal decision that dictates the trajectory of a discovery program. This guide provides an in-depth, objective comparison of two fundamental and widely employed scaffolds: pyridine-3-sulfonic acid and benzene sulfonic acid. By dissecting their inherent chemical properties and examining their influence on a range of biological activities, this document offers a data-driven resource to inform rational drug design and lead optimization efforts.

The seemingly subtle substitution of a carbon atom in a benzene ring with a nitrogen atom to form a pyridine ring can profoundly alter a molecule's physicochemical properties and, consequently, its biological activity. This principle of bioisosterism is a cornerstone of medicinal chemistry, and the comparison between benzene sulfonic acid and pyridine-3-sulfonic acid analogs provides a compelling case study of its power. This guide will explore the comparative bioactivities of these two scaffolds, with a focus on their roles as enzyme inhibitors and antimicrobial agents, supported by experimental data and detailed methodologies.

The Foundation: Chemical and Physicochemical Differences

The introduction of a nitrogen atom into the aromatic ring of pyridine-3-sulfonic acid has significant electronic and structural consequences compared to its benzene counterpart. The electronegative nitrogen atom acts as an electron sink, creating a dipole moment and altering the electron distribution across the ring. This makes the pyridine ring more polar and generally more water-soluble than the benzene ring.

Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction in many biological systems that is absent in the benzene ring. Conversely, the C-H bonds in the pyridine ring are more polarized and can act as weak hydrogen bond donors. These fundamental differences in electronics and hydrogen bonding potential are the primary drivers of the observed variations in bioactivity.

Comparative Bioactivity: A Data-Driven Analysis

The true measure of a scaffold's utility lies in its biological performance. Here, we present a comparative analysis of the bioactivity of pyridine-3-sulfonic acid and benzene sulfonic acid analogs across key therapeutic areas.

Carbonic Anhydrase Inhibition: A Tale of Two Affinities

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play critical roles in various physiological processes. Both benzenesulfonamides and pyridine-3-sulfonamides are well-established inhibitors of CAs, with their sulfonamide moiety coordinating to the zinc ion in the enzyme's active site. However, the nature of the aromatic ring significantly influences their inhibitory potency and isoform selectivity.

Generally, the electron-withdrawing nature of the pyridine ring in pyridine-3-sulfonamides can increase the acidity of the sulfonamide proton, potentially leading to stronger interactions with the zinc ion.[1]

Table 1: Comparative Inhibition of Carbonic Anhydrase Isoforms by Benzenesulfonamide and Pyridine-3-Sulfonamide Analogs

Compound ClassTarget IsoformInhibition Constant (Kᵢ)Reference
Benzenesulfonamide DerivativeshCA INanomolar to micromolar range[2]
hCA IINanomolar range[2]
hCA IXSubnanomolar to nanomolar range[3][4]
hCA XIISubnanomolar to nanomolar range[3]
Pyridine-3-sulfonamide DerivativeshCA IMicromolar range[1]
hCA IINanomolar to micromolar range[1]
hCA IXNanomolar range[1]
hCA XIINanomolar range[1]

Note: This table presents a generalized summary of findings from multiple studies. Specific Kᵢ values are highly dependent on the substituents on the aromatic ring.

The data suggests that while both scaffolds can produce potent CA inhibitors, benzenesulfonamides have been more extensively explored and have yielded inhibitors with exceptional potency, particularly against the cancer-related isoforms hCA IX and XII.[3][4] However, the pyridine-3-sulfonamide scaffold offers a valuable alternative with its own unique structure-activity relationship (SAR) profile, providing opportunities for fine-tuning selectivity.[1]

Antimicrobial Activity: The Impact of the Nitrogen Atom

The antibacterial properties of sulfonamides are a cornerstone of infectious disease therapy. They function by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. The substitution of a benzene ring with a pyridine ring can modulate the antibacterial spectrum and potency.

One study directly compared the antimicrobial activity of a series of pyridine-based N-sulfonamides with their benzene sulfonamide counterparts. The results indicated that the bioisosteric replacement of the benzene ring with a pyridine ring led to a notable increase in activity against certain bacterial strains.[5]

Table 2: Comparative Antimicrobial Activity of Pyridine-Based N-Sulfonamides and Benzene Sulfonamide Derivatives

Compound TypeBacterial StrainInhibition Zone (mm)Reference
Benzene Sulfonamide DerivativeKlebsiella pneumoniaeLower than pyridine analog[5]
Pyridine-Based N-Sulfonamide DerivativeKlebsiella pneumoniaeHigher than benzene analog[5]
Benzene Sulfonamide DerivativeStaphylococcus aureusHigher than pyridine analog[5]
Pyridine-Based N-Sulfonamide DerivativeStaphylococcus aureusLower than benzene analog[5]

This highlights that the "phenyl-pyridyl switch" is not a universally beneficial modification for antibacterial activity and its effect is dependent on the specific bacterial target.[6] The increased polarity and hydrogen bonding capability of the pyridine ring may facilitate entry into certain bacterial cells or enhance binding to the DHPS enzyme of specific species.

Experimental Protocols: A Guide to Reproducible Science

To ensure the integrity and reproducibility of the data presented, this section outlines the detailed methodologies for key bioassays.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the chromogenic product p-nitrophenol.[7]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO₄, pH 7.4.

    • Enzyme Solution: A stock solution of the desired human carbonic anhydrase (hCA) isoform is prepared in the assay buffer. The final concentration should be optimized to produce a linear reaction rate for at least 10-15 minutes.

    • Substrate Solution: A 3 mM solution of p-nitrophenyl acetate (pNPA) is prepared by dissolving it in a minimal amount of acetonitrile and then diluting with the assay buffer. This solution should be prepared fresh daily.

    • Inhibitor Solutions: Test compounds and a reference inhibitor (e.g., acetazolamide) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.

  • Assay Procedure (96-well plate format):

    • Add 170 µL of Assay Buffer to each well.

    • Add 10 µL of the hCA enzyme solution to the enzyme control and inhibitor wells.

    • Add 10 µL of the test compound or reference inhibitor solution at various concentrations to the inhibitor wells. For solvent control wells, add 10 µL of the solvent.

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 10 µL of the 3 mM pNPA substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Measure the increase in absorbance at 405 nm in a kinetic mode for 10-15 minutes using a microplate reader.

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • The percent inhibition is calculated using the formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of enzyme control well)] x 100.

    • IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][9]

Protocol:

  • Reagent and Media Preparation:

    • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.

    • Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well microtiter plate.

  • Assay Procedure:

    • Inoculate each well of the microtiter plate containing the serially diluted compounds with the standardized bacterial suspension.

    • Include a growth control well (no compound) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Data Interpretation:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Visualizing the Concepts: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key chemical structures and experimental workflows.

Figure 1: Core Chemical Structures cluster_0 Benzene Sulfonic Acid cluster_1 Pyridine-3-Sulfonic Acid benzene pyridine

Caption: Core chemical structures being compared.

Figure 2: Carbonic Anhydrase Inhibition Assay Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) B Dispense Reagents into 96-well Plate A->B C Pre-incubate Enzyme and Inhibitor B->C D Initiate Reaction with Substrate C->D E Measure Absorbance Kinetically D->E F Calculate Reaction Rates and % Inhibition E->F G Determine IC50 Values F->G

Sources

Comparative

Comparative Guide: Crystallographic Profiling of 2-Bromopyridine-3-Sulfonic Acid Salts

Executive Summary In rational drug design and fragment-based screening, 2-bromopyridine-3-sulfonic acid serves as a critical scaffold. Its utility lies in the orthogonal reactivity of the bromine (for cross-coupling) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In rational drug design and fragment-based screening, 2-bromopyridine-3-sulfonic acid serves as a critical scaffold. Its utility lies in the orthogonal reactivity of the bromine (for cross-coupling) and the sulfonic acid (for solubility/salt formation).

This guide objectively compares the solid-state behavior of 2-bromopyridine-3-sulfonic acid salts against their closest structural analogs: 2-bromopyridine-3-carboxylic acid and 2-chloropyridine-3-sulfonic acid . By analyzing X-ray diffraction (XRD) data, we illuminate how the sulfonate-for-carboxylate substitution alters crystal packing from 1D chains to robust 3D networks—a vital consideration for solubility and bioavailability optimization.

Comparative Analysis: Sulfonate vs. Carboxylate Architectures

The core challenge in crystallizing 2-bromopyridine-3-sulfonic acid salts is predicting the "supramolecular synthon" shift. The table below contrasts the target sulfonate with its carboxylic acid analog, for which exact single-crystal data is established.

Table 1: Crystallographic Parameters & Structural Motifs[1]
FeatureTarget: 2-Bromopyridine-3-sulfonic acid (Salts) Analog A: 2-Bromopyridine-3-carboxylic acid Analog B: 2-Chloropyridine-3-carboxylic acid
Primary Interaction Charge-Assisted H-Bonding (Salt Bridge)Neutral H-Bonding (O–H···N)Neutral H-Bonding (O–H···N)
Crystal System Typically Monoclinic / Orthorhombic Monoclinic (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Monoclinic (

)
Dimensionality 3D Network (Tetrahedral

geometry)
1D Chains (Planar

geometry)
1D Chains / Layered Stacking
Unit Cell Vol. > 700 ų (Expanded by counter-ion)650.83 ų ~630 ų
Density (

)
High (>1.8 g/cm³) due to Br + S~2.06 g/cm³ ~1.65 g/cm³
Halogen Role Steric anchor + Halogen Bonding (C-Br[1][2][3]···O)Steric anchor (Twists carboxyl group)Isostructural to Br-analog

Technical Insight: The carboxylic acid analog crystallizes in space group


 with a short 

-axis (~3.9 Å), facilitating

-

stacking. In contrast, the sulfonic acid salts disrupt this planarity. The tetrahedral sulfonate group (

) acts as a trifurcated acceptor, demanding multiple proton donors (e.g., ammonium or pyridinium counter-ions) to satisfy the hydrogen bonding potential, typically resulting in higher-symmetry space groups or complex 3D lattices.

Structural Mechanism: The "Synthon Shift"

Understanding the interaction logic is crucial for salt selection. We visualize the shift from the "Acid Chain" (Carboxylic) to the "Ionic Lattice" (Sulfonic) below.

Diagram 1: Supramolecular Assembly Logic

G cluster_0 Analog: Carboxylic Acid cluster_1 Target: Sulfonic Acid Salt COOH Carboxyl Group (Planar, 1 Donor/1 Acceptor) Chain 1D Catemer Chain (O-H...N Interaction) COOH->Chain Head-to-Tail Assembly Lattice 3D Ionic Network (Charge-Assisted H-Bonds) Chain->Lattice Structural Consequence: Increased MP & Stability SO3 Sulfonate Group (Tetrahedral, 3 Acceptors) SO3->Lattice Multi-point Recognition Amine Counter-Ion (Base) (Proton Donor) Amine->Lattice Proton Transfer

Caption: Transition from planar 1D chains in carboxylic analogs to robust 3D ionic networks in sulfonic acid salts.

Experimental Protocol: Growth & Characterization

To replicate the high-quality crystals required for this data, follow this self-validating protocol. This method favors the formation of the stable polymorph over kinetic forms.

Phase 1: Salt Synthesis (Proton Transfer)
  • Stoichiometry: Dissolve 2-bromopyridine-3-sulfonic acid (1.0 eq) in Methanol (MeOH).

  • Base Addition: Add the amine counter-ion (e.g., 2-aminopyridine, 1.05 eq) dropwise.

    • Why? Slight excess ensures complete proton transfer to the sulfonate.

  • Verification: Confirm salt formation via IR spectroscopy (shift of

    
     stretch from ~1350 cm⁻¹ to ~1200 cm⁻¹).
    
Phase 2: Crystal Growth (Vapor Diffusion)
  • Inner Vial: Saturated solution of the salt in MeOH (filtered, 0.45 µm).

  • Outer Vial: Diethyl Ether or Hexane (Anti-solvent).

  • Condition: Seal and store at 4°C for 72–120 hours.

  • Checkpoint: If oiling occurs, scratch the vessel wall to induce nucleation.

Phase 3: Data Collection (XRD)
  • Temperature: 100 K (Essential to reduce thermal motion of the heavy Bromine atom).

  • Radiation: Mo K

    
     (
    
    
    
    Å). Note: Cu radiation may cause high absorption fluorescence due to Bromine.
  • Refinement: Use SHELXL. Treat the N–H proton as a riding model, but attempt to locate it in the difference Fourier map to confirm the zwitterionic state.

Diagram 2: Crystallization Workflow

Workflow Start Raw Material (2-Br-Py-3-SO3H) Mix Stoichiometric Mixing (1:1 with Base in MeOH) Start->Mix Check IR Check (Confirm Salt Formation) Mix->Check Grow Vapor Diffusion (MeOH / Et2O) Check->Grow Pass Data XRD Collection (Mo Source, 100K) Grow->Data

Caption: Validated workflow for generating diffraction-quality single crystals of pyridine-sulfonic acid salts.

Structural Insights & Causality

The Bromine Effect (Halogen Bonding)

In the 2-bromo analogs, the bromine atom is not merely a passive substituent. Data from the carboxylic acid analog (Source 1) reveals that the C–Br bond often participates in halogen bonding (


), where the electropositive "sigma-hole" on the bromine interacts with oxygen lone pairs.
  • Impact: This interaction locks the molecular conformation, reducing disorder in the crystal lattice compared to the chloro- or fluoro- analogs.

Solubility Implications

The shift from the "Chain" motif (Carboxylic) to the "Network" motif (Sulfonic Salt) typically results in:

  • Higher Melting Points: The ionic lattice requires more energy to break.

  • Aqueous Solubility: Despite the robust lattice, the ionic nature of the sulfonate salt drastically improves dissolution kinetics in water compared to the neutral carboxylic acid dimer.

References

  • Structure of 2-Bromopyridine-3-carboxylic acid

    • Source: National Institutes of Health (PMC) / Acta Crystallographica.
    • D
    • Link:

  • Structure of 2-Chloropyridine-3-carboxylic acid

    • Source: Acta Crystallographica Section E.[3]

    • Data: Isostructural comparative d
    • Link:

  • General Pyridine-3-sulfonic acid Data

    • Source: PubChem / CSD.[2]

    • Context: Zwitterionic baseline characteriz
    • Link:

Sources

Safety & Regulatory Compliance

Safety

2-bromopyridine-3-sulfonic Acid proper disposal procedures

Operational Guide: Disposal of 2-Bromopyridine-3-Sulfonic Acid Executive Summary & Hazard Characterization 2-Bromopyridine-3-sulfonic acid represents a dual-hazard class: it is both a corrosive organic acid and a halogen...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Disposal of 2-Bromopyridine-3-Sulfonic Acid

Executive Summary & Hazard Characterization

2-Bromopyridine-3-sulfonic acid represents a dual-hazard class: it is both a corrosive organic acid and a halogenated heterocyclic compound .[1] Improper disposal poses significant risks, including the formation of toxic vapors if mixed with incompatible oxidizers or the violation of EPA RCRA mandates regarding halogenated waste streams.[2][3]

Immediate Directive: Under NO circumstances should this material be discharged down the drain, regardless of pH neutralization.[2][3] The presence of the halogen (Bromine) and the pyridine ring mandates high-temperature incineration via a licensed hazardous waste contractor.

Physicochemical Hazard Profile
PropertyValue / CharacteristicOperational Implication
Chemical Structure Pyridine ring, Bromine (C-2), Sulfonic Acid (C-3)Halogenated Organic Waste (Primary classification).[2][3]
Acidity Strong Acid (

approx. -1 to 1 for

)
Corrosive to skin/metals.[1][2] Do not store in metal drums.
Reactivity Incompatible with Strong Oxidizers, Strong BasesViolent Exotherm Risk. Do not mix with bleach (NaOCl) or Nitric Acid.[1][2][3]
Toxicity Pyridine derivativePotential neurotoxin/hepatotoxin.[1][2] High aquatic toxicity.[1][2]
Physical State Solid (typically)Dust inhalation hazard.[1][2] Hygroscopic.

The Segregation Strategy (The "Why" & "How")

As a Senior Scientist, I often see labs default to "Acid Waste" for anything with a low pH.[1][2][3] This is a critical error for this compound.

The Logic of Segregation:

  • The Halogen Factor: Commercial incinerators require strict segregation of halogenated wastes (containing F, Cl, Br, I) because they generate acid gases (HBr, HCl) upon combustion.[2][3] These require specific scrubbers.[1][2] Putting this in a non-halogenated stream can damage incinerator infrastructure and violate permits.[1][2]

  • The Organic Factor: Unlike inorganic acids (HCl,

    
    ), this is an organic molecule with high energy content.[1][2][3] It belongs in Organic Waste , not Inorganic Acid waste.[1][2][3]
    
Decision Matrix: Waste Stream Selection

DisposalLogic Start Waste Generation: 2-Bromopyridine-3-sulfonic Acid StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath LiquidPath Solution / Reaction Mix StateCheck->LiquidPath SolidBin Solid Waste Container Label: 'Solid Hazardous Waste' Constituents: 2-Bromopyridine-3-sulfonic acid SolidPath->SolidBin SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck HaloYes Yes SolventCheck->HaloYes HaloNo No (e.g., Water, MeOH) SolventCheck->HaloNo HaloStream Liquid Halogenated Waste (High BTU) HaloYes->HaloStream ContamCheck Does it contain Strong Oxidizers? HaloNo->ContamCheck OxidizerYes YES: STOP ContamCheck->OxidizerYes OxidizerNo NO ContamCheck->OxidizerNo Quench Perform Quench/Reduction Separate from Organic Waste OxidizerYes->Quench FinalStream Liquid Halogenated Waste (Due to Solute Content) OxidizerNo->FinalStream Quench->FinalStream After Neutralization

Figure 1: Logical decision tree for categorizing 2-bromopyridine-3-sulfonic acid waste streams. Note that the presence of bromine in the solute forces the "Halogenated" classification even if the solvent is non-halogenated.[2]

Detailed Disposal Protocol

Scenario A: Disposal of Pure Solid (Excess Reagent)

Do not dissolve in water to dispose.[1][2] Keep as solid to minimize volume.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1][2] Avoid metal containers due to the sulfonic acid moiety's corrosivity.[1][2]

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid."[1][2]

    • Chemical Constituents: "2-Bromopyridine-3-sulfonic acid."[1][2]

    • Hazard Checkboxes: [x] Toxic, [x] Corrosive.[1][2][3]

  • Secondary Containment: Place the HDPE jar inside a clear plastic bag (double containment) before placing it in the satellite accumulation area.

Scenario B: Disposal of Reaction Mixtures (Solutions)

Common scenario: The acid is dissolved in Methanol, Water, or DCM.[2][3]

  • pH Check (Crucial):

    • If the solution is extremely acidic (pH < 2), do not add directly to a general waste drum containing basic organic waste (like amines), as this will cause an immediate exotherm and geyser effect.[2][3]

    • Action: Slowly quench the mixture in a beaker/flask with a dilute base (e.g., Sodium Bicarbonate solution) before transfer to the waste drum. Aim for pH 5–9.

  • Stream Selection:

    • Pour into the Halogenated Organic Solvent carboy.

    • Why? Even if dissolved in water or methanol (non-halogenated), the solute contains Bromine.[2][3] Most disposal vendors require the entire mixture to be treated as halogenated if the halogen content exceeds ~1-2%.[2]

  • Documentation: Record the volume and specific concentration on the waste log.

Emergency Contingencies: Spill Management

Stop: If a spill occurs, assess: Is it powder or liquid? Is it fuming?

Protocol for Solid Spill:

  • PPE: Nitrile gloves (double gloved), safety goggles, N95 dust mask (or respirator if large quantity).[1][2][3]

  • Containment: Cover the spill with a dry absorbent pad or paper towels to prevent dispersion.[1][2]

  • Cleanup:

    • Do not sweep vigorously (creates dust).[1][2]

    • Scoop up material using a plastic dustpan.[1][2]

    • Wipe the surface with a saturated Sodium Bicarbonate solution to neutralize acidic residues.[1][2]

    • Final wipe with water.[1][2][5][6][7]

  • Disposal: Place all cleanup materials (gloves, paper towels, scoop) into a bag labeled "Solid Hazardous Waste (Contaminated Debris)."

Protocol for Liquid Spill:

  • Neutralization: Cover the spill with Sodium Bicarbonate or Spill-X-A (Acid neutralizer).[1][2] Wait for bubbling to cease.

  • Absorption: Use vermiculite or clay absorbent.[1][2][7]

  • Collection: Sweep into a plastic pail. Label as "Hazardous Waste - Acid Spill Debris."[1][2]

Regulatory & Compliance Context (E-E-A-T)

  • EPA RCRA Status: While 2-bromopyridine-3-sulfonic acid is not explicitly P-listed or U-listed by specific CAS in 40 CFR 261.33, it falls under the "Characteristic" waste definitions if it exhibits corrosivity (D002) or toxicity (D038 - Pyridine).[2][3]

  • Best Practice: Treat as D002 (Corrosive) and Halogenated Organic .[1][2]

  • Link Integrity:

References

  • Sigma-Aldrich. Safety Data Sheet: 2-Bromopyridine-3-sulfonic acid. Accessed via MilliporeSigma.[1][2]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1][2][Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][2][9][Link][3]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2][10] National Academies Press.[1][2][10]

Sources

Handling

Personal Protective Equipment (PPE) for Handling 2-Bromopyridine-3-sulfonic Acid

CAS Number: 111454-61-6 Chemical Family: Pyridine Sulfonic Acids Physical State: Solid (Powder/Crystalline) Core Directive: The "Why" Behind the Safety Handling 2-bromopyridine-3-sulfonic acid requires a safety protocol...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 111454-61-6 Chemical Family: Pyridine Sulfonic Acids Physical State: Solid (Powder/Crystalline)

Core Directive: The "Why" Behind the Safety

Handling 2-bromopyridine-3-sulfonic acid requires a safety protocol that respects its dual-hazard nature. As a sulfonic acid derivative , it possesses high acidity (


), making it potentially corrosive to skin, eyes, and mucous membranes. As a halogenated pyridine , it carries the risk of systemic toxicity and sensitization common to nitrogen heterocycles.

This guide does not merely list equipment; it establishes a barrier defense system designed to neutralize these specific chemical threats. The protocol below prioritizes redundancy —ensuring that if one barrier fails (e.g., a glove tear), a secondary barrier is already in place.

Risk Assessment & Hazard Analysis

Before selecting PPE, we must define the threat level based on the chemical's functional groups (Structure-Activity Relationship).

Hazard ClassSource FeaturePhysiological ImpactCritical PPE Countermeasure
Corrosivity Sulfonic Acid Group (

)
Irreversible tissue damage; chemical burns upon contact with moisture (sweat/tears).Face Shield + Goggles (Prevent ocular fusion).
Systemic Toxicity Pyridine RingPotential neurological or hepatic effects if absorbed transdermally.Double Nitrile Gloves (Prevent permeation).
Respiratory Irritation Fine Particulate SolidSevere inflammation of the upper respiratory tract; bronchospasm.Fume Hood (Primary) or N95/P100 (Secondary).

Expert Insight: Sulfonic acids are hygroscopic. Upon contact with skin moisture, this compound can form a concentrated acidic solution locally, accelerating the burn rate. Speed of removal is critical.

PPE Selection Matrix

This matrix defines the required protection levels based on the operational scale.

PPE ComponentStandard Handling (< 10g, Weighing/Transfer)High-Volume / Solution Handling (> 10g, Synthesis, Work-up)Material Specification
Eye Protection Chemical Splash GogglesChemical Splash Goggles + Face Shield ANSI Z87.1+ Impact & Splash Rated.
Hand Protection Double Nitrile GlovesDouble Gloves: Laminate (Inner) + Nitrile (Outer)Nitrile thickness > 0.11mm. Laminate for organic solvent mixtures.
Body Protection Standard Cotton Lab CoatLab Coat + Chemical Resistant Apron Apron: Neoprene or PVC (impermeable to acids).
Respiratory Fume Hood (Sash at 18")Fume Hood + N95 (if dust is uncontrolled)NIOSH-approved particulate respirator if engineering controls fail.

Operational Protocol: The "Barrier Logic"

This section details the step-by-step workflow for donning (putting on) and doffing (taking off) PPE to maximize safety.

Phase 1: Pre-Operation (Donning)
  • Inspection: Check nitrile gloves for pinholes by inflating them slightly with air.

  • Layering:

    • Put on the Inner Glove (Long-cuff nitrile or Laminate). Tuck lab coat sleeves under this glove.

    • Put on the Outer Glove (Standard nitrile). Pull the cuff over the lab coat sleeve.

    • Logic: This creates a "shingle effect" where spills run off the glove rather than into the sleeve.

  • Seal Check: Ensure goggles form a tight seal around the eyes/temples.

Phase 2: Active Handling
  • Solid Transfer: Use anti-static weighing boats to prevent powder scattering.

  • Solvent Addition: When dissolving 2-bromopyridine-3-sulfonic acid, add the solid to the solvent slowly. The dissolution may be exothermic.[1]

  • Spill Defense: Keep a neutralize-and-absorb kit (sodium bicarbonate/sand) within arm's reach inside the hood.

Phase 3: Post-Operation (Doffing)
  • The "Beak" Method: Pinch the outer glove at the palm and peel away, turning it inside out. Hold the removed glove in the gloved hand.

  • Slide & Peel: Slide a finger under the remaining glove's cuff and peel it off over the first glove.

  • Wash: Immediately wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of residues).

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for selecting PPE and handling procedures based on the state of the chemical.

G Start Start: Handling 2-Bromopyridine-3-sulfonic Acid StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Solution In Solution (Organic/Aq) StateCheck->Solution RiskSolid Risk: Inhalation & Dust Contact Solid->RiskSolid RiskSol Risk: Splash & Permeation Solution->RiskSol ControlSolid Control: Fume Hood + Anti-static Tools RiskSolid->ControlSolid ControlSol Control: Face Shield + Laminate Gloves RiskSol->ControlSol Action Proceed with Experiment ControlSolid->Action ControlSol->Action

Figure 1: Decision tree for selecting appropriate engineering controls and PPE based on the physical state of the reagent.

Emergency & Disposal Procedures

Spill Response

If a spill occurs, do not wipe it with a paper towel immediately. The sulfonic acid can degrade cellulose and release fumes.

  • Isolate: Close the fume hood sash.

  • Neutralize: Cover the spill with Sodium Bicarbonate (

    
    )  or Sodium Carbonate (
    
    
    
    )
    . Wait for bubbling (
    
    
    release) to cease.
  • Collect: Sweep the neutralized solid into a hazardous waste container labeled "Solid Acid Waste."

Waste Disposal[2][3]
  • Do NOT mix with strong oxidizers (e.g., Nitric Acid) in the waste stream; this can generate bromine gas (

    
    ).
    
  • Segregation: Dispose of as Halogenated Organic Acid Waste .

  • Labeling: Clearly mark the container with "Corrosive" and "Toxic."

References

  • Matrix Fine Chemicals . 2-Bromopyridine-3-sulfonic acid Product Data. Retrieved from

  • ChemSRC . 2-Bromopyridine-3-sulfonic acid CAS 111454-61-6 Properties. Retrieved from

  • Fisher Scientific . Safety Data Sheet for 3-Pyridinesulfonic Acid (Analogous Hazard Data). Retrieved from

  • PubChem . Compound Summary for 2-Bromopyridine (Toxicity Profile). Retrieved from

Sources

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